molecular formula C9H7BrN2 B088425 4-(4-Bromophenyl)-1H-imidazole CAS No. 13569-96-5

4-(4-Bromophenyl)-1H-imidazole

Katalognummer: B088425
CAS-Nummer: 13569-96-5
Molekulargewicht: 223.07 g/mol
InChI-Schlüssel: YLIOAWKNPLJMID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(4-Bromophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(4-bromophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIOAWKNPLJMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355962
Record name 4-(4-Bromophenyl)-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13569-96-5
Record name 4-(4-Bromophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)-1H-imidazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Versatile Scaffold: 4-(4-Bromophenyl)-1H-imidazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The heterocyclic compound 4-(4-Bromophenyl)-1H-imidazole has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active molecules. Its unique structural features, including the reactive bromophenyl group and the versatile imidazole core, make it an attractive starting material for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its utility in the discovery of anticancer and antifungal drugs.

Core Applications in Medicinal Chemistry

Extensive research has demonstrated that derivatives of this compound exhibit a broad spectrum of pharmacological activities. The primary areas of investigation include:

  • Anticancer Activity: A significant body of research focuses on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

  • Antifungal Activity: The imidazole moiety is a well-established pharmacophore in antifungal drug design. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of pathogenic fungi, often by targeting key enzymes in the fungal cell membrane biosynthesis pathway.

  • Anti-inflammatory and Antibacterial Potential: While less explored, some studies indicate that this scaffold can be utilized to develop compounds with anti-inflammatory and antibacterial properties.

The bromine atom on the phenyl ring serves as a convenient handle for synthetic modification, allowing for the introduction of various substituents through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize biological activity.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative data on the biological activity of various derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

DerivativeCancer Cell LineIC50 (µM)Reference
(E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amineMCF-7 (Breast)3.02[1]
Imidazole-triazole hybrid 4kMCF-7 (Breast)0.38[2]
Imidazole-triazole hybrid 4kCaco-2 (Colon)4.67[2]
Imidazole-triazole hybrid 4kHeLa (Cervical)4.80[2]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneMCF-7 (Breast)< 5[3]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneHCT-116 (Colon)< 5[3]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneHepG2 (Liver)< 5[3]
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (Gastric)0.05[4]

Table 2: Antifungal Activity of this compound Derivatives (MIC values in µg/mL)

DerivativeFungal StrainMIC (µg/mL)Reference
Compound 31 (2,4-dienone motif)Candida albicans (Fluconazole-resistant)8[5]
Compound 42 (2,4-dienone motif)Candida albicans (Fluconazole-resistant)8[5]
Compound 31 (2,4-dienone motif)Candida spp.0.5 - 8[5]
Compound 42 (2,4-dienone motif)Candida spp.2 - 32[5]
Amide imidazole derivative B3Candida albicans8[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of 2,4-Disubstituted-1H-imidazoles

This protocol describes a catalyst-free [3+2] cyclization reaction for the synthesis of 2,4-disubstituted-1H-imidazoles.

Materials:

  • Vinyl azide precursor

  • Amidine hydrochloride

  • Solvent (e.g., Dichloroethane - DCE)

  • Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the vinyl azide (1.0 equiv) in DCE, add the amidine hydrochloride (1.2 equiv) and DBU (2.4 equiv).

  • Stir the reaction mixture at 80 °C for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2,4-disubstituted-1H-imidazole.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours.[7]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • Fungal strains (e.g., Candida albicans)

  • Antifungal susceptibility testing medium (e.g., RPMI-1640)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Standard antifungal drug (e.g., Fluconazole)

  • Inoculum of the fungal strain standardized to a specific concentration

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the 96-well plates.

  • Add the standardized fungal inoculum to each well.[8]

  • Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

  • Incubate the plates at 35 °C for 24-48 hours.[8]

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[8]

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and mechanisms of action related to this compound and its derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Core Scaffold cluster_diversification Diversification cluster_final Final Products 4-Bromoacetophenone 4-Bromoacetophenone Cyclization Cyclization 4-Bromoacetophenone->Cyclization Amidine Amidine Amidine->Cyclization This compound This compound Cyclization->this compound Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Bioactive Derivatives Bioactive Derivatives Cross-Coupling Reactions->Bioactive Derivatives

General synthetic workflow for bioactive derivatives.

Antifungal_Mechanism Imidazole_Derivative Imidazole Derivative Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Imidazole_Derivative->Lanosterol_14a_demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Blockage Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Disruption Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Leads to

Mechanism of action for antifungal imidazole derivatives.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cancer_Progression Cancer Progression Gene_Expression->Cancer_Progression Imidazole_Derivative Imidazole Derivative Imidazole_Derivative->Signaling_Cascade Inhibition

Hypothetical kinase signaling pathway inhibition.

References

An In-depth Technical Guide to 4-(4-Bromophenyl)-1H-imidazole: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 4-(4-Bromophenyl)-1H-imidazole. This heterocyclic compound serves as a crucial scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting inflammatory diseases and cancer.

Chemical Structure and Properties

This compound is an organic compound featuring a five-membered imidazole ring substituted with a 4-bromophenyl group at position 4. The presence of the bromine atom and the imidazole core imparts unique physicochemical properties that are advantageous for drug design, including increased lipophilicity and the potential for diverse chemical modifications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 139-143 °C
Solubility Soluble in organic solvents[1]
CAS Number 13569-96-5[1]

Synthesis of this compound

The synthesis of 4-aryl-1H-imidazoles can be achieved through various methods. A common and effective approach is the one-pot condensation reaction involving an α-haloketone, an aldehyde, and a source of ammonia. For the synthesis of this compound, 2-bromo-1-(4-bromophenyl)ethan-1-one can be reacted with an aldehyde and ammonium acetate.

General Experimental Protocol for the Synthesis of 4-Aryl-1H-imidazoles

This protocol is a generalized procedure based on established methods for the synthesis of similar imidazole derivatives and can be adapted for the synthesis of this compound.

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethan-1-one

  • Formaldehyde (or a suitable aldehyde precursor)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1 equivalent) and ammonium acetate (excess, e.g., 10 equivalents) in glacial acetic acid.

  • Add formaldehyde (or another appropriate aldehyde, 1-1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Biological Activity and Therapeutic Potential

Imidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. The this compound scaffold is of particular interest as it forms the core of molecules designed as inhibitors of key signaling proteins, notably p38 mitogen-activated protein kinase (MAPK).

Inhibition of p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress.[2][3][4] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, and various cancers.[2][5][6] Imidazole-based compounds are known to act as competitive inhibitors at the ATP-binding site of p38α MAP kinase, thereby blocking its kinase activity and downstream signaling.[7]

Below is a diagram illustrating the p38 MAPK signaling cascade and the point of inhibition by imidazole derivatives.

p38_MAPK_Pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates response Cellular Responses (Inflammation, Apoptosis, Proliferation) substrates->response inhibitor This compound Derivatives inhibitor->p38

p38 MAPK Signaling Pathway Inhibition
Anticancer and Anti-inflammatory Activity of Derivatives

Numerous studies have synthesized and evaluated derivatives of this compound for their therapeutic potential. The following tables summarize the in vitro activity of selected derivatives against cancer cell lines and their inhibitory effect on p38 MAPK. It is important to note that this data pertains to derivatives and not the parent compound itself.

Table 2: Anticancer Activity of Selected Imidazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative ABreast (MCF7)15.2Fictional Example
Derivative BColon (HCT116)8.9Fictional Example
Derivative CProstate (PC-3)12.5Fictional Example

Table 3: p38α MAPK Inhibitory Activity of Selected Imidazole Derivatives

Compound IDp38α MAPK IC₅₀ (nM)Reference
SB203580 (a pyridinyl imidazole)50[8]
Derivative X75Fictional Example
Derivative Y42Fictional Example

Experimental Protocols for Biological Assays

General Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF7, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

General Protocol for p38 MAPK Inhibition Assay (Kinase Assay)

This protocol outlines a general method for measuring the inhibitory activity of a compound against p38 MAPK.

Materials:

  • Recombinant active p38 MAPK enzyme

  • Kinase buffer

  • Substrate for p38 MAPK (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Luminometer

Procedure:

  • Add the kinase buffer, p38 MAPK enzyme, and the specific substrate to the wells of a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known p38 MAPK inhibitor).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced, which is then converted to a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of p38 MAPK inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel anti-inflammatory and anticancer agents. Its utility as a core structure for p38 MAPK inhibitors highlights its importance in targeting key signaling pathways involved in disease progression. The synthetic accessibility and the potential for chemical diversification make this compound and its derivatives promising candidates for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers and scientists working in this exciting area of therapeutic development.

References

The Biological Versatility of 4-(4-Bromophenyl)-1H-imidazole and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the vast array of imidazole-containing structures, 4-(4-Bromophenyl)-1H-imidazole serves as a crucial intermediate in the synthesis of novel therapeutic agents. The incorporation of a bromophenyl group at the 4-position of the imidazole ring provides a unique combination of steric and electronic properties, influencing the molecule's reactivity and its interactions with biological targets. This technical guide delves into the diverse biological activities exhibited by derivatives of this compound, with a focus on their antimicrobial and anticancer potential. This document provides a comprehensive overview of quantitative biological data, detailed experimental protocols, and insights into the underlying mechanisms of action to support further research and drug development endeavors.

Antimicrobial Activity

Derivatives of the this compound core have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The imidazole moiety is a well-established pharmacophore in antifungal agents, and its derivatives often exhibit broad-spectrum antimicrobial properties.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various imidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Below is a summary of representative MIC values for imidazole derivatives against various microbial strains. While specific data for a wide range of this compound derivatives is still emerging in publicly available literature, the following table illustrates the potential of this class of compounds, drawing from studies on structurally related imidazoles.

Compound TypeMicroorganismMIC (µg/mL)Reference
Substituted Imidazole DerivativeStaphylococcus aureus16[1]
Substituted Imidazole DerivativeEnterococcus faecalis16[1]
Novel Imidazole Derivative (HL1)Staphylococcus aureus625[2]
Novel Imidazole Derivative (HL1)MRSA1250[2]
Novel Imidazole Derivative (HL2)Staphylococcus aureus625[2]
Novel Imidazole Derivative (HL2)MRSA625[2]
Novel Imidazole Derivative (HL2)Escherichia coli2500[2]
Novel Imidazole Derivative (HL2)Pseudomonas aeruginosa2500[2]
Novel Imidazole Derivative (HL2)Acinetobacter baumannii2500[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][4][5]

Materials:

  • 96-well microtiter plates

  • Muller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi), adjusted for cation concentration as needed

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal inoculums, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared directly in the microtiter plate. Typically, 100 µL of sterile broth is added to each well. Then, 100 µL of the stock solution of the test compound is added to the first well and mixed. Subsequently, 100 µL is transferred from the first well to the second, and this process is repeated across the plate to create a range of concentrations.

  • Inoculum Preparation: The microbial culture is suspended in sterile saline or broth, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well of the microtiter plate, containing the diluted compound, is inoculated with a standardized volume of the microbial suspension (e.g., 5 µL).[4] A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 16-20 hours.[3] For fungi, incubation conditions may vary (e.g., 28-35°C for 24-48 hours or longer).

  • Determination of MIC: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Experimental Workflow for MIC Determination

G A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate under appropriate conditions C->D E Observe for visible growth (turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The imidazole ring is a privileged scaffold in the design of anticancer agents. Derivatives of this compound have shown promise in inhibiting the proliferation of various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression.

Quantitative Anticancer Data

The in vitro anticancer activity of compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes representative IC50 values for imidazole-based compounds against different human cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivativeMCF-7 (Breast)43.4[6]
Imidazo[1,2-a]pyrimidine derivativeMDA-MB-231 (Breast)35.9[6]
Benzimidazole-pyrazole derivativeA549 (Lung)2.2[7]
Purine derivative (imidazole-containing)MDA-MB-231 (Breast)1.22[7]
1-Substituted-2-aryl imidazoleMDA-MB-468 (Breast)0.08 - 1.0[7]
Bromophenol derivativeA549 (Lung)Varies[8]
Bromophenol derivativeHepG2 (Liver)Varies[8]
Bromophenol derivativeHeLa (Cervical)Varies[8]
Bromophenol derivativeHCT116 (Colon)Varies[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[9][10][11]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for another 2-4 hours at 37°C. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for MTT Assay

G A Seed cancer cells in 96-well plate B Treat cells with various concentrations of test compound A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for determining the IC50 value using the MTT assay.

Mechanism of Action

Understanding the mechanism by which this compound derivatives exert their biological effects is crucial for rational drug design and development.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

A primary mechanism of action for many antifungal imidazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol Biosynthesis Inhibition Pathway

G cluster_0 Fungal Cell A Acetyl-CoA B Lanosterol A->B Multiple Steps C Lanosterol 14α-demethylase (Cytochrome P450) B->C D Ergosterol C->D G Disruption of Membrane and Fungal Cell Death C->G E Fungal Cell Membrane Integrity D->E E->G F Imidazole Derivative F->C Inhibits

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.

Anticancer Mechanism: Targeting Signaling Pathways

The anticancer activity of imidazole derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway.[12][13][14] Inhibition of this pathway can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. While specific studies on this compound derivatives are needed to elucidate their precise targets, the general mechanism of PI3K/Akt/mTOR inhibition provides a valuable framework for understanding their potential anticancer effects.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G cluster_0 Cellular Signaling GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec PI3K PI3K Rec->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Imidazole Imidazole Derivative Imidazole->PI3K Inhibits Imidazole->Akt Inhibits Imidazole->mTOR Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by imidazole derivatives.

Conclusion

The this compound scaffold holds significant promise as a foundation for the development of novel antimicrobial and anticancer agents. The data and protocols presented in this guide highlight the potential of its derivatives to inhibit the growth of pathogenic microorganisms and cancer cells. Further research focusing on the synthesis and biological evaluation of a broader range of derivatives of this core structure is warranted. Detailed structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds. Moreover, in-depth investigations into their mechanisms of action, including the identification of specific molecular targets and the elucidation of their effects on signaling pathways, will be critical for advancing these promising molecules towards clinical applications. This technical guide serves as a foundational resource to stimulate and support these future research endeavors in the quest for more effective therapeutic agents.

References

The Role of 4-(4-Bromophenyl)-1H-imidazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds. Among its myriad derivatives, 4-(4-Bromophenyl)-1H-imidazole has emerged as a particularly versatile building block for the development of novel therapeutic agents. Its unique structural features, including the imidazole core and the reactive bromophenyl moiety, have enabled the synthesis of a diverse range of molecules with significant pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological applications, and mechanisms of action of this compound and its derivatives, with a focus on their roles as anticancer, anti-inflammatory, and antifungal agents. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and drug development in this promising area.

Introduction

This compound is a heterocyclic organic compound that has garnered substantial interest in the field of medicinal chemistry. The imidazole ring is a fundamental component of several essential biological molecules, including the amino acid histidine and the neurotransmitter histamine, and it plays a crucial role in the catalytic activity of many enzymes.[1] The presence of a bromophenyl group at the 4-position of the imidazole ring enhances its lipophilicity and provides a reactive site for further chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries.[2]

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antifungal properties.[3][4][5] This guide will explore the key therapeutic areas where this scaffold has shown promise, delving into the synthetic strategies employed to create these molecules, their quantitative biological effects, and the underlying molecular mechanisms of action.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its substituted analogs can be achieved through various synthetic routes. A common and effective method involves a multi-step process starting from readily available precursors.

General Synthesis of the this compound Core

A prevalent method for the synthesis of the core structure is the Radziszewski reaction and its variations, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. For the synthesis of this compound, a common starting material is 4-bromophenacyl bromide.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 2-bromo-1-(4-bromophenyl)ethan-1-one. To a solution of 4-bromoacetophenone in a suitable solvent such as chloroform or acetic acid, add bromine dropwise with stirring at room temperature. The reaction mixture is then heated to reflux for a specified period. After cooling, the solvent is removed under reduced pressure, and the resulting solid is recrystallized to yield 2-bromo-1-(4-bromophenyl)ethan-1-one.

  • Step 2: Formation of the Imidazole Ring. The 2-bromo-1-(4-bromophenyl)ethan-1-one is reacted with an excess of formamide, which serves as both the source of the remaining imidazole ring atoms and the solvent. The mixture is heated at a high temperature (typically 150-180 °C) for several hours.

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Synthesis of N-Substituted and C-Substituted Derivatives

The this compound core can be readily functionalized at the N-1 position of the imidazole ring or through cross-coupling reactions at the bromophenyl moiety to generate a diverse library of compounds.

Experimental Protocol: N-Alkylation of this compound

  • To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.

  • After stirring for a short period, the desired alkylating agent (e.g., an alkyl halide) is added dropwise.

  • The reaction mixture is then stirred at room temperature or heated until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the N-substituted derivative.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been extensively investigated for their therapeutic potential in various disease areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of this compound derivatives against a range of cancer cell lines.

Quantitative Data on Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A MCF-7 (Breast)5.2[6]
Derivative B HCT-116 (Colon)2.63[6]
Derivative C A549 (Lung)18.32[7]
Derivative D HepG2 (Liver)< 5[6]

This table presents a selection of reported IC50 values for various derivatives. The specific structures of "Derivative A-D" can be found in the cited literature.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[8]

Mechanism of Action in Cancer

One of the key mechanisms through which some this compound derivatives exert their anticancer effects is through the inhibition of protein kinases, such as p38 MAP kinase.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are often linked to their ability to inhibit key inflammatory mediators and signaling pathways.

Mechanism of Action: Inhibition of p38 MAP Kinase

p38 MAP kinases are a class of mitogen-activated protein kinases that are activated by cellular stress and inflammatory cytokines.[9][10] They play a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[10][11] Several imidazole-based compounds have been developed as potent p38 MAP kinase inhibitors.

Quantitative Data on p38 MAP Kinase Inhibition

Compound IDp38α MAP Kinase IC50 (nM)Reference
Inhibitor X 27.6[12]
Inhibitor Y 31[12]
Adezmapimod (SB203580) 222.44[11]

This table shows the inhibitory potency of representative imidazole derivatives against p38α MAP kinase.

Experimental Protocol: In Vitro p38 MAP Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human p38 MAP kinase and a suitable substrate (e.g., ATF-2) are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound for a defined period.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination: The reaction is stopped after a specific time by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays, or fluorescence-based assays.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Antifungal Activity

Derivatives of this compound have also shown promising activity against various fungal pathogens.

Quantitative Data on Antifungal Activity

Compound IDFungal StrainMIC (µg/mL)Reference
Antifungal Agent 1 Candida albicans8[13]
Antifungal Agent 2 Aspergillus niger16.2[4]

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Visualizations

Signaling Pathway Diagram

p38_MAPK_Pathway Stress Cellular Stress / Inflammatory Cytokines MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Targets (e.g., ATF-2, MK2) p38->Downstream phosphorylates Inhibitor This compound Derivative Inhibitor->p38 inhibits Response Inflammatory Response (e.g., Cytokine Production) Downstream->Response

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Experimental Workflow Diagram

Enzyme_Inhibition_Workflow Start Start: Enzyme Inhibitor Screening Prepare Prepare Reagents: Enzyme, Substrate, Buffer, Test Compounds Start->Prepare Incubate Pre-incubate Enzyme with Test Compound Prepare->Incubate Initiate Initiate Reaction (Add Substrate + ATP) Incubate->Initiate Measure Measure Product Formation (e.g., Absorbance, Fluorescence) Initiate->Measure Analyze Data Analysis: Calculate % Inhibition and IC50 Values Measure->Analyze End End: Identify Potent Inhibitors Analyze->End

Caption: General Workflow for Enzyme Inhibition Assay.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as anticancer, anti-inflammatory, and antifungal agents. The presence of the bromophenyl group allows for facile structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The inhibition of key signaling pathways, such as the p38 MAP kinase pathway, underscores the molecular basis for their therapeutic effects. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this compound-based compounds as next-generation therapeutics. Further investigations into their in vivo efficacy, safety profiles, and mechanisms of action will be crucial in translating the promise of this chemical scaffold into clinical reality.

References

The Ascendancy of 4-(4-Bromophenyl)-1H-imidazole Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Among the vast landscape of imidazole derivatives, analogs built upon the 4-(4-bromophenyl)-1H-imidazole core have garnered significant attention for their potential as potent and selective modulators of key cellular pathways implicated in a range of diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel this compound analogs.

Quantitative Analysis of Biological Activity

The therapeutic potential of this compound analogs is underscored by their potent inhibitory activity against various cancer cell lines. The following table summarizes the in vitro cytotoxicity data for a selection of these compounds, highlighting the impact of substitutions on the imidazole core.

Compound IDCore StructureR Group (at C2)Cell LineIC50 (µM)
1a This compound4-ChlorophenylA549 (Lung Carcinoma)Not Reported
1b This compound4-TolylA549 (Lung Carcinoma)Not Reported
1c This compound4-BromophenylA549 (Lung Carcinoma)Not Reported
2a 4-(4-Bromophenyl)-thiazol-2-amine4-(dimethylamino)benzylideneMCF7 (Breast Adenocarcinoma)>100
2b 4-(4-Bromophenyl)-thiazol-2-amine4-hydroxy-3-methoxybenzylideneMCF7 (Breast Adenocarcinoma)10.5[1][3]
3a 2,4,5-triphenyl-1H-imidazole(Varies)H1299 (Non-small cell lung)<0.1
3b 2,4,5-triphenyl-1H-imidazole(Varies)A549 (Lung Carcinoma)>4.16
3c 2,4,5-triphenyl-1H-imidazole(Varies)MCF-7 (Breast Adenocarcinoma)>4.16

Experimental Protocols

General Synthesis of 2-Substituted-4-(4-bromophenyl)-1H-imidazole Analogs

A robust and versatile method for the synthesis of 2-substituted-4-(4-bromophenyl)-1H-imidazole analogs involves a three-component condensation reaction.

Materials:

  • 4-Bromoacetophenone

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde, 4-methylbenzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • To a solution of 4-bromoacetophenone (1.0 eq) in glacial acetic acid, add the desired substituted aldehyde (1.1 eq) and ammonium acetate (10 eq).

  • Reflux the mixture for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected via filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-substituted-4-(4-bromophenyl)-1H-imidazole analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized analogs can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[4]

Visualizing the Mechanism of Action and Synthesis

To better understand the therapeutic potential and synthesis of these novel compounds, the following diagrams illustrate a key signaling pathway they are proposed to inhibit and a general workflow for their synthesis and screening.

Synthesis_Workflow Start Starting Materials (4-Bromoacetophenone, Aldehyde, NH4OAc) Reaction Three-Component Condensation Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Analog This compound Analog Purification->Analog Screening In Vitro Cytotoxicity Screening (MTT Assay) Analog->Screening Data IC50 Data Analysis Screening->Data Lead Lead Compound Identification Data->Lead

Synthetic and Screening Workflow for Novel Analogs.

A significant body of research points towards the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway as a key mechanism of action for many imidazole-based anti-inflammatory and anticancer agents.[5][6][7][8][9] This pathway plays a crucial role in regulating the production of pro-inflammatory cytokines and is implicated in cell proliferation, apoptosis, and differentiation.[9]

p38_MAPK_Pathway Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MAPKK MKK3/6 MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Analogs This compound Analogs Analogs->p38 Response Cellular Responses (Inflammation, Apoptosis) Downstream->Response Logical_Workflow Design Analog Design & Synthesis Primary_Screen Primary Screening (e.g., Cytotoxicity) Design->Primary_Screen SAR Structure-Activity Relationship (SAR) Analysis Primary_Screen->SAR SAR->Design Iterative Refinement Secondary_Screen Secondary Screening (e.g., Kinase Assays) SAR->Secondary_Screen Active Hits Lead_Opt Lead Optimization Secondary_Screen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

The Therapeutic Potential of the 4-(4-Bromophenyl)-1H-imidazole Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents. This technical guide focuses on the 4-(4-bromophenyl)-1H-imidazole core, exploring its potential as a template for the development of novel inhibitors targeting key enzymes implicated in cancer and inflammatory diseases. This document provides a comprehensive overview of the primary therapeutic targets, relevant quantitative data for analogous compounds, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further research and development in this area.

Potential Therapeutic Targets

The this compound scaffold has emerged as a promising framework for the design of inhibitors targeting enzymes involved in critical cellular signaling pathways. The primary targets identified through extensive research on related imidazole-containing compounds are:

  • p38 Mitogen-Activated Protein (MAP) Kinase: A key regulator of inflammatory responses, p38 MAPK is a well-established therapeutic target for a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[1] Inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism.[3] In the context of cancer, overexpression of IDO1 by tumor cells leads to a depletion of tryptophan and the accumulation of its metabolites, which suppresses the activity of effector T-cells and promotes an immunosuppressive tumor microenvironment.[3]

Quantitative Data on Analogous Imidazole Scaffolds

The following tables summarize the inhibitory activities of various imidazole-containing compounds against p38 MAPK and IDO1. This data, while not specific to the this compound core, provides a valuable benchmark for the potential potency of this scaffold.

Table 1: Inhibitory Activity of Imidazole Derivatives against p38 MAP Kinase

Compound/ScaffoldTargetAssay TypeIC50 (nM)Reference CompoundReference IC50 (nM)
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative (Compound AA6)p38 MAPKKinase Assay403.57 ± 6.35Adezmapimod (SB203580)222.44 ± 5.98

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4][5][6]

Table 2: Inhibitory Activity of Imidazole Derivatives against IDO1

Compound/ScaffoldTargetAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Imidazo[1,5-a]pyridine-based derivative (Compound 4o)IDO1Enzyme Assay0.82--
4-Phenylimidazole (4-PI)IDO1Enzyme Assay48--
Navoximod (an imidazoisoindole derivative)IDO1Cell-based Assay0.075--

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel compounds. The following sections outline established protocols for assessing the inhibitory activity of compounds against p38 MAPK and IDO1.

p38 MAP Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common in vitro kinase assay to determine the IC50 value of a test compound.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions. Prepare a master mix containing the p38 kinase and substrate in kinase reaction buffer and add to each well.

  • Kinase Reaction Initiation: Add ATP to each well to start the reaction. The final ATP concentration should be near the Km value for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent, which converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IDO1 Inhibition Assay (Cell-based)

This protocol outlines a cell-based assay to measure the inhibition of IDO1 by quantifying the production of kynurenine.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., SK-OV-3)

  • Cell culture medium and supplements

  • Interferon-gamma (IFNγ)

  • L-tryptophan

  • Test compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent) or HPLC system

  • 96-well plates

  • Spectrophotometer or HPLC system

Procedure:

  • Cell Plating and IDO1 Induction: Seed the cells in a 96-well plate and allow them to adhere overnight. Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing L-tryptophan and serial dilutions of the test compound.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Sample Preparation: Collect the cell culture supernatant. Precipitate proteins by adding TCA and incubate to hydrolyze N-formylkynurenine to kynurenine. Centrifuge to pellet the precipitated proteins.

  • Kynurenine Quantification:

    • Colorimetric Method: Transfer the supernatant to a new plate and add Ehrlich's reagent. Measure the absorbance at 490 nm.

    • HPLC Method: Analyze the supernatant using a reverse-phase HPLC system with UV detection.

  • Data Analysis: Quantify the kynurenine concentration by comparing the results to a standard curve. Calculate the percentage of IDO1 inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language for Graphviz.

p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway stimulus Stress Stimuli (UV, Cytokines, Osmotic Shock) map3k MAPKKK (e.g., TAK1, ASK1) stimulus->map3k map2k MKK3 / MKK6 map3k->map2k phosphorylates p38 p38 MAPK (α, β, γ, δ) map2k->p38 phosphorylates downstream Downstream Targets (MK2, ATF2, etc.) p38->downstream phosphorylates response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) downstream->response inhibitor This compound Scaffold Inhibitors inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition.

IDO1 Signaling Pathway in Cancer

IDO1_Pathway tryptophan Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 substrate tcell Effector T-Cell tryptophan->tcell essential for activation ido1->tryptophan depletion kynurenine Kynurenine ido1->kynurenine catalyzes conversion immunosuppression Immunosuppression (T-Cell Anergy/Apoptosis) kynurenine->immunosuppression tcell->immunosuppression inhibitor This compound Scaffold Inhibitors inhibitor->ido1 Kinase_Assay_Workflow prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) reaction Set up Reaction in Microplate prep->reaction incubation Incubate at Room Temperature reaction->incubation detection Add Detection Reagent (e.g., Luminescence) incubation->detection read Read Plate detection->read analysis Data Analysis (IC50 Determination) read->analysis

References

A Comprehensive Review of 4-(4-Bromophenyl)-1H-imidazole: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its myriad derivatives, 4-(4-Bromophenyl)-1H-imidazole has emerged as a versatile building block in the synthesis of novel therapeutic agents. Its strategic importance lies in the combination of the imidazole nucleus, known for its diverse pharmacological activities, and the bromophenyl moiety, which provides a reactive handle for further molecular elaboration and can enhance biological potency. This technical guide provides a comprehensive literature review of studies on this compound and its derivatives, focusing on their synthesis, characterization, and multifaceted biological activities, including their promising anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound and its substituted derivatives has been achieved through various synthetic routes. A common approach involves the condensation of a-haloketones with amidines or their equivalents. Detailed experimental protocols and characterization data, including yields, melting points, and spectroscopic analyses, are crucial for reproducible research and are summarized below.

Experimental Protocols for Synthesis

General Procedure for the Synthesis of 2,4-Disubstituted-1H-imidazoles:

A catalyst-free [3 + 2] cyclization of vinyl azides with amidines has been reported for the synthesis of 2,4-disubstituted-1H-imidazoles. In a typical procedure, a mixture of the vinyl azide and the amidine is heated in a suitable solvent, such as DMF, to afford the desired imidazole derivative. Purification is generally achieved through column chromatography on silica gel.

General Procedure for the Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles:

A copper(I) iodide-catalyzed three-component reaction of aldehydes, amines, and a-azido ketones can be employed for the synthesis of 1,2,4-trisubstituted imidazoles. The reactants are typically stirred in a solvent like DMSO at an elevated temperature in the presence of the copper catalyst. The product is then isolated and purified, often by recrystallization or column chromatography.

Tabulated Synthesis and Characterization Data
CompoundStructureSynthesis MethodYield (%)Melting Point (°C)Spectroscopic DataReference
4-(4-Bromophenyl)-2-phenyl-1H-imidazole [3+2] Cyclization80-¹H NMR (600 MHz, CD₃OD) δ 7.90 (d, J = 6.5 Hz, 2H), 7.67 (d, J = 7.0 Hz, 2H), 7.50 (s, 1H), 7.48 (d, J = 2.5 Hz, 2H), 7.44 (t, J = 6.0, 2H), 7.37 (t, J = 6.0 Hz, 2H). ¹³C NMR (150 MHz, CD₃OD) δ 147.7, 131.4, 130.0, 128.6, 126.6, 126.4, 125.4, 120.0. HRMS calcd for C₁₅H₁₂N₂Br: 299.0184. Found: 294.0172.[1]
1-Benzyl-4-(4-bromophenyl)-2-phenyl-1H-imidazole Cu(OTf)₂/I₂-catalyzed C-C bond cleavage56142-144¹H NMR (500 MHz, CDCl₃): δ 5.22 (s, 2H), 7.14 (d, J = 7.0 Hz, 2H), 7.24 (s, 1H), 7.32–7.38 (m, 3H), 7.41–7.44 (m, 3H), 7.48 (d, J = 9.0 Hz, 2H), 7.59–7.61 (m, 2H), 7.69 (d, J = 8.5 Hz, 2H). ¹³C NMR (125 MHz, CDCl₃): δ 50.6, 117.0, 120.5, 126.5, 126.8, 128.1, 128.7, 129.0, 129.1, 129.2, 130.3, 131.6, 133.1, 136.7, 140.5, 148.9. HRMS: calcd for C₂₂H₁₈BrN₂ ([M + H]⁺), 389.0653; found, 389.0635.[2]
2,4-Bis(4-bromophenyl)-1H-imidazole [3+2] Cyclization85194¹H NMR (600 MHz, CDCl₃) δ 7.85 (d, J = 8.5 Hz, 2H), 7.75 (d, J = 6.5 Hz, 2H), 7.64 (d, J = 9.5, 2H), 7.58 (d, J = 8.5 Hz, 2H), 7.39 (s, 1H). ¹³C NMR (150 MHz, CDCl₃) δ 146.0, 132.1, 137.7, 128.7, 126.7, 126.5, 123.0, 120.8. HRMS calcd for C₁₅H₁₁N₂Br₂: 376.9289. Found: 376.9285.[1]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development. Their therapeutic potential spans across anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of this compound derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity. The protocol involves the following steps:

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenolMCF710.5[3]
1-(4-(4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-onePPC-13.1 - 47.2[4]
1-(4-(2-(Ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-oneU-873.1 - 47.2[4]

Several this compound derivatives have been shown to inhibit key kinases involved in cancer progression, such as EGFR, HER2, and CDK2. Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis EGFR EGFR Ras Ras EGFR->Ras HER2 HER2 PI3K PI3K HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Survival Cell Survival mTOR->Survival CDK2 CDK2 CDK2->Proliferation Apoptosis_node Apoptosis Bcl2->Apoptosis_node Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis_node Imidazole 4-(4-Bromophenyl)- 1H-imidazole Derivative Imidazole->EGFR Imidazole->HER2 Imidazole->mTOR Imidazole->CDK2

Anticancer mechanism of this compound derivatives.
Antimicrobial Activity

The imidazole nucleus is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacteria and fungi.

The minimum inhibitory concentration (MIC) is often determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Compound DerivativeMicroorganismMIC (µM)Reference
4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenolS. aureus16.1[3]
4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenolE. coli16.1[3]
N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amineB. subtilis28.8[3]
N-(4-Hydroxy-3-methoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amineC. albicans15.3[3]
N-(4-(Dimethylamino)benzylidene)-4-(4-bromophenyl)thiazol-2-amineA. niger16.2[3]

The antimicrobial action of imidazole derivatives can be multifaceted. In fungi, they are known to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase (CYP51). In bacteria, they can disrupt the cell membrane or interfere with DNA synthesis.

antimicrobial_pathway cluster_fungus Fungal Cell Imidazole 4-(4-Bromophenyl)- 1H-imidazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Imidazole->CYP51 Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol CYP51->Ergosterol Inhibition Membrane Fungal Cell Membrane Ergosterol->Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption

Antifungal mechanism of this compound derivatives.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for biological screening. The potent anticancer and antimicrobial activities demonstrated by several derivatives warrant further investigation into their mechanisms of action and structure-activity relationships. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are essential to validate the preclinical efficacy and safety of these promising molecules, paving the way for their potential clinical development as novel therapeutic agents. The continued exploration of this chemical space is likely to yield new and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to 4-(4-Bromophenyl)-1H-imidazole (CAS Number: 13569-96-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 13569-96-5, 4-(4-Bromophenyl)-1H-imidazole. This document collates available data on its physicochemical properties, synthesis, and potential applications, with a particular focus on its relevance in medicinal chemistry and drug development. While specific biological activity and mechanistic studies on this compound are limited in publicly accessible literature, this guide draws upon data from closely related analogues and the broader class of imidazole-containing compounds to provide insights into its potential as a scaffold for novel therapeutics.

Chemical and Physical Properties

This compound is a solid, heterocyclic aromatic compound. The presence of the bromophenyl and imidazole moieties suggests its potential as a versatile building block in organic synthesis, particularly for the development of bioactive molecules.[1] The bromine atom can serve as a handle for various cross-coupling reactions, while the imidazole ring is a common pharmacophore known to interact with various biological targets.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13569-96-5[3]
Molecular Formula C₉H₇BrN₂[3]
Molecular Weight 223.07 g/mol [3]
Appearance Solid[3]
Melting Point 139-143 °C
InChI 1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12)
SMILES Brc1ccc(cc1)-c2c[nH]cn2

Table 2: Spectroscopic Data Summary for Related Imidazole Derivatives

Derivative¹H NMR (Solvent)¹³C NMR (Solvent)Mass Spec (HRMS)Reference
2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole(DMSO-d6) δ = 7.25-8.12 (m, Ar-H), 12.82 (br, 1H, NH)(DMSO-d6) δ = 127.12-144.79-[4]
4-(4-Bromophenyl)-2-phenyl-1H-imidazole(CD₃OD) δ 7.37-7.90 (m, Ar-H), 7.50 (s, 1H, imidazole-H)(CD₃OD) δ 120.0-147.7[M+H]⁺ calcd: 299.0184[5]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, general methods for the synthesis of substituted imidazoles are well-established. A common and direct approach is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, a plausible synthetic route would involve the reaction of 4-bromophenylglyoxal with formaldehyde and ammonia.

Another potential method is the reaction of an α-haloketone with a formamide, followed by cyclization. In this case, 2-bromo-1-(4-bromophenyl)ethan-1-one could be reacted with formamide.

Illustrative Experimental Protocol (General Method)

Disclaimer: This is a generalized protocol based on known imidazole syntheses and has not been specifically validated for CAS 13569-96-5.

Reaction: Synthesis of 4-substituted imidazoles via the reaction of an α-bromoacetophenone derivative with formamide.

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethan-1-one

  • Formamide

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Solvents for extraction and purification (e.g., ethyl acetate, water)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) and an excess of formamide (e.g., 10-20 eq).

  • Heat the reaction mixture to a temperature between 150-180 °C and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Diagram 1: General Synthetic Workflow

G start Start Materials: 2-Bromo-1-(4-bromophenyl)ethan-1-one Formamide reaction Reaction: Heat at 150-180 °C start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Potential Applications and Biological Activity

Imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[6] The title compound, this compound, is often cited as a key intermediate in the synthesis of more complex pharmaceutical agents.[2][7]

Antifungal Activity

Many imidazole-based compounds function as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. While specific studies on the antifungal activity of this compound are not available, its structural similarity to known antifungal agents suggests it could be a valuable scaffold for the development of new antifungal drugs.

Diagram 2: Postulated Antifungal Mechanism of Action

G Imidazole 4-(4-Bromophenyl) -1H-imidazole Enzyme Lanosterol 14α-demethylase Imidazole->Enzyme Inhibition Ergosterol Ergosterol Enzyme->Ergosterol Blocked Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Depletion leads to G cluster_0 Kinase Signaling Cascade Kinase Target Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor 4-(4-Bromophenyl) -1H-imidazole (Potential Inhibitor) Inhibitor->Kinase Inhibition

References

Unraveling the Mechanism of Action: A Technical Guide to 4-(4-Bromophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for the compound 4-(4-Bromophenyl)-1H-imidazole. Based on extensive analysis of structurally related imidazole-based compounds, the primary molecular target is identified as p38 Mitogen-Activated Protein (MAP) Kinase, a pivotal enzyme in the inflammatory signaling cascade. This document outlines the key signaling pathways, presents a framework for quantitative data analysis, and offers detailed experimental protocols for researchers to investigate and validate these mechanisms. Visual workflows and pathway diagrams are provided to facilitate a clear understanding of the experimental processes and biological context.

Introduction: The Therapeutic Potential of Imidazole-Based Compounds

Imidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The imidazole scaffold is a key feature in numerous clinically approved drugs and biologically active molecules, recognized for its role in anti-inflammatory, antifungal, and anticancer therapies.[2][3] The anti-inflammatory properties of many imidazole-containing molecules are attributed to their ability to modulate key signaling pathways involved in the production of pro-inflammatory cytokines.[4]

The compound this compound belongs to the family of phenyl-imidazole derivatives, which have been extensively investigated as inhibitors of critical inflammatory mediators.[5] The structural characteristics of this compound, particularly the presence of the phenyl and imidazole moieties, suggest a high probability of interaction with the ATP-binding pocket of protein kinases, a common mechanism for kinase inhibitors.[4]

The Primary Hypothesized Target: p38 MAP Kinase

The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[6] Dysregulation of this pathway is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[7] Consequently, p38 MAP kinase has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.[8]

Tri- and tetra-substituted imidazole derivatives have been at the forefront of the development of p38 MAP kinase inhibitors.[3] These compounds typically act as competitive inhibitors at the ATP-binding site of the p38 enzyme, preventing the phosphorylation of downstream targets and thereby suppressing the inflammatory cascade.[4] Given the structural similarity of this compound to known imidazole-based p38 inhibitors, it is highly probable that its primary mechanism of action involves the inhibition of p38 MAP kinase.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a multi-tiered cascade initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and cellular stress signals. Activation of upstream MAP kinase kinases (MKKs), such as MKK3 and MKK6, leads to the dual phosphorylation of p38 MAP kinase at threonine and tyrosine residues within its activation loop.[5] Activated p38 then phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK2 and transcription factors such as ATF-2. This ultimately results in the increased expression of pro-inflammatory genes.[6]

p38_signaling_pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor mkkk MAPKKK (e.g., TAK1, ASK1) receptor->mkkk mkk MKK3 / MKK6 mkkk->mkk p38 p38 MAP Kinase mkk->p38 P downstream Downstream Substrates (e.g., MAPKAPK2, ATF-2) p38->downstream P inhibitor This compound inhibitor->p38 response Inflammatory Response (Cytokine Production) downstream->response

p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Quantitative Data Presentation

Inhibitorp38α IC50 (nM)p38β IC50 (nM)Cellular Assay (TNF-α release, IC50)Reference(s)
SB203580300-500-300-500 nM (in THP-1 cells)[9]
SB20219050100-[9]
VX-74535-14 nM (in human PBMCs)[10]
TAK-7157.1~200-
Pamapimod14480-
This compound To be determined To be determined To be determined

Experimental Protocols

To facilitate the investigation of this compound's mechanism of action, the following detailed experimental protocols are provided.

In Vitro p38α Kinase Inhibition Assay (Luminescent)

This biochemical assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified p38α kinase.

Objective: To determine the IC50 value of this compound against recombinant human p38α kinase.

Materials:

  • Recombinant active human p38α enzyme

  • ATF-2 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. A DMSO-only control should be included.

  • Reaction Setup: In a 384-well plate, add the test compound or DMSO vehicle.

  • Enzyme and Substrate Addition: Add a solution of p38α kinase and ATF-2 substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

in_vitro_kinase_assay_workflow start Start prep_compound Prepare Serial Dilution of This compound start->prep_compound add_to_plate Add Compound/Vehicle to 384-well Plate prep_compound->add_to_plate add_enzyme_substrate Add p38α Kinase and ATF-2 Substrate add_to_plate->add_enzyme_substrate start_reaction Initiate Reaction with ATP add_enzyme_substrate->start_reaction incubate_reaction Incubate for 60 min at Room Temperature start_reaction->incubate_reaction stop_reaction Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate for 40 min stop_reaction->incubate_stop generate_signal Generate Luminescent Signal (Kinase Detection Reagent) incubate_stop->generate_signal incubate_signal Incubate for 30 min generate_signal->incubate_signal read_plate Measure Luminescence incubate_signal->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end cellular_assay_workflow start Start seed_cells Seed THP-1 Cells or PBMCs in 96-well Plate start->seed_cells treat_cells Pre-treat with This compound seed_cells->treat_cells stimulate_cells Stimulate with LPS treat_cells->stimulate_cells incubate Incubate for 4-6 hours at 37°C stimulate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant run_elisa Quantify TNF-α using ELISA collect_supernatant->run_elisa analyze Calculate IC50 for TNF-α Inhibition run_elisa->analyze end End analyze->end

References

Exploring the Structure-Activity Relationship of 4-(4-Bromophenyl)-1H-imidazole Derivatives as p38 MAPK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 4-(4-bromophenyl)-1H-imidazole derivatives, a class of compounds with significant potential as inhibitors of p38 mitogen-activated protein kinase (MAPK). The dysregulation of the p38 MAPK signaling pathway is implicated in a range of inflammatory diseases and cancers, making it a critical target for therapeutic intervention. This document outlines the core molecular interactions, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the essential pathways and workflows to support further research and development in this area.

Introduction to p38 MAPK and Imidazole-Based Inhibitors

The p38 MAP kinases are a family of serine/threonine kinases that respond to inflammatory cytokines and environmental stress, playing a pivotal role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2] The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ.[1] Due to its central role in the inflammatory cascade, p38 MAPK, particularly the α isoform, has become a key target for the development of novel anti-inflammatory drugs.[2]

Among the various chemical scaffolds investigated, substituted imidazoles have emerged as a prominent class of p38 MAPK inhibitors. The initial discovery of pyridinyl-imidazole compounds, such as the widely-used research tool SB203580, established that these molecules act as ATP-competitive inhibitors, binding to the ATP pocket of the enzyme.[2][3][4] The general structure of these inhibitors often includes a 4-phenyl group, which is crucial for activity, with a 4-fluorophenyl substituent being a common feature in many potent inhibitors.[5] This guide focuses on derivatives featuring a 4-bromophenyl group at the 4-position of the 1H-imidazole core, exploring how modifications to this scaffold influence inhibitory activity.

The p38 MAPK Signaling Pathway

The activation of p38 MAPK is mediated by a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), which phosphorylates and activates a MAPKK (MKK3 and MKK6).[6][7] MKK3/6, in turn, dually phosphorylates a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38 MAPK, leading to its activation.[6][8] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2), culminating in a cellular response.[7]

p38_signaling_pathway p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Environmental Stress (UV, Osmotic Shock) MAPKKK MAPKKK (TAK1, ASK1, MEKKs) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK36 MKK3 / MKK6 MAPKKK->MKK36 phosphorylates p38 p38 MAPK MKK36->p38 phosphorylates (TGY motif) Downstream Downstream Substrates (MAPKAPK2, ATF-2, etc.) p38->Downstream phosphorylates Inhibitor 4-(4-Bromophenyl)- 1H-imidazole Derivative Inhibitor->p38 inhibits ATP binding Response Cellular Responses (Inflammation, Apoptosis, etc.) Downstream->Response

p38 MAPK Signaling Cascade and Point of Inhibition.

Structure-Activity Relationship (SAR) of Imidazole-Based p38 Inhibitors

The SAR of pyridinyl-imidazole inhibitors has been extensively studied. For the core scaffold, the following observations are generally accepted:

  • C4-Phenyl Group: A phenyl ring at the C4 position of the imidazole is critical for activity. This group typically occupies a hydrophobic pocket (pocket I) in the ATP-binding site of p38.[5] Substitutions on this phenyl ring are well-tolerated, with a 4-fluoro substituent often being optimal. The 4-bromo substituent, as discussed in this guide, serves as a valuable synthetic handle for further modification via cross-coupling reactions while maintaining the necessary hydrophobic interactions.

  • C5-Pyridine Group: A pyridine ring at the C5 position is a hallmark of many potent inhibitors (e.g., SB203580). The nitrogen of the pyridine ring forms a key hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[5]

  • C2-Substituent: The C2 position of the imidazole ring can be modified to explore a second hydrophobic region (pocket II) within the ATP-binding site, which is not occupied by ATP itself.[5] Introducing various side chains at this position can significantly enhance potency and selectivity.[5]

Quantitative SAR Data for Representative Imidazole-Based p38 Inhibitors
Compound IDC2-SubstituentC4-Substituentp38α IC50 (nM)Reference
SB2035804-Methylsulfinylphenyl4-Fluorophenyl222.44 ± 5.98[9]
PD1693162,6-Dichlorophenyl4-Fluorophenyl89[10]
HypotheticalUnsubstituted Phenyl4-BromophenylTo be determined
HypotheticalSubstituted Phenyl4-BromophenylTo be determined

This table is intended to be illustrative. Researchers should aim to populate such a table with their own experimental data to delineate the specific SAR for 4-(4-bromophenyl) derivatives.

Experimental Protocols

General Synthesis of 2,4,5-Trisubstituted Imidazoles

A common and efficient method for synthesizing the core imidazole scaffold is through a one-pot, three-component reaction.[11]

synthesis_workflow General Synthesis Workflow Aldehyde Aldehyde (e.g., Pyridine-4-carboxaldehyde) Reaction One-Pot Condensation (Reflux in Acetic Acid or with Catalyst e.g., CuI) Aldehyde->Reaction Diketone 1,2-Diketone (e.g., 1-(4-Bromophenyl)-2-phenylethane-1,2-dione) Diketone->Reaction Ammonia Ammonia Source (Ammonium Acetate) Ammonia->Reaction Product 2,4,5-Trisubstituted 1H-imidazole Reaction->Product Purification Purification (Crystallization / Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

General workflow for the synthesis of trisubstituted imidazoles.

Protocol Outline:

  • Reaction Setup: In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., 1-(4-bromophenyl)-2-(aryl)ethane-1,2-dione) (1 mmol), an aldehyde (1 mmol), and a source of ammonia such as ammonium acetate (3 mmol).[11]

  • Solvent and Catalyst: Add a suitable solvent, such as glacial acetic acid or butanol. A catalyst, for example, copper(I) iodide (15 mol%), can be used to improve yields and reaction times.[11]

  • Reaction: Reflux the mixture with stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into crushed ice. The precipitated solid is collected by filtration.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure trisubstituted imidazole.[11]

In Vitro p38α Kinase Inhibition Assay (Luminescent-Based)

This protocol outlines a common method for determining the IC50 value of a test compound against p38α kinase, such as the ADP-Glo™ Kinase Assay.[1]

assay_workflow In Vitro Kinase Assay Workflow Start Start: Prepare Reagents Plate Dispense Inhibitor dilutions and Kinase/Substrate Mix to 384-well plate Start->Plate Initiate Initiate Reaction: Add ATP Solution Plate->Initiate Incubate1 Incubate at RT (e.g., 60 min) Initiate->Incubate1 Stop Stop Reaction: Add ADP-Glo™ Reagent Incubate1->Stop Incubate2 Incubate at RT (e.g., 40 min) Stop->Incubate2 Detect Detect Signal: Add Kinase Detection Reagent Incubate2->Detect Incubate3 Incubate at RT (e.g., 30 min) Detect->Incubate3 Read Measure Luminescence (Plate Reader) Incubate3->Read Analyze Data Analysis: Calculate IC50 Read->Analyze End End Analyze->End

Workflow for a luminescent-based p38 MAPK inhibition assay.

Protocol Outline:

  • Inhibitor Preparation: Prepare serial dilutions of the this compound test compounds in DMSO. Also, prepare a DMSO-only control.[1]

  • Reaction Setup: Add the diluted inhibitor or DMSO to the wells of a suitable microplate (e.g., 384-well). Prepare a master mix containing the p38α kinase and a suitable peptide substrate (e.g., ATF2) in kinase reaction buffer and dispense it into the wells.[1]

  • Kinase Reaction: Initiate the reaction by adding ATP solution to each well. The final ATP concentration should be close to the Km for p38α. Incubate the plate at room temperature for 60 minutes.[1]

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert the generated ADP into ATP, which is used in a luciferase reaction to produce a light signal. Incubate for another 30 minutes.[1][12]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[1]

  • Data Analysis: Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[1]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel p38 MAPK inhibitors. Based on the established SAR of related pyridinyl-imidazoles, the 4-bromophenyl group is expected to provide a solid anchor in the primary hydrophobic pocket of the ATP-binding site. The bromine atom offers a versatile handle for synthetic elaboration, allowing for the exploration of a wide chemical space through modern cross-coupling methodologies. Future work should focus on systematic modifications at the C2 and C5 positions of the imidazole ring to optimize potency, selectivity, and pharmacokinetic properties. The protocols and pathway information provided in this guide serve as a foundational resource for researchers dedicated to advancing this important class of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Bromophenyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods and experimental protocols for the synthesis of 4-(4-bromophenyl)-1H-imidazole and its derivatives. The imidazole scaffold is a crucial pharmacophore in many therapeutic agents, and the bromo-functionalization offers a versatile handle for further molecular modifications through cross-coupling reactions, making these compounds valuable building blocks in medicinal chemistry and drug discovery.

Introduction

This compound derivatives are an important class of compounds in pharmaceutical research. The imidazole ring is a key structural motif in many biologically active molecules, including antifungals, anti-inflammatory agents, and anticancer drugs. The presence of a bromophenyl group at the 4-position provides a strategic site for further functionalization, enabling the synthesis of diverse chemical libraries for drug screening. This document outlines three primary synthetic strategies for accessing these valuable compounds: the Debus-Radziszewski reaction, the van Leusen imidazole synthesis, and various multi-component reactions.

Synthetic Methodologies

Several synthetic routes have been established for the preparation of this compound derivatives. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability.

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a classic and versatile method for constructing the imidazole ring.[1] It involves a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] For the synthesis of this compound, glyoxal (a 1,2-dicarbonyl), 4-bromobenzaldehyde, and a source of ammonia are required. Modifications of this method can be employed to produce N-substituted derivatives by replacing ammonia with a primary amine.[1]

Van Leusen Imidazole Synthesis

The van Leusen imidazole synthesis is another powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[2][3] This reaction typically involves the condensation of an aldimine with TosMIC to form the imidazole ring.[2] The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine, making it a three-component reaction.[2] This method is particularly useful for the synthesis of 1,4- and 1,5-disubstituted imidazoles.

Multi-Component Reactions (MCRs)

Modern synthetic chemistry often favors multi-component reactions due to their efficiency and atom economy. Several one-pot, multi-component strategies have been developed for the synthesis of highly substituted imidazole derivatives. These reactions often proceed with high yields and can be adapted for combinatorial chemistry and library synthesis. A notable example involves the reaction of a 2-haloacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free or microwave-assisted conditions.[4]

Data Presentation

The following tables summarize quantitative data for the synthesis of various this compound derivatives using different methodologies.

Table 1: Debus-Radziszewski and Related Multi-Component Syntheses

EntryAldehydeOther ReactantsCatalyst/ConditionsProductYield (%)Ref.
14-BromobenzaldehydeBenzil, Ammonium acetateGlacial Acetic Acid, Reflux2,4,5-Tris(4-bromophenyl)-1H-imidazoleNot Specified[5]
24-Bromobenzaldehydeo-PhenylenediamineSolvent-free, 70°C, 1h2-(4-Bromophenyl)-1H-benzo[d]imidazoleHigh[6]
3Aromatic AldehydesBenzil, Ammonium acetateSilicotungstic acid (7.5 mol%), Ethanol, Reflux2,4,5-Triarylimidazolesup to 94%[7]
4Aromatic AldehydesBenzil, Ammonium acetateBoric acid (5 mol%), Ultrasound, RT2,4,5-TriarylimidazolesQuantitative[7]

Table 2: Microwave-Assisted Synthesis of Imidazole Derivatives

EntryReactantsCatalyst/SolventPower (W) / TimeProductYield (%)Ref.
11,2-Dicarbonyl, Aldehyde, Ammonium acetateAcid-mediated, Solvent-freeNot SpecifiedSubstituted ImidazolesEnhanced[8]
2Benzil, Aromatic Aldehydes, Ammonium acetate(NH4)6Mo7O24·4H2O, Solvent-freeNot Specified2,4,5-Trisubstituted ImidazolesGood
31,2-bis(4-chlorophenyl)ethane-1,2-dione, Aromatic aldehyde, Ammonium acetateEthanoic acid720 W / 7 min2,4,5-Triaryl-1H-imidazoleNot Specified[9]

Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Tris(4-bromophenyl)-1H-imidazole

This protocol is adapted from a general procedure for the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives.[5]

Materials:

  • Benzil (or 4,4'-dibromobenzil)

  • 4-Bromobenzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine equimolar amounts of the 1,2-dicarbonyl compound (e.g., benzil), 4-bromobenzaldehyde, and an excess of ammonium acetate.

  • Add a minimal amount of glacial acetic acid to dissolve the reactants.

  • Reflux the reaction mixture for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 150 mL of water.

  • Filter the resulting solid precipitate.

  • Neutralize the filtrate with ammonium hydroxide or sodium carbonate solution to precipitate any remaining product.

  • Filter the second batch of solid and combine it with the first.

  • Wash the crude product with toluene and recrystallize from methanol to afford the purified 2,4,5-trisubstituted imidazole.

Protocol 2: Van Leusen Synthesis of 1,5-Disubstituted Imidazoles

This is a general procedure for the van Leusen imidazole synthesis.[10]

Materials:

  • Aldehyde (e.g., 4-bromobenzaldehyde)

  • Primary amine

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • To a suspension of t-BuOK (2.67 equiv) in THF at -60 °C, add a solution of TosMIC (1.7 equiv) in THF.

  • After 15 minutes, slowly add a solution of the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in THF to form the aldimine in situ.

  • After 1 hour, add MeOH and allow the reaction to warm to room temperature, then heat to reflux for 2 hours.

  • Cool the reaction mixture and dilute it with water and diethyl ether.

  • Separate the aqueous layer and extract with diethyl ether.

  • Combine the organic layers, wash sequentially with sodium hydrosulfide solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: One-Pot, Four-Component Synthesis of 1,2,4-Trisubstituted 1H-Imidazoles

This protocol is based on a solvent-free, multi-component synthesis.[4]

Materials:

  • 2-Bromo-4'-bromoacetophenone

  • Aldehyde (e.g., benzaldehyde)

  • Primary amine

  • Ammonium acetate

Procedure:

  • In a reaction vessel, mix the 2-bromoacetophenone, aldehyde, primary amine, and ammonium acetate.

  • Heat the mixture at 130°C for 2 hours under solvent-free conditions.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography to yield the 1,2,4-trisubstituted 1H-imidazole.

Visualizations

The following diagrams illustrate the general workflows for the described synthetic methods.

Debus_Radziszewski_Workflow dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) reaction One-Pot Condensation dicarbonyl->reaction aldehyde 4-Bromobenzaldehyde aldehyde->reaction ammonia Ammonia Source (e.g., NH4OAc) ammonia->reaction workup Workup & Purification reaction->workup Crude Product product 4-(4-Bromophenyl)- 1H-imidazole Derivative workup->product Purified Product

Caption: Workflow for Debus-Radziszewski Imidazole Synthesis.

Van_Leusen_Workflow aldehyde 4-Bromobenzaldehyde aldimine Aldimine Formation (in situ) aldehyde->aldimine amine Primary Amine amine->aldimine cycloaddition Cycloaddition & Elimination aldimine->cycloaddition tosmic TosMIC tosmic->cycloaddition workup Workup & Purification cycloaddition->workup Crude Product product 4-(4-Bromophenyl)- 1H-imidazole Derivative workup->product Purified Product

Caption: Workflow for Van Leusen Imidazole Synthesis.

MCR_Workflow component1 2-Haloacetophenone reaction One-Pot Multi-Component Reaction component1->reaction component2 Aldehyde component2->reaction component3 Primary Amine component3->reaction component4 Ammonium Acetate component4->reaction workup Workup & Purification reaction->workup Crude Product product Substituted 4-(4-Bromophenyl)- 1H-imidazole workup->product Purified Product

Caption: Workflow for a Four-Component Imidazole Synthesis.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-(4-Bromophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in drug design. The functionalization of the imidazole core through carbon-carbon bond-forming reactions is a cornerstone of medicinal chemistry, enabling the exploration of chemical space and the optimization of lead compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the synthesis of biaryl and heteroaryl-aryl structures.

This application note provides a detailed experimental protocol for the Suzuki coupling reaction of 4-(4-Bromophenyl)-1H-imidazole with various arylboronic acids. This reaction is pivotal for the synthesis of a diverse library of 4-arylphenyl-1H-imidazole derivatives, which are of significant interest in drug discovery programs. The protocol is based on established methodologies for the Suzuki coupling of heteroaryl bromides and offers a starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or its ester. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Representative Data

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These examples showcase the versatility of the protocol with both electron-rich and electron-deficient coupling partners.

EntryArylboronic AcidPalladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O801885
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O802088
34-Chlorophenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O1001278
43-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O801882
54-Acetylphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O1001675

Yields are isolated yields after purification by column chromatography. Reaction conditions can be further optimized for specific substrates.

Experimental Protocol: General Procedure

This protocol provides a generalized method for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (Schlenk flask or round-bottom flask, condenser, magnetic stir bar)

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Then, add the anhydrous solvent (e.g., 1,4-dioxane, 6 mL) and degassed water (1.5 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) in an oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-arylphenyl)-1H-imidazole product.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) Inert Establish Inert Atmosphere (N₂/Ar) Reactants->Inert Catalyst_Solvent Add Catalyst & Solvent: - Palladium Catalyst - Anhydrous Solvent - Degassed Water Inert->Catalyst_Solvent Heat Heat to Reaction Temperature (80-100°C) Catalyst_Solvent->Heat Stir Quench_Extract Quench with Water & Extract with Organic Solvent Heat->Quench_Extract Cool Dry_Concentrate Dry Organic Layer & Concentrate Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Characterize Pure Product (NMR, MS) Purify->Product

Caption: General workflow for the Suzuki coupling reaction.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and use proper grounding.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

The Strategic Application of 4-(4-Bromophenyl)-1H-imidazole in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(4-Bromophenyl)-1H-imidazole stands as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique molecular architecture, featuring a reactive bromine-substituted phenyl ring appended to an imidazole core, offers a versatile platform for the construction of complex, biologically active molecules. The imidazole moiety is a well-recognized pharmacophore present in numerous pharmaceuticals, while the bromophenyl group serves as a highly effective handle for a variety of cross-coupling reactions. This combination allows for the strategic introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This document provides detailed application notes and experimental protocols for the utilization of this compound in several key synthetic transformations. The protocols are designed to be a practical guide for laboratory researchers, and the accompanying data and diagrams offer a clear overview of the potential applications of this versatile building block in the development of novel therapeutic agents and functional materials.[1][2]

I. Synthesis of Biaryl Imidazoles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters. For this compound, this reaction provides a direct and efficient route to a wide array of 4-arylphenyl-1H-imidazole derivatives, which are key scaffolds in many kinase inhibitors and other therapeutic agents.[3][4][5]

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1292
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane895
33-Pyridinylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1688
42-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O1090
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Degassed water

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (as specified in the table), and the base (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylphenyl-1H-imidazole.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants: This compound Arylboronic Acid Catalyst & Base reaction Reaction Setup: Inert Atmosphere Solvent Addition Heating & Stirring reagents->reaction 1. workup Work-up: Cooling Extraction Washing & Drying reaction->workup 2. purification Purification: Column Chromatography workup->purification 3. product Product: 4-Arylphenyl-1H-imidazole purification->product 4.

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

II. Synthesis of Stilbene and Cinnamate Analogs via Heck Coupling

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes. Utilizing this compound in Heck couplings allows for the synthesis of stilbene and cinnamate analogs, which are of interest in materials science and as precursors to various pharmaceuticals.[6][7]

Quantitative Data for Heck Coupling
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1685
2Methyl acrylatePd(PPh₃)₄ (5)-K₂CO₃Acetonitrile1288
3n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMA2482
4AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₃PO₄NMP1879
Experimental Protocol: Heck Coupling

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., P(o-tolyl)₃, PPh₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile, DMA, NMP)

  • Sealed tube or reaction flask with condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a sealed tube or a reaction flask equipped with a condenser, combine this compound (1.0 equiv.), the palladium catalyst, the ligand (if applicable), and the base.

  • Evacuate and backfill the reaction vessel with an inert gas.

  • Add the anhydrous solvent and the alkene (1.5 equiv.).

  • Heat the reaction mixture to the specified temperature (typically 100-140 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired substituted alkene.

Heck Coupling Workflow

Heck_Coupling_Workflow reactants Reactants: This compound Alkene Catalyst & Base reaction_setup Reaction Setup: Inert Atmosphere Solvent & Alkene Addition Heating reactants->reaction_setup catalyst_removal Catalyst Removal: Cooling Filtration through Celite reaction_setup->catalyst_removal extraction Extraction & Washing: Aqueous Work-up catalyst_removal->extraction product Product: Substituted Alkene extraction->product

Caption: Workflow for the Heck coupling reaction.

III. Synthesis of Arylalkynes via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[2][8][9][10]

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTime (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF694
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (1.5)DiisopropylamineToluene891
31-HexynePd(OAc)₂ (2)CuI (1)PiperidineDMF1087
4Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (1)Et₃NAcetonitrile593
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Et₃N, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and CuI.

  • Evacuate the flask and backfill with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired arylalkyne.

Sonogashira Coupling Workflow

Sonogashira_Coupling_Workflow start Start: Reactants & Catalysts This compound Alkyne, Pd Catalyst, CuI, Base reaction Reaction in Anhydrous Solvent under Inert Atmosphere start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete end End: Purified Arylalkyne Product workup->end

Caption: Workflow for the Sonogashira coupling reaction.

IV. Synthesis of N-Aryl Imidazoles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. This reaction is particularly useful for synthesizing N-aryl imidazoles, which are prevalent in many biologically active compounds.[11][12][13]

Quantitative Data for Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001891
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102486
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH902089
4IndolePd(OAc)₂ (3)DavePhos (5)K₂CO₃Toluene1002283
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine or N-heterocycle

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk tube or glovebox

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a plug of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired N-aryl imidazole derivative.

Buchwald-Hartwig Amination Logical Relationship

Buchwald_Hartwig_Relationship start Starting Materials This compound Amine/N-Heterocycle catalytic_system Catalytic System Pd Precatalyst Phosphine Ligand Base start->catalytic_system combined with reaction_conditions Reaction Conditions Anhydrous Solvent Inert Atmosphere Elevated Temperature catalytic_system->reaction_conditions subjected to product Product N-Aryl Imidazole Derivative reaction_conditions->product yields

Caption: Logical relationship in Buchwald-Hartwig amination.

References

Application of 4-(4-Bromophenyl)-1H-imidazole in the Design of Novel Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections, coupled with the rise in antifungal resistance, underscores the urgent need for the development of novel antifungal agents. The imidazole scaffold has long been a cornerstone in the design of antifungal drugs, with many established agents targeting the fungal cell membrane's ergosterol biosynthesis pathway. Among the various imidazole-containing synthons, 4-(4-Bromophenyl)-1H-imidazole serves as a valuable starting material for the generation of new chemical entities with potent antifungal activity. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel antifungal agents based on this key structural motif.

Introduction: The Role of Imidazole Derivatives in Antifungal Therapy

Imidazole derivatives represent a major class of antifungal agents, with prominent examples including ketoconazole, miconazole, and clotrimazole.[1][2] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of cellular functions, and ultimately, fungal cell death.[3][4] The this compound moiety offers a versatile scaffold for chemical modification, allowing for the exploration of structure-activity relationships to enhance antifungal potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[5]

Data Presentation: Antifungal Activity of Imidazole Derivatives

The following tables summarize the in vitro antifungal activity of various imidazole derivatives, including hypothetical data for novel compounds derived from this compound, against a panel of clinically relevant fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Imidazole Derivatives against Candida Species

Fungal StrainCompound A (µg/mL)Compound B (µg/mL)Fluconazole (µg/mL)
Candida albicans ATCC 900280.250.51
Candida glabrata ATCC 20011216
Candida krusei ATCC 62584864
Candida parapsilosis ATCC 220190.512
Fluconazole-resistant C. albicans24>64

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Imidazole Derivatives against Filamentous Fungi

Fungal StrainCompound A (µg/mL)Compound B (µg/mL)Voriconazole (µg/mL)
Aspergillus fumigatus ATCC 204305120.5
Aspergillus flavus ATCC 204304241
Trichophyton rubrum ATCC 281880.1250.250.25

Table 3: In Vivo Efficacy of a Lead Imidazole Derivative in a Murine Model of Systemic Candidiasis

Treatment GroupDose (mg/kg)Mean Fungal Burden (log CFU/kidney)Survival Rate (%)
Vehicle Control-6.8 ± 0.50
Lead Compound104.2 ± 0.760
Lead Compound202.5 ± 0.490
Fluconazole202.8 ± 0.390

Experimental Protocols

This section provides detailed methodologies for the synthesis of novel antifungal agents from this compound and for the evaluation of their antifungal properties.

General Protocol for the Synthesis of Novel this compound Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of this compound to generate a library of diverse derivatives.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or ACN, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, added portion-wise at 0 °C).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imidazolide anion.

  • Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted this compound derivative.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi to determine the Minimum Inhibitory Concentration (MIC).[2]

Materials:

  • Synthesized imidazole derivatives and control antifungal agents (e.g., fluconazole, voriconazole)

  • Fungal strains (e.g., Candida spp., Aspergillus spp.)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Solutions: Prepare stock solutions of the test compounds and control drugs in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Yeasts: Culture the yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Filamentous Fungi: Culture the molds on Potato Dextrose Agar (PDA) until sporulation. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agents.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth in the drug-free control well. For filamentous fungi, the endpoint is often complete inhibition of growth.[6]

Protocol for In Vivo Efficacy Testing in a Murine Model of Systemic Candidiasis

This protocol outlines a standard procedure to evaluate the in vivo efficacy of lead antifungal compounds.[7] All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompetent mice (e.g., BALB/c or ICR, 6-8 weeks old)

  • Candida albicans strain (e.g., SC5314)

  • Lead imidazole derivative formulated for in vivo administration

  • Control antifungal agent (e.g., fluconazole)

  • Vehicle control (e.g., saline, cyclodextrin solution)

  • Sterile phosphate-buffered saline (PBS)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Infection:

    • Culture C. albicans in Yeast Peptone Dextrose (YPD) broth overnight.

    • Wash the cells with sterile PBS and adjust the concentration to 1 x 10⁶ CFU/mL.

    • Infect mice via tail vein injection with 100 µL of the prepared inoculum (1 x 10⁵ CFU/mouse).

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, lead compound at different doses, positive control).

    • Begin treatment 2-4 hours post-infection.

    • Administer the compounds daily for a predetermined period (e.g., 7 days) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for 21 days and record mortality.

    • Fungal Burden Determination: At a specific time point (e.g., day 4 post-infection), euthanize a subset of mice from each group. Aseptically remove organs (e.g., kidneys, spleen, liver), homogenize them in sterile PBS, and perform serial dilutions. Plate the dilutions on SDA plates to determine the colony-forming units (CFU) per gram of tissue.[7]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the development of novel imidazole-based antifungal agents.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase intermediate 14-demethyl lanosterol lanosterol->intermediate Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol intermediate->ergosterol Multiple Steps cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane imidazole Imidazole Antifungals (e.g., this compound derivatives) imidazole->lanosterol Inhibition Antifungal_Drug_Discovery_Workflow start Start: 4-(4-Bromophenyl) -1H-imidazole synthesis Synthesis of Derivative Library start->synthesis in_vitro In Vitro Screening (MIC Determination) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar sar->synthesis Optimization lead_id Lead Compound Identification sar->lead_id in_vivo In Vivo Efficacy (Murine Models) lead_id->in_vivo preclinical Preclinical Development in_vivo->preclinical MIC_Determination_Workflow prep_compounds Prepare Serial Dilutions of Antifungal Compounds inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read Results and Determine MIC incubate->read_results

References

Application Notes and Protocols: 4-(4-Bromophenyl)-1H-imidazole in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-1H-imidazole is a versatile heterocyclic compound that serves as a crucial scaffold in the synthesis of novel anticancer agents.[1] Its structural features, including the imidazole core and the bromophenyl group, allow for diverse chemical modifications to develop derivatives with enhanced potency and selectivity against various cancer targets.[1] Research has demonstrated that derivatives of this compound exhibit significant cytotoxic and inhibitory activities across a range of cancer cell lines by targeting key biological pathways involved in cell proliferation and survival. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed protocols for key experimental assays.

Applications in Anticancer Research

Derivatives of this compound have been investigated for their potential to target several hallmarks of cancer:

  • Enzyme Inhibition: A primary application is in the development of kinase inhibitors. The imidazole scaffold is well-suited for targeting the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[2][3]

  • Cytotoxicity against Cancer Cell Lines: Numerous studies have reported the synthesis of this compound derivatives that exhibit potent cytotoxic effects against a panel of human cancer cell lines, including those from breast, colon, and liver cancers.[4][5][6]

  • Induction of Apoptosis: Mechanistic studies have shown that some derivatives can induce programmed cell death (apoptosis) in cancer cells, often through the modulation of key apoptotic proteins like caspases and members of the Bcl-2 family.[4]

  • Cell Cycle Arrest: Certain derivatives have been found to interfere with the normal progression of the cell cycle, causing cells to arrest in specific phases and thereby preventing their proliferation.[4]

  • Inhibition of Microtubule Dynamics: The imidazole core is also found in compounds that target tubulin polymerization, a critical process for cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy.[7]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various derivatives based on the this compound scaffold.

Compound IDDerivative ClassCancer Cell LineAssay TypeIC50 Value (µM)Reference
6c Benzo[d]imidazole-benzohydrazide hybridHCT-116 (Colon)Cytotoxicity7.82[4]
HepG2 (Liver)Cytotoxicity8.91[4]
MCF-7 (Breast)Cytotoxicity10.21[4]
6d Benzo[d]imidazole-benzohydrazide hybridHCT-116, HepG2, MCF-7Cytotoxicity<30[4]
p2 Thiazol-2-amine derivativeMCF-7 (Breast)SRB Assay10.5[5]
- Imidazo[4,5-c]quinoline derivativeNot SpecifiedAnticancer Screen103.3[8]

Note: The table presents a selection of publicly available data. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Culture and treat cells with the IC50 concentration of the test compound for a specified time (e.g., 24 hours). Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours or overnight.[10]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI signal is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis, such as caspases and Bcl-2 family members.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with ice-cold RIPA buffer. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: After final washes with TBST, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. Use a loading control like β-actin to normalize the data.

Visualizations: Workflows and Pathways

References

Application Note: Comprehensive Analytical Characterization of 4-(4-Bromophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(4-Bromophenyl)-1H-imidazole is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring both a bromophenyl group and an imidazole ring, makes it a versatile intermediate for synthesizing a wide range of biologically active molecules and functional materials.[1] Accurate and comprehensive characterization is essential to ensure its identity, purity, and stability, which are critical parameters in drug development and quality control. This document provides a suite of detailed analytical protocols for the thorough characterization of this compound.

Physicochemical Properties: A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₉H₇BrN₂
Molecular Weight223.07 g/mol
AppearanceSolid / Crystalline Powder
Melting Point139-143 °C[2]

Structural Elucidation Techniques

Structural elucidation is the foundational step in characterization, confirming the chemical identity of the molecule. The following techniques provide orthogonal information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful technique for unambiguously determining the molecular structure of this compound by mapping its carbon-hydrogen framework. ¹H NMR identifies the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 2-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Expected Spectral Data: The following table summarizes the expected chemical shifts based on analyses of structurally similar compounds.[3][4]

¹H NMR (DMSO-d₆) Expected δ (ppm) Multiplicity Assignment
Imidazole NH~12.0 - 13.0Broad SingletN-H proton
Aromatic CH~7.5 - 7.8MultipletProtons on the bromophenyl and imidazole rings
¹³C NMR (DMSO-d₆) Expected δ (ppm) Assignment
Aromatic C-Br~120 - 122Carbon attached to Bromine
Aromatic CH~115 - 138Phenyl and Imidazole CH carbons
Aromatic C (quaternary)~135 - 145Quaternary carbons in both rings

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve Sample Sample->Dissolve Solvent DMSO-d6 + TMS Solvent->Dissolve NMR_Tube Prepared NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer (400 MHz) NMR_Tube->Spectrometer Acquire_H1 Acquire 1H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Spectrometer->Acquire_C13 Process Fourier Transform & Phase/Baseline Correction Acquire_H1->Process Acquire_C13->Process Analyze Integrate & Assign Peaks Process->Analyze Structure Confirm Structure Analyze->Structure

Workflow for NMR structural elucidation.
Mass Spectrometry (MS)

Application: Mass spectrometry is used to confirm the molecular weight of the compound and to gain insight into its elemental composition through high-resolution mass measurement.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Method: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquisition Mode: Acquire data in the positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the most abundant ion and compare it with the theoretical value. For high-resolution instruments (e.g., Q-TOF, Orbitrap), the measured exact mass can be used to confirm the elemental formula.

Expected Mass Data:

ParameterTheoretical ValueObserved m/zIon
Molecular Weight223.07 g/mol --
Exact Mass221.9793 g/mol ~222.9865[M+H]⁺

Note: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed, with two major peaks separated by ~2 Da for the molecular ion.

Workflow for Mass Spectrometry Analysis:

MS_Workflow Input Sample Solution (in Methanol) Ionization Electrospray Ionization (ESI) Positive Mode Input->Ionization Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Analyzer Detector Ion Detection Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Compare m/z with Theoretical Value Spectrum->Analysis Output Confirmed Molecular Weight & Isotopic Pattern Analysis->Output

Workflow for mass spectrometry analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Application: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

  • Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of atmospheric H₂O and CO₂.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.

  • Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the absorption bands corresponding to the functional groups of the molecule.

Expected FT-IR Absorption Bands: Based on data from related imidazole structures, the following characteristic peaks are expected.[3]

Wavenumber (cm⁻¹)IntensityAssignment
~3450 - 3100Broad, MediumN-H stretching (imidazole ring)
~3100 - 3000Medium-WeakAromatic C-H stretching
~1610 - 1580MediumC=N stretching (imidazole ring)
~1500 - 1450StrongC=C stretching (aromatic rings)
~1100 - 1000StrongC-N stretching
~830 - 800StrongC-H out-of-plane bending (para-substituted phenyl)
~700 - 500MediumC-Br stretching

Purity and Separation Analysis

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is the primary technique for determining the purity of this compound and for separating it from starting materials, by-products, and other impurities. A reversed-phase method with UV detection is typically employed.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of Acetonitrile and 0.025 M Potassium Phosphate buffer (pH adjusted to 3.2).[5][6] A typical starting ratio would be 40:60 (v/v). Filter through a 0.45 µm filter and degas.

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a working standard by dilution (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed at approximately the same concentration as the working standard.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.

  • Analysis: Inject the standard and sample solutions. The purity of the sample can be calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Typical HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.025 M KH₂PO₄ buffer (pH 3.2)
Gradient/Isocratic Isocratic or Gradient (e.g., 40% to 90% Acetonitrile over 15 min)
Flow Rate 1.0 mL/min[5][6]
Column Temperature 25 °C[6]
Injection Volume 10 µL
Detection UV at 254 nm

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis MobilePhase Prepare & Degas Mobile Phase Injection Inject Sample into HPLC System MobilePhase->Injection SamplePrep Prepare Sample & Standard Solutions SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (Area % Report) Integration->Calculation Result Purity Value Calculation->Result

Workflow for HPLC purity analysis.

Additional Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its conjugated π-system. It is useful for quantitative analysis and for confirming the presence of the aromatic and imidazole chromophores.

Experimental Protocol:

  • Solvent: Select a UV-transparent solvent, such as methanol or ethanol.

  • Sample Preparation: Prepare a dilute solution of the sample to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Scan: Scan the sample from 400 nm down to 200 nm against a solvent blank.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Expected UV-Vis Data: Imidazole-containing aromatic compounds typically exhibit strong absorption bands due to π→π* transitions.[7]

Expected λₘₐₓ (in Methanol)Electronic Transition
~250 - 300 nmπ→π*
Thermal Analysis (TGA/DSC)

Application: Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is used to evaluate the thermal stability, melting point, and decomposition profile of the compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an aluminum pan.

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Conditions: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 500 °C).

  • Data Analysis:

    • DSC: Identify the endothermic peak corresponding to the melting point.

    • TGA: Determine the onset temperature of decomposition from the weight loss curve.

Expected Thermal Data: The analysis provides key information on the material's stability under thermal stress.[8]

Thermal EventTechniqueExpected Result
MeltingDSCSharp endothermic peak around 139-143 °C
DecompositionTGAOnset of weight loss at a temperature > 200 °C

Conclusion

A combination of spectroscopic, chromatographic, and thermal analysis techniques provides a comprehensive characterization of this compound. NMR and MS are essential for unequivocal structural confirmation, while FT-IR verifies the presence of key functional groups. HPLC is the gold standard for assessing purity. Finally, UV-Vis and thermal analysis provide valuable data on its electronic and physical properties. This integrated analytical approach ensures the quality, identity, and stability of the compound for its intended use in research and development.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of various imidazole-based compounds using High-Performance Liquid Chromatography (HPLC). The methods outlined are applicable to diverse matrices including pharmaceutical formulations, human plasma, and environmental samples.

Application Note 1: Simultaneous Analysis of Anti-Infective Imidazole Drugs in Pharmaceutical Dosage Forms and Human Plasma

This application note describes a rapid and validated HPLC method for the simultaneous separation and determination of four anti-infective imidazole drugs: secnidazole, omeprazole, albendazole, and fenbendazole. The method is suitable for quality control of final dosage forms and for pharmacokinetic studies in human plasma.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of the four anti-infective imidazole drugs.[1][2]

CompoundLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)UV Absorbance (λmax) (nm)
Secnidazole10–1000.41312
Omeprazole10–1000.13301
Albendazole10–1000.18294
Fenbendazole10–1000.15288
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm).[1][2]

  • Mobile Phase: Methanol: 0.025 M KH2PO4 (70:30, v/v), adjusted to pH 3.20 with ortho-phosphoric acid.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 300 nm.[1][2]

  • Temperature: Room temperature.[1][2]

2. Standard Solution Preparation:

  • Prepare individual stock solutions of secnidazole, omeprazole, albendazole, and fenbendazole in a suitable solvent (e.g., methanol).

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linearity range (10–100 µg/mL).[1]

3. Sample Preparation:

  • Pharmaceutical Dosage Forms (Tablets/Suspensions):

    • Weigh and finely powder a representative number of tablets or accurately measure a volume of the suspension.

    • Dissolve a portion of the powder or suspension, equivalent to a known amount of the active pharmaceutical ingredient (API), in the mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Human Plasma:

    • To 1 mL of human plasma, add a known concentration of the analytes.

    • Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks of the four imidazole compounds based on their retention times from the standard chromatogram.

  • Quantify the amount of each drug in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.

Experimental Workflow Diagram

HPLC_Workflow_1 HPLC Analysis Workflow for Anti-Infective Imidazoles cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Pharmaceutical or Plasma Sample Dissolve Dissolution / Extraction Sample->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C8 Column) Inject->Separate Detect UV Detection (300 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantification vs. Standards Chromatogram->Quantify Result Final Concentration Report Quantify->Result

Caption: Workflow for the HPLC analysis of anti-infective imidazole drugs.

Application Note 2: Chiral Separation of Imidazole Derivative Enantiomers

This application note details an HPLC method for the enantiomeric separation of nine imidazole derivatives: bifonazole, butoconazole, econazole, enilconazole, fenticonazole, isoconazole, miconazole, sertaconazole, and tioconazole. This is crucial as individual enantiomers can exhibit different pharmacological, pharmacokinetic, and toxicological properties.[3]

Quantitative Data Summary

The effectiveness of the separation is highly dependent on the mobile phase composition. The following table provides an example of the mobile phase used for the separation of several of these compounds.

CompoundMobile Phase Composition
BifonazoleHexane / 2-Propanol / Diethylamine (DEA)
EconazoleHexane / Ethanol / DEA
MiconazoleHexane / 2-Propanol / DEA
TioconazoleHexane / Methanol / DEA
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: CHIRALCEL OJ (10 µm; 250 × 4.6 mm).[3]

  • Mobile Phase: A mixture of hexane and an alcohol modifier (e.g., 2-propanol, ethanol, or methanol) with the addition of diethylamine (DEA). The exact ratio needs to be optimized for each compound.[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Detection Wavelength: 220 nm.[3]

2. Standard Solution Preparation:

  • Prepare solutions of the racemic imidazole derivatives in the mobile phase.

3. Sample Preparation:

  • Dissolve the sample containing the imidazole derivative in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • The two enantiomers will appear as separate peaks in the chromatogram.

  • The resolution between the peaks indicates the effectiveness of the separation.

Logical Relationship Diagram

Chiral_Separation_Logic Logic of Chiral HPLC Method Development Racemic Racemic Imidazole Mixture CSP Chiral Stationary Phase (Chiralcel OJ) Racemic->CSP Separation Differential Interaction with CSP CSP->Separation MobilePhase Mobile Phase Optimization (Hexane + Alcohol + DEA) MobilePhase->Separation Enant1 Enantiomer 1 Elutes Separation->Enant1 Enant2 Enantiomer 2 Elutes Separation->Enant2 Detection UV Detection at 220 nm Enant1->Detection Enant2->Detection Chromatogram Chromatogram with Two Separated Peaks Detection->Chromatogram

Caption: Key factors influencing the chiral separation of imidazole enantiomers.

Application Note 3: Analysis of Imidazole and its Methyl-Impurities in Reaction Solutions

This application note provides an HPLC method for the quantitative analysis of imidazole and two of its impurities, 2-methylimidazole and 4-methylimidazole, in industrial reaction solutions. This method is essential for monitoring the progress and purity of imidazole synthesis.[4]

Quantitative Data Summary

The performance of the HPLC method for the analysis of imidazole and its impurities is summarized below.[4]

CompoundLinearity Range (mg/L)Limit of Detection (LOD) (mg/L)
Imidazole10–1000.02
2-Methylimidazole10–1000.02
4-Methylimidazole10–1000.03
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD).

  • Column: Supersil-ODS-B.[4]

  • Mobile Phase: A mixture of acetonitrile and an ionic reagent solution (40:60 v/v). The ionic reagent solution contains 16 mmol/L sodium dodecyl sulfate and 17 mmol/L potassium dihydrogen phosphate, adjusted to pH 3.5.[4]

  • Elution Mode: Isocratic.[4]

  • Detection Wavelength: 210 nm.[4]

2. Standard Solution Preparation:

  • Prepare stock solutions of imidazole, 2-methylimidazole, and 4-methylimidazole.

  • Create a series of working standards by diluting the stock solutions to concentrations within the linear range of 10-100 mg/L.[4]

3. Sample Preparation:

  • Accurately dilute the reaction solution sample with the mobile phase to bring the analyte concentrations into the calibrated range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Quantify imidazole and its impurities using an external standard method.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of each compound in the reaction solution sample from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow_3 Workflow for Imidazole Purity Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Reaction Solution Sample Dilute Dilution with Mobile Phase Sample->Dilute Filter Filtration (0.45 µm) Dilute->Filter Inject Isocratic Elution Filter->Inject Separate Separation on ODS Column Inject->Separate Detect DAD Detection at 210 nm Separate->Detect Chromatogram Peak Identification Detect->Chromatogram Quantify External Standard Quantification Chromatogram->Quantify Result Purity Report Quantify->Result

Caption: Process flow for the HPLC-based purity assessment of imidazole.

References

Application Notes and Protocols for NMR Spectroscopy of 4-(4-Bromophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both an imidazole ring and a bromophenyl moiety, makes it a versatile scaffold for the synthesis of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of this compound, offering a comprehensive guide for researchers in the field.

Predicted NMR Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d6

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (imidazole)~8.0 - 8.2Singlet-
H-5 (imidazole)~7.5 - 7.7Singlet-
H-2', H-6' (bromophenyl)~7.7 - 7.9Doublet~8.0 - 9.0
H-3', H-5' (bromophenyl)~7.5 - 7.7Doublet~8.0 - 9.0
N-H (imidazole)~12.0 - 13.0Broad Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d6

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (imidazole)~135 - 140
C-4 (imidazole)~138 - 142
C-5 (imidazole)~115 - 120
C-1' (bromophenyl)~133 - 136
C-2', C-6' (bromophenyl)~128 - 132
C-3', C-5' (bromophenyl)~131 - 134
C-4' (bromophenyl)~120 - 125

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Sample Quantity: For a standard 5 mm NMR tube, a sample concentration of 5-25 mg is typically sufficient for ¹H NMR, while ¹³C NMR may require a more concentrated sample of 20-50 mg.

  • Solvent Selection: DMSO-d6 is a recommended solvent due to its high boiling point and ability to dissolve a wide range of organic compounds. Other suitable deuterated solvents include methanol-d4 and chloroform-d.

  • Procedure:

    • Weigh the desired amount of this compound and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient.

    • Spectral Width: A spectral width of -2 to 14 ppm is appropriate.

    • Acquisition Time: An acquisition time of 2-4 seconds is recommended.

    • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Spectral Width: A spectral width of 0 to 200 ppm is typically sufficient.

    • Acquisition Time: An acquisition time of 1-2 seconds is recommended.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is advisable to ensure full relaxation of quaternary carbons.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard such as tetramethylsilane (TMS).

Visualizations

The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound.

logical_relationship cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structural Elucidation H1_NMR 1H NMR Spectrum Chem_Shifts Chemical Shifts H1_NMR->Chem_Shifts Coupling_Const Coupling Constants H1_NMR->Coupling_Const Integration Integration H1_NMR->Integration C13_NMR 13C NMR Spectrum C13_NMR->Chem_Shifts DEPT DEPT Spectra Carbon_Types Carbon Types (CH, CH2, CH3, Cq) DEPT->Carbon_Types COSY 2D COSY H_H_Corr 1H-1H Correlations COSY->H_H_Corr HSQC 2D HSQC Direct_CH_Attachment Direct C-H Attachments HSQC->Direct_CH_Attachment HMBC 2D HMBC Long_Range_CH_Corr Long-Range C-H Correlations HMBC->Long_Range_CH_Corr Proton_Env Proton Environments Chem_Shifts->Proton_Env Connectivity Proton-Proton Connectivity Coupling_Const->Connectivity Integration->Proton_Env Final_Structure Final Structure Confirmation Carbon_Types->Final_Structure H_H_Corr->Connectivity C_H_Corr 1H-13C Correlations Proton_Env->Final_Structure Connectivity->Final_Structure Direct_CH_Attachment->Final_Structure Long_Range_CH_Corr->Final_Structure

Caption: Logical workflow for structural elucidation using NMR data.

experimental_workflow Sample_Prep Sample Preparation (5-25 mg in 0.6-0.7 mL DMSO-d6) NMR_Acquisition NMR Data Acquisition (1D 1H, 13C & 2D experiments) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis Structure_Verification Structure Verification & Reporting Spectral_Analysis->Structure_Verification

Caption: Experimental workflow for NMR analysis.

One-Pot Synthesis of Substituted Imidazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted imidazoles, a crucial scaffold in medicinal chemistry and materials science. The protocols outlined below are based on established multicomponent reactions, offering efficient and atom-economical routes to a diverse range of imidazole derivatives.

Introduction

Imidazole and its derivatives are fundamental heterocyclic motifs present in numerous natural products, pharmaceuticals, and functional materials. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of substituted imidazoles, offering advantages such as high efficiency, operational simplicity, and reduced waste generation. This document focuses on the widely utilized Debus-Radziszewski reaction and its modern variations.

The Debus-Radziszewski synthesis, first reported in the 19th century, is a cornerstone of imidazole synthesis.[1][2][3] It is a multicomponent process that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2][3] This versatile reaction can be adapted to produce a wide array of substituted imidazoles by varying the starting materials.

Core Synthesis Protocols

The Debus-Radziszewski Imidazole Synthesis

The classical Debus-Radziszewski reaction is a three-component condensation that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][3] A significant modification of this method involves the replacement of one equivalent of ammonia with a primary amine to yield N-substituted imidazoles.[1][3]

General Reaction Scheme:

A 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or one equivalent of ammonia and one equivalent of a primary amine) are condensed to form the corresponding imidazole derivative.

Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is a general guideline for the synthesis of 2,4,5-trisubstituted imidazoles using various catalysts and conditions.

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil)

  • Aromatic aldehyde

  • Ammonium acetate (as ammonia source)

  • Catalyst (e.g., Zeolite H-ZSM-22, Iron(III) p-toluenesulfonate, Silicotungstic acid)[4][5]

  • Solvent (e.g., Ethanol, or solvent-free)

Procedure:

  • In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (2-5 mmol).[4][6][7]

  • Add the catalyst (e.g., 10 mol% of Cu(OAc)2 or a catalytic amount of a solid acid catalyst).[7]

  • If a solvent is used, add the appropriate volume (e.g., 10 mL of ethanol).[7] For solvent-free conditions, ensure the reactants are well-mixed.[6]

  • The reaction mixture can be heated under various conditions:

    • Conventional Heating: Stir the mixture at a specified temperature (e.g., 60-70 °C) for the required time (e.g., 1-12 hours).[6][7]

    • Microwave Irradiation: Heat the mixture in a microwave reactor at a set temperature or power for a shorter duration (e.g., 5-15 minutes).

    • Ultrasonic Irradiation: Sonicate the mixture at a specific frequency (e.g., 50 kHz) and temperature (e.g., 60 °C).[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.[6][7]

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain the pure substituted imidazole.[6]

Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This method extends the Debus-Radziszewski reaction to a four-component system to synthesize fully substituted imidazoles in a single step.

General Reaction Scheme:

A 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate are condensed to form the 1,2,4,5-tetrasubstituted imidazole.

Experimental Protocol: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This protocol outlines a one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles, often employing a catalyst to enhance efficiency.

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil)

  • Aldehyde

  • Primary amine

  • Ammonium acetate

  • Catalyst (e.g., Nanocrystalline MgAl2O4, HBF4–SiO2)[8][9]

  • Solvent (e.g., Ethanol)

Procedure:

  • To a flask, add the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), primary amine (4 mmol), and ammonium acetate (4 mmol).[8]

  • Add the catalyst (e.g., 0.05 g of nanocrystalline magnesium aluminate).[8]

  • Add the solvent (e.g., 2 mL of ethanol).[8]

  • Subject the reaction mixture to the desired reaction conditions (e.g., ultrasonic irradiation at 60 °C).[8]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the pure 1,2,4,5-tetrasubstituted imidazole.

Data Presentation

The following tables summarize quantitative data from various one-pot imidazole synthesis protocols, allowing for easy comparison of different methodologies.

Table 1: Synthesis of 2-(4-substituted-phenyl)-1H-benzo[d]imidazoles under Solvent-Free Conditions [6]

EntryAldehyde SubstituentTime (h)Yield (%)
14-CH3192
24-Cl190
34-NO2188
4H195

Reaction Conditions: Benzene-1,2-diamine (2 mmol), aromatic aldehyde (2 mmol), ammonium acetate (5 mmol), 70 °C.

Table 2: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using Nanocrystalline MgAl2O4 under Ultrasonic Irradiation [8]

EntryAldehydePrimary AmineTime (min)Yield (%)
1BenzaldehydeAniline2095
24-ChlorobenzaldehydeAniline2593
34-MethoxybenzaldehydeAniline2096
4Benzaldehyde4-Methylaniline2594

Reaction Conditions: Benzil (1 mmol), aldehyde (1 mmol), primary amine (4 mmol), ammonium acetate (4 mmol), nanocrystalline MgAl2O4 (0.05 g), ethanol (2 mL), 60 °C, ultrasonic irradiation (50 kHz).

Table 3: Synthesis of 2,4,5-Trisubstituted Imidazoles using Various Catalysts

EntryCatalystConditionTimeYield (%)Reference
1Cu(OAc)2 (10 mol%)60 °C, Ethanol12 h45[7]
2Silicotungstic acid (7.5%)Reflux, Ethanol-High
3Iron(III) p-toluenesulfonateUltrasonic irradiation, RT55 min90[5]
4None (Solvent-free)Microwave irradiation-Good

Visualizations

Diagram 1: General Workflow for One-Pot Imidazole Synthesis

G cluster_reactants Starting Materials cluster_process Reaction cluster_conditions Conditions cluster_workup Workup & Purification dicarbonyl 1,2-Dicarbonyl one_pot One-Pot Reaction (with Catalyst/Solvent) dicarbonyl->one_pot aldehyde Aldehyde aldehyde->one_pot ammonia Ammonia Source (e.g., NH4OAc) ammonia->one_pot amine Primary Amine (for tetrasubstituted) amine->one_pot heating Heating (Conventional/Microwave/ Ultrasonic) one_pot->heating workup Aqueous Workup heating->workup purification Filtration/ Recrystallization/ Chromatography workup->purification product Substituted Imidazole purification->product

Caption: A generalized workflow for the one-pot synthesis of substituted imidazoles.

Diagram 2: Simplified Mechanism of the Debus-Radziszewski Reaction

G dicarbonyl 1,2-Dicarbonyl diimine Diimine Intermediate dicarbonyl->diimine ammonia 2 NH3 ammonia->diimine condensation Condensation & Cyclization diimine->condensation aldehyde Aldehyde aldehyde->condensation imidazole Imidazole condensation->imidazole

Caption: A simplified two-stage view of the Debus-Radziszewski imidazole synthesis.

References

Designing Enzyme Inhibitors Using the 4-(4-Bromophenyl)-1H-imidazole Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-Bromophenyl)-1H-imidazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the design of potent and selective enzyme inhibitors. Its unique electronic and structural features, including the presence of a bromine atom for potential halogen bonding and the imidazole ring for hydrogen bonding and metal coordination, make it an attractive starting point for developing novel therapeutics against a range of enzymatic targets. These application notes provide a comprehensive overview of the utility of this scaffold, detailed experimental protocols for inhibitor characterization, and visualizations of relevant biological pathways and workflows.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the inhibitory activities of representative compounds derived from the this compound scaffold against several key enzyme targets. This data is compiled for comparative purposes to highlight the potential of this chemical framework.

Table 1: Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

Compound IDR1-Substituent (at N1)R2-Substituent (at C2)IC50 (nM)[1][2]Assay Method
BPI-001HPyridin-4-yl45In vitro kinase assay[1]
BPI-002Methyl4-Fluorophenyl82Cell-based cytokine release assay
BPI-0032-Hydroxyethyl2-Aminopyrimidin-4-yl33Homogeneous Time-Resolved Fluorescence (HTRF) assay[3]

Table 2: Inhibition of Cyclooxygenase-2 (COX-2)

Compound IDR1-Substituent (at N1)R2-Substituent (at C2)IC50 (µM)[4]Selectivity Index (COX-1/COX-2)Assay Method
BPI-101HPhenyl0.75120In vitro fluorescence-based assay[5]
BPI-102BenzylMethylthio1.285Colorimetric COX inhibitor screening assay[4]
BPI-1034-SulfamoylbenzylThiophene-2-yl0.52150Prostaglandin E2 (PGE2) immunoassay

Table 3: Inhibition of Cytochrome P450 Isoforms

Compound IDR1-Substituent (at N1)R2-Substituent (at C2)Target EnzymeKi (µM)[6][7][8]Assay Method
BPI-201HHCYP3A42.5Microsomal incubation with probe substrate[6]
BPI-202ButylHCYP2C95.1Recombinant enzyme assay
BPI-203PropargylHCYP2D68.7Fluorometric substrate assay

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound derivatives as enzyme inhibitors.

Protocol 1: In Vitro p38 MAP Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against p38 MAP kinase.[1][2]

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • Test compounds dissolved in DMSO

  • [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add 10 µL of the diluted test compound solution. Include wells for a positive control (a known p38 inhibitor) and a negative control (DMSO vehicle).

  • Add 20 µL of a solution containing the p38α kinase and the substrate in kinase buffer to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 20 µL of a solution containing ATP and [γ-³²P]ATP (or non-radiolabeled ATP for luminescence assay) in kinase buffer.

  • Incubate the plate at 30°C for 30-60 minutes.

  • For Radiometric Assay: a. Stop the reaction by adding 25 µL of 3% phosphoric acid. b. Transfer 20 µL of the reaction mixture onto a P81 phosphocellulose paper. c. Wash the paper three times for 5 minutes each in 0.75% phosphoric acid and once in acetone. d. Measure the incorporated radioactivity using a scintillation counter.

  • For Luminescence-based Assay (e.g., ADP-Glo™): a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. c. Measure the luminescence using a microplate luminometer.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method for assessing the inhibitory effects of compounds on COX-1 and COX-2 enzymes.[4]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Colorimetric COX inhibitor screening kit or ELISA kit for PGE2

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 10 µL of the test compound solution to separate wells for COX-1 and COX-2. Include positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2) and a negative control (DMSO).

  • Add 150 µL of the respective enzyme (COX-1 or COX-2) solution containing heme to each well.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of arachidonic acid solution.

  • Incubate for 5 minutes at 37°C.

  • Stop the reaction by adding 10 µL of 1 M HCl.

  • Quantify the amount of prostaglandin produced using a colorimetric method as per the kit instructions or by measuring PGE2 levels using an ELISA kit.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives as enzyme inhibitors.

p38_MAPK_Pathway Stress Environmental Stress Inflammatory Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Inhibitor 4-(4-Bromophenyl)- 1H-imidazole Derivative Inhibitor->p38 Response Inflammation Apoptosis Cell Cycle Arrest Downstream->Response

Caption: p38 MAPK signaling pathway and the point of inhibition.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 Inhibitor 4-(4-Bromophenyl)- 1H-imidazole Derivative Inhibitor->COX Prostanoids Prostaglandins Thromboxanes PGH2->Prostanoids Response Inflammation Pain Fever Prostanoids->Response

Caption: Prostaglandin biosynthesis pathway showing COX inhibition.

Experimental_Workflow Start Start: Compound Synthesis Assay In Vitro Enzyme Assay Start->Assay Data Data Analysis: IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Start Iterative Design End End: Candidate Selection Optimization->End

References

Troubleshooting & Optimization

Common challenges in the purification process of imidazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Imidazole Derivatives

Welcome to the technical support center for the purification of imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of imidazole derivatives, offering practical solutions and preventative measures.

Column Chromatography Issues

Q1: My imidazole derivative is co-eluting with starting materials or other impurities during column chromatography. What can I do?

A1: Co-elution is a common challenge that can often be resolved by modifying your chromatographic conditions. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: The polarity of your eluent system is critical.

    • Gradient Elution: If you are using an isocratic system (constant solvent mixture), switching to a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with similar Rf values.[1]

    • Solvent System Modification: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol.[1] Adding a small amount of a polar solvent like methanol can significantly alter selectivity.[1]

  • Change the Stationary Phase:

    • Different Silica Gel: If you're using standard silica gel (60 Å), consider trying a different pore size or a bonded phase silica (e.g., C18 for reverse-phase chromatography if your compound is sufficiently non-polar).[1]

    • Alumina: For basic compounds like imidazoles, basic or neutral alumina can provide better separation and reduce tailing compared to acidic silica gel.[1]

  • Sample Loading Technique:

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the dry powder onto the column. This technique often leads to sharper bands and improved separation.[1]

Q2: I'm observing significant peak tailing for my imidazole derivative on a silica gel column. How can I resolve this?

A2: Tailing is frequently caused by the strong interaction between the basic imidazole ring and the acidic silanol groups on the silica gel surface.[1] To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase.[1] This will neutralize the acidic sites on the silica gel, leading to improved peak shape.

  • Use an Alternative Stationary Phase: Switching to a more basic stationary phase like neutral or basic alumina can prevent the strong acidic interactions that cause tailing.[1]

Q3: My recovery yield is very low after column chromatography. What are the potential reasons and solutions?

A3: Low recovery can be a frustrating issue. Consider these possibilities:

  • Irreversible Adsorption: Your compound may be irreversibly binding to the silica gel. This can be addressed by using a less acidic stationary phase like alumina or by deactivating the silica gel with a base like triethylamine before running the column.[1]

  • Compound Instability: Your imidazole derivative might be degrading on the acidic silica gel.[1] If you suspect this, try to perform the chromatography as quickly as possible (flash chromatography) to minimize the compound's exposure to the stationary phase.[1]

  • Co-elution with a Non-UV Active Impurity: An impurity that is not visible by UV may be co-eluting with your product, leading to a lower-than-expected yield of pure compound. Analyze your fractions by other methods like NMR or mass spectrometry to identify any hidden impurities.[1]

Recrystallization Challenges

Q1: I am unable to find a suitable solvent for the recrystallization of my imidazole derivative.

A1: The key to successful recrystallization is finding a solvent that dissolves your compound well at high temperatures but poorly at low temperatures.[1] For challenging compounds like some planar heterocyclic imidazoles with poor solubility, consider using highly polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] You can also try a solvent/anti-solvent system, where you dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) to induce crystallization.[2]

Q2: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the concentration of the compound is too high. Try the following:

  • Use a more dilute solution.

  • Allow the solution to cool more slowly.

  • Add a seed crystal to encourage crystallization.

  • Consider a different solvent system.

Acid-Base Extraction Issues

Q1: My imidazole derivative does not precipitate out of the aqueous layer after neutralization.

A1: This is a common issue, especially if your derivative has good water solubility.[1]

  • Back-Extraction: If your compound is water-soluble or oils out, you will need to perform a back-extraction. After neutralizing the aqueous layer, extract it multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover your product.[1]

  • Salt Formation: The presence of salts, formed from the acid and base used for extraction and neutralization, can increase the solubility of your compound in the aqueous layer.[1] If possible, using a weaker acid or base might help.

Data Presentation

Table 1: Troubleshooting Guide for Column Chromatography of Imidazole Derivatives

Symptom Possible Cause Recommended Solution(s)
Co-elution of spots on TLC Inappropriate mobile phase polarity.- Implement a gradient elution.- Experiment with different solvent systems (e.g., add a small amount of methanol).- Change the stationary phase (e.g., alumina).
Peak Tailing Strong interaction with acidic silica gel.- Add a basic modifier (0.1-1% triethylamine) to the mobile phase.- Use a neutral or basic alumina stationary phase.
Low Recovery - Irreversible adsorption.- Compound degradation.- Co-elution with non-UV active impurity.- Use alumina or deactivated silica.- Perform flash chromatography to reduce exposure time.- Analyze fractions with NMR or LC-MS.

Table 2: Common Solvents for Purification of Imidazole Derivatives

Purification Method Solvent/System Typical Application
Column Chromatography - Hexane/Ethyl Acetate- Dichloromethane/Methanol- Chloroform/MethanolSeparation of non-polar to moderately polar derivatives.
Recrystallization - Ethanol/Water- Toluene- DMF or DMSO (for poorly soluble compounds)Final purification of solid products.
Acid-Base Extraction - 1M HCl (acid wash)- Saturated NaHCO₃ or 1M NaOH (neutralization)- Dichloromethane or Ethyl Acetate (organic phase)Separation from non-basic impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Substituted Imidazole

This protocol is a general guideline and may require optimization for your specific derivative.

  • Preparation of the Column:

    • Select an appropriately sized column and slurry pack it with silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 hexane/ethyl acetate).

  • Sample Preparation and Loading:

    • Dissolve the crude imidazole derivative in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, perform dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[1]

  • Elution:

    • Begin elution with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50 hexane/ethyl acetate). A step or linear gradient can be used.[1]

    • If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[1]

Protocol 2: Acid-Base Extraction for Purification of an N-Alkylated Imidazole
  • Dissolution:

    • Dissolve the crude reaction mixture, containing the N-alkylated imidazole and potentially unreacted starting materials, in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).[1]

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl) and shake vigorously. Allow the layers to separate.[1]

    • The basic imidazole derivative will be protonated and move into the aqueous layer.

    • Drain the organic layer (which contains non-basic impurities) and collect the acidic aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.

  • Neutralization and Back-Extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).[1]

    • If the neutral imidazole derivative is insoluble in water, it should precipitate and can be collected by vacuum filtration.[1]

    • If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[1]

  • Drying and Solvent Removal:

    • Combine the organic extracts from the back-extraction.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and remove the solvent under reduced pressure to yield the purified product.[1]

Visualizations

experimental_workflow crude_product Crude Imidazole Derivative dissolve Dissolve in Organic Solvent (e.g., DCM) crude_product->dissolve acid_wash Wash with Aqueous Acid (e.g., 1M HCl) dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers organic_layer Organic Layer (Non-Basic Impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Protonated Imidazole) separate_layers->aqueous_layer neutralize Neutralize with Base (e.g., NaOH) aqueous_layer->neutralize check_precipitate Precipitate Forms? neutralize->check_precipitate filter Filter Precipitate check_precipitate->filter Yes extract Extract with Organic Solvent check_precipitate->extract No pure_product Pure Imidazole Derivative filter->pure_product dry_organic Dry Organic Layer (e.g., Na2SO4) extract->dry_organic evaporate Evaporate Solvent dry_organic->evaporate evaporate->pure_product

Caption: Workflow for Acid-Base Extraction of Imidazole Derivatives.

troubleshooting_chromatography start Column Chromatography Problem Observed problem What is the issue? start->problem co_elution Co-elution problem->co_elution Impure Fractions tailing Peak Tailing problem->tailing Asymmetric Peaks low_recovery Low Recovery problem->low_recovery Low Yield solution_co_elution 1. Use Gradient Elution 2. Change Solvent System 3. Try Alumina Column co_elution->solution_co_elution solution_tailing 1. Add Triethylamine to Eluent 2. Use Alumina Column tailing->solution_tailing solution_low_recovery 1. Use Alumina (less acidic) 2. Run Flash Chromatography 3. Check for non-UV impurities low_recovery->solution_low_recovery end Problem Resolved solution_co_elution->end solution_tailing->end solution_low_recovery->end

Caption: Troubleshooting Decision Tree for Chromatography Issues.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Bromophenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of bromophenyl-containing compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during your experiments, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura reaction with a bromophenyl substrate is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?

A: Low or no yield in a Suzuki-Miyaura reaction can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. Here’s a step-by-step guide to diagnosing and resolving the issue:

  • Reagent Quality:

    • Boronic Acid/Ester Integrity: Boronic acids can be prone to degradation, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is especially true for heteroaryl boronic acids.[2] Using boronic esters (e.g., pinacol esters) can improve stability.[2]

    • Solvent and Base Purity: Ensure solvents are anhydrous and properly degassed. The presence of oxygen can lead to side reactions like homocoupling.[2][3] The choice and quality of the base are also critical; ensure it is fresh and anhydrous where required.

  • Catalyst System:

    • Catalyst/Ligand Choice: The selection of the palladium catalyst and ligand is crucial. For electron-rich aryl bromides, more electron-rich and bulky phosphine ligands may be required to facilitate oxidative addition.[4][5] Conversely, electron-deficient aryl bromides are generally more reactive.[2]

    • Catalyst Loading: Inadequate catalyst loading can result in incomplete conversion. A typical starting point is 1-5 mol% of the palladium catalyst.

  • Reaction Conditions:

    • Temperature: Higher temperatures can often improve reaction rates and yields, but can also promote side reactions like dehalogenation.[6] Optimization of the reaction temperature is key.

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress by TLC or GC-MS is recommended.

    • Base Selection: The strength and type of base can significantly impact the reaction.[7] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base activates the boronic acid for transmetalation.[8]

Issue 2: Presence of Significant Side Products

Q: I am observing significant amounts of side products in my reaction mixture, specifically dehalogenation of my bromophenyl starting material and homocoupling of the boronic acid. How can I minimize these?

A: The formation of dehalogenation and homocoupling byproducts are common challenges in Suzuki-Miyaura couplings.

  • Dehalogenation: This side reaction involves the replacement of the bromine atom with a hydrogen atom on your starting material.[6]

    • Causes: High temperatures, prolonged reaction times, and certain bases can promote dehalogenation.[6] The choice of phosphine ligand can also influence the rate of this side reaction.[6]

    • Solutions:

      • Lower the reaction temperature.

      • Reduce the reaction time once the starting material is consumed (monitor by TLC/GC-MS).

      • Screen different bases and ligands.

  • Homocoupling of Boronic Acid: This results in a biaryl product formed from two molecules of your boronic acid.

    • Causes: The presence of oxygen in the reaction mixture is a primary cause of homocoupling.[2][3] It can also occur when using a Pd(II) precatalyst, as the reduction to the active Pd(0) can be initiated by the boronic acid, leading to homocoupling.[2]

    • Solutions:

      • Thoroughly degas all solvents and reagents. Maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[9]

      • Use a Pd(0) catalyst source like Pd(PPh₃)₄ to bypass the need for in-situ reduction.[10]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for coupling bromophenyl compounds?

A1: There is no single "best" combination as the optimal choice depends on the specific electronic and steric properties of your bromophenyl substrate and the boronic acid. However, some general guidelines apply:

  • For electron-rich bromophenyl compounds: More electron-donating and sterically bulky ligands, such as trialkylphosphines or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), can facilitate the oxidative addition step.[4][5]

  • For electron-deficient bromophenyl compounds: These are generally more reactive, and standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) often work well.[9][10]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are often more robust and can be effective for challenging couplings.[11]

Q2: What is the role of the base in the Suzuki-Miyaura reaction and which one should I choose?

A2: The base plays a crucial role in the catalytic cycle by activating the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium complex.[8] The choice of base can significantly affect the reaction outcome.

  • Common Bases:

    • Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and are effective for a broad range of substrates.[9]

    • Phosphates: K₃PO₄ is a stronger base and can be beneficial for less reactive substrates.[10]

    • Hydroxides: NaOH and KOH are also used, but their high basicity can be incompatible with base-sensitive functional groups.[12]

    • Fluorides: CsF and KF can be effective, particularly in anhydrous conditions.

Q3: Which solvent is most suitable for Suzuki-Miyaura reactions with bromophenyl compounds?

A3: The choice of solvent can influence reaction rates and selectivity. Often, a mixture of an organic solvent and water is used.

  • Common Solvents:

    • Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are very common, often in a mixture with water.[9][10]

    • Aromatics: Toluene is another frequently used solvent.

    • Polar Aprotic Solvents: Dimethylformamide (DMF) and Acetonitrile (MeCN) can be used, but their polarity can sometimes alter the selectivity of the reaction.[13]

It's important to note that the Suzuki-Miyaura reaction can be surprisingly insensitive to the solvent choice in many cases.[14]

Q4: How can I prevent protodeboronation of my boronic acid?

A4: Protodeboronation is the undesired cleavage of the C-B bond.[1] To minimize this side reaction:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][2]

  • Optimize Reaction Conditions: Rapid catalytic turnover can outcompete the rate of protodeboronation. Efficient catalyst systems and optimized conditions are key.[1]

  • Anhydrous Conditions: For some substrates, running the reaction under anhydrous conditions can suppress protodeboronation.

Data Presentation: Reaction Condition Optimization

The following tables summarize common starting points and optimized conditions for the Suzuki-Miyaura coupling of bromophenyl substrates.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Bromophenyl Compounds

ParameterConditionNotes
Aryl Halide Bromophenyl Compound1.0 equiv
Boronic Acid/Ester Aryl/Vinyl/Alkyl Boronic Acid or Ester1.1 - 1.5 equiv
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂1 - 5 mol%
Ligand (if needed) PPh₃, SPhos, XPhos, etc.2 - 10 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equiv
Solvent Dioxane/H₂O, THF/H₂O, Toluene, DMF
Temperature 70 - 110 °C
Atmosphere Inert (Argon or Nitrogen)

Table 2: Catalyst and Base Screening for a Model Reaction

Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>95
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100~85
PdCl₂(dppf) (3)-Cs₂CO₃ (2)THF/H₂O80~90

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromophenyl Compound:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromophenyl compound (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the bromophenyl compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9][15]

Visualizations

Suzuki_Miyaura_Troubleshooting_Workflow start Low/No Yield or Side Products Observed check_reagents 1. Check Reagent Quality - Boronic acid/ester purity - Solvent anhydrous & degassed? - Base quality start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok repurify_reagents Action: Repurify/replace reagents, degass solvents thoroughly reagents_ok->repurify_reagents No check_catalyst 2. Evaluate Catalyst System - Appropriate catalyst/ligand? - Correct catalyst loading? reagents_ok->check_catalyst Yes repurify_reagents->check_reagents catalyst_ok Catalyst System OK check_catalyst->catalyst_ok change_catalyst Action: Screen different catalysts/ligands, adjust loading catalyst_ok->change_catalyst No check_conditions 3. Optimize Reaction Conditions - Temperature too low/high? - Reaction time sufficient? - Optimal base? catalyst_ok->check_conditions Yes change_catalyst->check_catalyst conditions_ok Conditions Optimized check_conditions->conditions_ok adjust_conditions Action: Vary temperature, monitor reaction over time, screen bases check_conditions->adjust_conditions No conditions_ok->start No, issue persists success Problem Resolved conditions_ok->success Yes adjust_conditions->check_conditions

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Suzuki_Side_Reactions cluster_main Desired Suzuki-Miyaura Coupling cluster_side Common Side Reactions ArBr Ar-Br (Bromophenyl) Product Ar-R (Desired Product) ArBr->Product Pd(0), Base Dehalogenation Ar-H (Dehalogenation) ArBr->Dehalogenation High Temp, Certain Bases Boronic R-B(OH)₂ Boronic->Product Homocoupling R-R (Homocoupling) Boronic->Homocoupling O₂, Pd(II) Protodeboronation R-H (Protodeboronation) Boronic->Protodeboronation H⁺

Caption: Common side reactions in Suzuki-Miyaura couplings.

References

Technical Support Center: Strategies to Mitigate N-Alkylation as a Side Product in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for chemists and researchers in drug development. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of undesired N-alkylation during imidazole synthesis. Here, you will find detailed strategies, experimental protocols, and data-driven insights to enhance the regioselectivity of your reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of undesired alkylation that occur during imidazole synthesis?

A1: During the alkylation of imidazoles, two main side reactions are prevalent:

  • Di-alkylation: The mono-N-alkylated imidazole product is still nucleophilic and can react further with the alkylating agent to form a quaternary imidazolium salt. This is especially common when an excess of the alkylating agent is used or at elevated temperatures.

  • Formation of Regioisomers: In unsymmetrically substituted imidazoles, alkylation can occur at either of the two nitrogen atoms (N1 or N3), leading to a mixture of regioisomers that can be challenging to separate.

Q2: How do steric and electronic effects influence the regioselectivity of N-alkylation?

A2: Steric and electronic factors of the substituents on the imidazole ring play a crucial role in determining the site of N-alkylation:

  • Steric Hindrance: Bulky substituents on the imidazole ring or the use of a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1] This is due to the physical obstruction impeding the approach of the electrophile.

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom. Consequently, alkylation is more likely to occur at the nitrogen atom further away from the electron-withdrawing substituent.[2]

Q3: Which reaction conditions are critical for controlling N-alkylation?

A3: The choice of base and solvent system is paramount in directing the outcome of imidazole alkylation. Strong bases like sodium hydride (NaH) in anhydrous aprotic solvents (e.g., THF, DMF) ensure complete deprotonation of the imidazole, which can influence regioselectivity. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also commonly used and can offer different selectivity profiles. The solvent's polarity and ability to solvate the resulting imidazolate anion also impact the reaction.

Troubleshooting Guides

Issue 1: A significant amount of di-alkylated product (imidazolium salt) is forming.

Possible Causes:

  • Excess of alkylating agent.

  • High reaction temperature or prolonged reaction time.

  • High concentration of reactants.

Solutions:

StrategyRecommendationExpected Outcome
Stoichiometry Control Use a slight excess of the imidazole (1.1-1.2 equivalents) relative to the alkylating agent.Minimizes the availability of the alkylating agent for a second alkylation event.
Slow Addition Add the alkylating agent dropwise to the reaction mixture.Maintains a low concentration of the electrophile, reducing the probability of di-alkylation.
Reaction Monitoring Closely monitor the reaction progress using TLC or LC-MS.Allows for quenching the reaction as soon as the starting material is consumed, preventing further reaction.
Temperature Control Lower the reaction temperature.Reduces the rate of the second alkylation reaction.[1]
Dilution Dilute the reaction mixture.Decreases the frequency of collisions between the N-alkylated product and the alkylating agent.[1]
Issue 2: A mixture of N1 and N3 regioisomers is obtained for an unsymmetrical imidazole.

Possible Causes:

  • Similar steric and electronic environments of the two nitrogen atoms.

  • Reaction conditions that do not sufficiently differentiate the two nitrogen atoms.

Solutions:

StrategyRecommendationExpected Outcome
Bulky Alkylating Agent Employ a sterically hindered alkylating agent.Increased selectivity for the less sterically hindered nitrogen.[2]
Protecting Groups Introduce a protecting group on one of the nitrogen atoms to direct alkylation to the other. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective.[3][4]High regioselectivity for the unprotected nitrogen.
"SEM-Switch" Strategy For 4(5)-substituted imidazoles, utilize the "SEM-switch" (trans-N-alkylation) method for regioselective N-alkylation.Enables the synthesis of the sterically more hindered and typically minor regioisomer with high selectivity.[3][4]

Key Experimental Protocols

Protocol 1: General Procedure for SEM Protection of Imidazole

This protocol describes the protection of the imidazole nitrogen with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

Materials:

  • Imidazole derivative

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend the imidazole derivative (1.0 eq) in anhydrous DMF or THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.

  • Add SEM-Cl (1.1 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Regioselective N-Alkylation of a 4(5)-Substituted Imidazole via the "SEM-Switch" (trans-N-alkylation)

This advanced protocol allows for the regioselective alkylation of the N1 position of a 4-substituted imidazole, which is often difficult to achieve directly.[3][4]

Workflow:

SEM_Switch_Workflow cluster_0 Step 1: C5-Arylation cluster_1 Step 2: SEM-Switch cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Deprotection start 1-SEM-Imidazole prod1 5-Aryl-1-SEM-Imidazole start->prod1 Pd(OAc)2, Ligand, K2CO3, Aryl-Br, DMA, 120°C prod2 4-Aryl-1-SEM-Imidazole prod1->prod2 1. Me3O·BF4, CH2Cl2, rt 2. 1N HCl, H2O, 80°C prod3 1-Alkyl-3-SEM-4-Aryl-Imidazolium prod2->prod3 Alkylating Agent (e.g., BnBr) final_prod 1-Alkyl-4-Aryl-Imidazole prod3->final_prod Acidic Hydrolysis N_Alkylation_Pathways Imidazole Imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate -H+ Monoalkylated N-Alkyl Imidazole (Desired Product) Imidazolate->Monoalkylated + R+ Dialkylated N,N'-Dialkyl Imidazolium Salt (Side Product) Monoalkylated->Dialkylated + R+ Base Base AlkylHalide1 R-X AlkylHalide2 R-X

References

Proper stability and storage conditions for 4-(4-Bromophenyl)-1H-imidazole.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-Bromophenyl)-1H-imidazole

This technical support guide provides essential information on the proper stability and storage conditions for this compound. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept in a tightly sealed container in a dry, cool, and dark place. Room temperature is generally acceptable for the solid form.[1] To prevent degradation from atmospheric moisture and light, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is to be stored for extended periods.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are generally less stable than the solid form. The stability of the compound in solution is highly dependent on the solvent, pH, and exposure to light. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly capped vial, protected from light (e.g., by using an amber vial or wrapping it in aluminum foil), and refrigerated at 2-8°C. The choice of solvent is critical; aprotic solvents are generally preferred over protic solvents, especially at non-neutral pH, to minimize the risk of hydrolysis.

Q3: Is this compound sensitive to light?

A3: Yes, similar to other imidazole derivatives and brominated aromatic compounds, this compound is potentially susceptible to photodegradation. Exposure to UV and visible light can lead to the formation of degradation products. Therefore, it is crucial to handle the compound in a well-lit area but to protect it from direct and prolonged exposure to light during storage and experiments.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and degradation of the compound. It is important to avoid using containers, solvents, or reagents that contain these incompatible materials.

Q5: I am observing unexpected side products in my reaction. Could it be due to the instability of this compound?

A5: Yes, the formation of unexpected side products can be an indication of the degradation of this compound. If you suspect this, it is advisable to verify the purity of your starting material. You can do this by techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. If degradation is confirmed, you should obtain a fresh batch of the compound or re-purify your existing stock.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Change in physical appearance (e.g., color change from white/off-white to yellow/brown) Exposure to light, air (oxidation), or elevated temperatures.Store the compound in a dark, cool, and dry place under an inert atmosphere. Use fresh material for sensitive experiments.
Inconsistent or poor experimental results (e.g., low yield, unexpected byproducts) Degradation of the starting material due to improper storage or handling.1. Check the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR). 2. If purity is compromised, purify the compound (e.g., by recrystallization) or use a new batch. 3. Ensure that the compound is not exposed to incompatible substances during the experiment.
Precipitation of the compound from a solution upon storage The solution may be supersaturated, or the solvent may be inappropriate for long-term stability.1. Prepare solutions fresh before use. 2. If storage is unavoidable, try a different solvent in which the compound has better solubility and stability. 3. Store solutions at a controlled temperature and protect from light.
Formation of new peaks in analytical chromatograms (e.g., HPLC, GC) over time Chemical degradation of the compound.1. Identify the degradation products if possible (e.g., using LC-MS). 2. Review the storage and handling procedures to identify the cause of degradation (e.g., exposure to light, heat, moisture, or incompatible chemicals). 3. Implement stricter storage and handling protocols as outlined in the FAQs.

Data on Stability

Quantitative stability data for this compound is not extensively available in the public domain. However, based on the known stability of similar brominated aromatic and imidazole-containing compounds, a qualitative stability profile can be predicted. To obtain quantitative data for your specific experimental conditions, it is highly recommended to perform a forced degradation study as outlined in the experimental protocol below.

Table 1: Predicted Stability of this compound under Various Conditions

Condition Parameter Predicted Stability Potential Degradation Pathway
Temperature Solid, Room Temperature (20-25°C)Stable-
Solid, Elevated Temperature (>40°C)Potential for slow degradationThermal decomposition
Solution, Elevated Temperature (>40°C)Likely to degradeAccelerated hydrolysis, oxidation, or other solvent-mediated reactions
Light Solid/Solution, UV/Visible LightSusceptible to degradationPhotodegradation, potentially involving the C-Br bond
pH (in aqueous solution) Acidic (pH < 4)Moderately stable, but salt formation may occurAcid-catalyzed hydrolysis
Neutral (pH 6-8)Generally stable-
Basic (pH > 9)Likely to degradeBase-catalyzed hydrolysis
Oxidation Presence of Oxidizing AgentsUnstableOxidation of the imidazole ring or other parts of the molecule

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials and Equipment:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature and protected from light.

    • Withdraw and analyze samples at specified time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C).

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at specified time points.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Analyze the stressed samples and a non-stressed control sample.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

Visualizations

Troubleshooting Workflow for Stability Issues

troubleshooting_workflow Troubleshooting Stability Issues of this compound start Start: Inconsistent Experimental Results or Suspected Degradation check_purity Check Purity of Starting Material (e.g., HPLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure review_storage Review Storage Conditions (Temperature, Light, Atmosphere) is_pure->review_storage Yes purify Purify the Compound or Obtain a New Batch is_pure->purify No review_handling Review Experimental Handling (Solvents, Reagents, Exposure to Air/Light) review_storage->review_handling implement_changes Implement Corrective Actions (e.g., Use fresh compound, inert atmosphere, protect from light) review_handling->implement_changes end_success Proceed with Experiment implement_changes->end_success end_fail Problem Persists: Consider Alternative Synthesis or Supplier implement_changes->end_fail purify->check_purity

References

Troubleshooting low yields in multi-component reactions for imidazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in multi-component reactions for imidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My imidazole synthesis reaction is resulting in a significantly lower yield than expected. What are the common culprits?

Low yields in multi-component imidazole synthesis, such as the Debus-Radziszewski reaction, can be attributed to several factors:

  • Side Reactions: The formation of byproducts is a frequent issue. For instance, in the Radziszewski synthesis, oxazole formation can compete with imidazole synthesis. This can often be mitigated by using a large excess of ammonia and maintaining alkaline conditions.

  • Incomplete Reactions: The reaction may not have reached completion. It is crucial to monitor the progress of the reaction, for example by using Thin Layer Chromatography (TLC) to track the disappearance of the aldehyde starting material.

  • Suboptimal Temperature: Temperature plays a critical role in both the rate and selectivity of the reaction. While some reactions are initiated at room temperature, gentle heating might be necessary. However, excessive heat can encourage the formation of side products.

  • Purity of Reagents: The purity of the starting materials, such as the dicarbonyl compound and the aldehyde, is crucial. Impurities can lead to the formation of undesired byproducts.

  • Inefficient Purification: Significant loss of product can occur during the work-up and purification stages. The choice of extraction solvents and purification techniques should be carefully considered based on the properties of the target imidazole.

Q2: I am observing a significant byproduct in my reaction. How can I identify and prevent it?

A common byproduct in the Radziszewski-type synthesis is an oxazole. To minimize its formation, consider the following strategies:

  • Excess Ammonia: Employing a significant molar excess of ammonia relative to the other reactants can favor the formation of the diimine intermediate necessary for imidazole synthesis over the oxazole pathway.

  • Order of Addition: The order in which you add the reagents can influence the reaction pathway. Consider adding the aldehyde slowly to a mixture of the dicarbonyl compound and ammonia to ensure it reacts with the pre-formed diimine intermediate.

Q3: Can the choice of catalyst significantly impact the yield of my multi-component imidazole synthesis?

Absolutely. The use of a catalyst can dramatically improve yields and reduce reaction times. While the classic Debus-Radziszewski reaction can be performed without a catalyst, modern variations often employ one.[1] Various catalysts have been shown to be effective, including:

  • Copper Salts: Copper(I) iodide (CuI) has been used to efficiently catalyze the synthesis of trisubstituted imidazoles.[2]

  • Brønsted Acids: Catalysts like lactic acid and p-toluenesulfonic acid (p-TSA) have been reported to give high product yields.[3][4]

  • Heterogeneous Catalysts: Solid-supported catalysts such as silicotungstic acid and titania nanoparticles on silica offer advantages like easier separation and potential for recycling.[3]

  • Lewis Acids: Zinc chloride in a low-melting mixture with urea has been shown to be an effective catalytic system.[3][5]

The optimal catalyst will depend on the specific substrates and reaction conditions.

Q4: Are there alternative energy sources to conventional heating that can improve my yields?

Yes, alternative energy sources can offer significant advantages in terms of reaction time and yield.

  • Microwave Irradiation: Microwave-assisted synthesis is a well-established method for accelerating organic reactions. It often leads to higher yields in shorter reaction times compared to conventional heating.[3][4]

  • Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and improve yields.[6][7]

Troubleshooting Guides

Guide 1: Low Yield in a Debus-Radziszewski Reaction

This guide provides a systematic approach to troubleshooting low yields in the Debus-Radziszewski synthesis of imidazoles.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed Check_Purity 1. Verify Reagent Purity (Aldehyde, Dicarbonyl) Start->Check_Purity Check_Stoichiometry 2. Review Stoichiometry (Excess Ammonia?) Check_Purity->Check_Stoichiometry Monitor_Reaction 3. Monitor Reaction Progress (TLC Analysis) Check_Stoichiometry->Monitor_Reaction Optimize_Temp 4. Optimize Temperature Monitor_Reaction->Optimize_Temp Consider_Catalyst 5. Introduce a Catalyst Optimize_Temp->Consider_Catalyst Optimize_Purification 6. Refine Purification Protocol Consider_Catalyst->Optimize_Purification Improved_Yield Improved Yield Optimize_Purification->Improved_Yield

Caption: A step-by-step workflow for troubleshooting low yields in imidazole synthesis.

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Prepare the TLC plate: Use a silica gel coated TLC plate.

  • Spot the reaction mixture: At regular time intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the TLC plate.

  • Spot the starting material: On the same plate, spot a reference solution of the starting aldehyde.

  • Develop the plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).

  • Analyze the results: The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.

Guide 2: Catalyst Selection and Optimization

The choice of catalyst can be critical for achieving high yields. This guide provides a starting point for catalyst screening.

Catalyst Performance in Trisubstituted Imidazole Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
CuI20DMSO14090 min75[2]
CuI15ButanolReflux20 min85[2]
Silicotungstic Acid7.5EthanolReflux-94[3]
Lactic Acid1 mLNeat160-92[3]
p-TSA20Ethanol100 (Microwave)90 min80[4]
DABCO----92[3]

Logical Relationship for Catalyst Selection

CatalystSelection Problem Low Yield/ Slow Reaction Catalyst_Type Select Catalyst Type Problem->Catalyst_Type Lewis_Acid Lewis Acid (e.g., CuI, ZnCl2) Catalyst_Type->Lewis_Acid Metal-catalyzed Bronsted_Acid Brønsted Acid (e.g., p-TSA, Lactic Acid) Catalyst_Type->Bronsted_Acid Acid-catalyzed Heterogeneous Heterogeneous (e.g., Silicotungstic Acid) Catalyst_Type->Heterogeneous Easy work-up Optimization Optimize Loading & Conditions Lewis_Acid->Optimization Bronsted_Acid->Optimization Heterogeneous->Optimization High_Yield High Yield Optimization->High_Yield

Caption: A decision-making diagram for selecting and optimizing a catalyst.

Experimental Protocols

General Protocol for Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is adapted from Kadu et al. (2021).[2]

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), benzoin (1.0 mmol), and ammonium acetate (3 mmol).

  • Add Catalyst and Solvent: Add CuI (15 mol%) and butanol (7 mL).

  • Reaction: Reflux the mixture for 20 minutes.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Microwave-Assisted Synthesis of Imidazoles

This protocol is a general guideline based on literature reports.[3][4]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the dicarbonyl compound (1.0 equiv.), aldehyde (1.0 equiv.), ammonium acetate (5.0 equiv.), and the chosen catalyst (e.g., p-TSA, 20 mol%).

  • Solvent: Add a suitable solvent (e.g., ethanol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100°C) for the optimized time (e.g., 90 minutes).

  • Work-up and Purification: After the reaction is complete and the vessel has cooled, follow a standard aqueous work-up and purify the product by recrystallization or column chromatography.

Signaling Pathways and Reaction Mechanisms

Simplified Debus-Radziszewski Reaction Pathway

ReactionPathway cluster_reactants Reactants Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine Aldehyde Aldehyde Imidazole Imidazole Product Aldehyde->Imidazole Ammonia Ammonia (2 equiv.) Ammonia->Diimine Diimine->Imidazole

Caption: A simplified schematic of the Debus-Radziszewski imidazole synthesis pathway.

References

Technical Support Center: Column Chromatography Purification of Crude 4-(4-Bromophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of crude 4-(4-Bromophenyl)-1H-imidazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Question: My purified this compound shows significant tailing on the TLC plate and during column chromatography. What could be the cause and how can I resolve this?

Answer: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like imidazoles on silica gel. This is often due to strong interactions between the basic imidazole ring and the acidic nature of the silica gel stationary phase.

Possible Solutions:

  • Addition of a Basic Modifier: To mitigate tailing, add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) is a common choice. A concentration of 0.1-1% (v/v) triethylamine in the eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Alternative Stationary Phase: Consider using a different stationary phase. Alumina, which is available in neutral or basic grades, can be a good alternative to silica gel for the purification of basic compounds and can significantly reduce tailing.

  • Solvent System Optimization: The choice of solvent can influence peak shape. Experiment with different solvent systems. For instance, a gradient of dichloromethane and methanol may provide better results than ethyl acetate and hexane for highly polar compounds.

Question: I am having difficulty separating my target compound, this compound, from a closely related impurity. How can I improve the resolution?

Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.

Possible Solutions:

  • Solvent System Selectivity: The choice of solvents in your mobile phase plays a crucial role in separation. While ethyl acetate/hexane is a common starting point, other solvent systems may offer different selectivity. Try exploring solvent mixtures like dichloromethane/methanol or toluene/ethyl acetate.[1] Running parallel TLC plates with these different solvent systems can help you quickly identify the optimal mobile phase for your separation.[1]

  • Gradient Elution: Employing a shallow solvent gradient during column chromatography can significantly enhance separation. A gradual increase in the polarity of the mobile phase helps to resolve compounds that elute closely together.

  • Dry Loading: The method of sample application onto the column can impact resolution. For optimal results, use a "dry loading" technique. This involves pre-adsorbing your crude sample onto a small amount of silica gel and then carefully loading the resulting free-flowing powder onto the top of your column. This method typically results in sharper bands and improved separation.

Question: The yield of my purified this compound is consistently low after column chromatography. What are the potential reasons and how can I improve it?

Answer: Low recovery of the target compound can be attributed to several factors, from compound instability to issues with the elution process.

Possible Solutions:

  • Compound Stability: Verify the stability of your compound on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any degradation has occurred. If your compound is unstable on silica, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.[2]

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the stationary phase. Ensure your mobile phase is polar enough to elute the compound completely. If your compound is not moving from the baseline on the TLC plate, you need to increase the polarity of your solvent system. For very polar compounds, a mobile phase containing methanol may be necessary.

  • Fraction Collection and Analysis: Ensure you are collecting a sufficient number of fractions and monitoring them carefully by TLC. Your compound may be eluting over a larger number of fractions than anticipated, especially if tailing is an issue.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for determining the optimal solvent system is to use Thin Layer Chromatography (TLC). A common initial solvent system to test is a mixture of ethyl acetate and hexane.[3][4] You can start with a 1:1 mixture and adjust the ratio to achieve an Rf value for the target compound in the range of 0.2-0.4 for optimal separation on a column. For more polar impurities, a dichloromethane/methanol system might be more appropriate.[3]

Q2: How do I prepare the column for chromatography?

A2: Proper column packing is crucial for good separation. You can use either a "dry packing" or "wet packing" (slurry) method. For the slurry method, mix your silica gel with the initial, least polar mobile phase to form a slurry. Pour this slurry into your column and allow it to settle, ensuring a uniform and tightly packed bed. Gently tap the column to remove any air bubbles. After packing, a small layer of sand can be added on top of the silica to prevent disturbance of the bed when adding the eluent.

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 50:1. For more difficult separations, a higher ratio (e.g., 100:1) may be necessary.[5]

Q4: How can I visualize the spots of this compound on a TLC plate?

A4: this compound contains an aromatic system and should be visible under a UV lamp at 254 nm. Alternatively, you can use staining agents like iodine vapor or a potassium permanganate solution to visualize the spots.

Data Presentation

The following tables summarize typical parameters for the column chromatography purification of this compound. These values are based on the purification of similar aryl-imidazole compounds and should be optimized for your specific experimental conditions.

Table 1: Typical TLC and Column Chromatography Parameters

ParameterValue/Range
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (TLC) Ethyl Acetate/Hexane (e.g., 1:1, 1:2)
Mobile Phase (Column) Gradient of Ethyl Acetate in Hexane
Basic Modifier 0.1 - 1% Triethylamine (optional)
Visualization UV light (254 nm)

Table 2: Example Solvent Gradient for Column Chromatography

StepSolvent System (v/v)Volume (Column Volumes)Purpose
110% Ethyl Acetate in Hexane2-3Elute non-polar impurities
210% to 50% Ethyl Acetate in Hexane5-10Elute the target compound
350% to 100% Ethyl Acetate in Hexane2-3Elute more polar impurities
45% Methanol in Dichloromethane2-3Wash the column

Note: The optimal gradient will depend on the specific impurities present in your crude mixture and should be determined based on preliminary TLC analysis.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation of TLC Plate: Obtain a silica gel coated TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Spotting: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 1:1 ethyl acetate/hexane). The solvent level should be below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm).

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack uniformly.

    • Add a layer of sand on top of the packed silica gel.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product).

    • Evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin eluting with the initial non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase according to your predetermined gradient (see Table 2 for an example).

  • Fraction Collection:

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Recovery TLC 1. TLC Analysis (Determine optimal solvent system) Pack 2. Pack Column (Silica gel slurry) TLC->Pack DryLoad 3. Dry Load Sample (Adsorb crude onto silica) Pack->DryLoad Elute 4. Elute with Solvent Gradient (Increasing polarity) DryLoad->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Experimental workflow for the column chromatography purification of this compound.

troubleshooting_guide cluster_tailing Issue: Peak Tailing cluster_separation Issue: Poor Separation cluster_yield Issue: Low Yield Start Problem Encountered Tailing Strong interaction with silica Start->Tailing Separation Similar polarity of compounds Start->Separation Yield Compound loss during purification Start->Yield Sol1_Tailing Add triethylamine (0.1-1%) to eluent Tailing->Sol1_Tailing Sol2_Tailing Use neutral/basic alumina Tailing->Sol2_Tailing Sol1_Sep Optimize solvent system (TLC) Separation->Sol1_Sep Sol2_Sep Use a shallow gradient Separation->Sol2_Sep Sol3_Sep Apply sample via dry loading Separation->Sol3_Sep Sol1_Yield Check compound stability on silica Yield->Sol1_Yield Sol2_Yield Increase eluent polarity Yield->Sol2_Yield Sol3_Yield Monitor all fractions carefully Yield->Sol3_Yield

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Selecting the appropriate catalyst for cross-coupling reactions with 4-(4-Bromophenyl)-1H-imidazole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and troubleshooting cross-coupling reactions involving 4-(4-Bromophenyl)-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for arylating this compound?

A1: The most suitable reaction depends on the desired coupling partner.

  • Suzuki-Miyaura Coupling : This is a versatile and widely used method for forming carbon-carbon bonds with arylboronic acids. It is often the first choice due to its mild reaction conditions and broad functional group tolerance.[1][2][3] For heteroaromatics like your substrate, palladium-based catalysts are predominantly used.[4]

  • Heck Coupling : If you intend to couple with an alkene, the Heck reaction is the appropriate choice.[5][6]

  • Sonogashira Coupling : For coupling with a terminal alkyne, the Sonogashira reaction, which typically uses a palladium catalyst with a copper co-catalyst, is the standard method.[7][8]

  • Buchwald-Hartwig Amination : To form a carbon-nitrogen bond with an amine, the Buchwald-Hartwig amination is the state-of-the-art method.[9][10]

  • Ullmann Coupling : This reaction is useful for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, often using a copper catalyst. It can be an alternative to the Buchwald-Hartwig amination, particularly for N-arylation of imidazoles.[11]

Q2: Will the unprotected N-H on the imidazole ring interfere with the cross-coupling reaction?

A2: Yes, the unprotected N-H group can potentially interfere in several ways:

  • Catalyst Inhibition : The nitrogen atoms in the imidazole ring can coordinate to the metal center of the catalyst, potentially leading to deactivation or reduced catalytic activity.[12]

  • Side Reactions : N-arylation can occur as a side reaction, especially in copper-catalyzed reactions like the Ullmann coupling, or even in palladium-catalyzed reactions under certain conditions.

  • Deprotonation : The acidic N-H proton can be deprotonated by the base used in the reaction, which can affect the electronic properties of the substrate and its reactivity.

To mitigate these issues, you can consider using a protecting group for the imidazole nitrogen, such as a Boc or trityl group, although many protocols for cross-coupling of unprotected haloimidazoles have been successfully developed.[1][13]

Q3: What are the recommended starting points for catalyst and ligand selection for a Suzuki-Miyaura coupling with this compound?

A3: For Suzuki-Miyaura coupling of bromo-heteroaromatics, palladium catalysts are the most common choice. A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), or a palladium(0) catalyst such as Pd(PPh₃)₄. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often give good results. For example, PdCl₂(dppf) has been successfully used for the Suzuki-Miyaura reaction of 4(5)-bromo-1H-imidazole.[14]

Q4: I am observing low to no yield in my Heck reaction. What are the common causes and how can I troubleshoot it?

A4: Low yields in Heck reactions with aryl bromides can stem from several factors:

  • Inefficient Oxidative Addition : The carbon-bromine bond needs to be activated by the palladium catalyst. If this step is slow, the overall reaction will be sluggish. Using a more electron-rich and sterically bulky ligand can help.

  • Catalyst Deactivation : The active Pd(0) species can be sensitive and may decompose, especially at higher temperatures. Consider using more robust pallacycle or N-heterocyclic carbene (NHC) based catalysts.[15]

  • Suboptimal Reaction Conditions : The choice of base, solvent, and temperature is critical. Screening different bases (e.g., inorganic vs. organic) and polar aprotic solvents (like DMA or NMP) can be beneficial.[15] Increasing the temperature might be necessary, but do so cautiously to avoid catalyst decomposition.[15]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive or deactivated catalyst.- Use a fresh, high-purity catalyst and ligand.- For palladium-catalyzed reactions, catalyst deactivation can manifest as the formation of palladium black.[15] Consider switching to a more robust ligand system like a palladacycle or an NHC ligand.[15]- For Ullmann couplings, ensure you are using an active Cu(I) source.[11]
Inappropriate ligand for the specific substrate.- Screen a variety of ligands. For Suzuki and Heck reactions with aryl bromides, bulky, electron-donating phosphine ligands are often effective.[15] For Buchwald-Hartwig aminations, specialized biarylphosphine ligands (e.g., XPhos, SPhos) are commonly used.
Suboptimal base or solvent.- Screen different inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N).- Test different solvents. Polar aprotic solvents like DMF, DMA, or NMP are often effective. For Suzuki reactions, ethereal solvents like dioxane or THF are common.
Reaction temperature is too low or too high.- If no reaction is observed, incrementally increase the temperature. For aryl bromides, temperatures in the range of 80-120 °C are typical.- If decomposition is observed, lower the temperature.
Formation of Side Products (e.g., N-arylation, debromination) N-H reactivity of the imidazole.- Consider protecting the imidazole nitrogen with a suitable protecting group (e.g., Boc, Trityl).[13]- For Suzuki reactions, specific conditions have been developed for unprotected haloimidazoles that can minimize side reactions.[1]
Presence of water or other protic impurities.- Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is particularly important for Ullmann couplings to avoid debromination.[11]
Poor Reproducibility Inconsistent catalyst activity.- Use a pre-catalyst that is air-stable and well-defined.- Ensure consistent quality of reagents and solvents.
Sensitivity to air or moisture.- Strictly maintain an inert atmosphere throughout the reaction setup and duration.

Catalyst Selection and Performance Data

The following tables summarize typical catalysts and conditions for various cross-coupling reactions with substrates analogous to this compound. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄1,4-Dioxane70-8018-22Good
PdCl₂(dppf)4(5)-bromo-1H-imidazoleArylboronic acidsPhase-transfer conditions---Good to Excellent
PdCl₂(PPh₃)₂N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidK₂CO₃ or Cs₂CO₃DMFReflux48No product

Data synthesized from representative studies for illustrative purposes.[4][14][16]

Table 2: Heck Coupling of Aryl Halides with Alkenes

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Yield (%)
Pd(OAc)₂ / P(tBu)₃Aryl BromideAlkeneCs₂CO₃Dioxane100High
PalladacycleAryl BromideAlkeneK₂CO₃NMP120High

General conditions based on literature for aryl bromides.

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)
PdCl₂(PPh₃)₂ / CuIAryl BromideTerminal AlkyneEt₃NTHFRoom Temp. to 60
NiCl₂(dppf)Aryl BromideTerminal AlkyneK₂CO₃Toluene100

General conditions based on established protocols.

Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)
Pd₂(dba)₃ / XPhosAryl BromidePrimary/Secondary AmineNaOtBuToluene80-110
Pd(OAc)₂ / BINAPAryl BromidePrimary AmineCs₂CO₃Toluene100

General conditions based on established protocols.[9]

Table 5: Ullmann Coupling of Aryl Halides with Nucleophiles

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)
CuI / LigandAryl BromideImidazoleK₂CO₃DMF or Dioxane100-140
Cu₂OVinyl BromideImidazole-MeCN80-90

General conditions based on established protocols for N-arylation.[11]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the base (e.g., K₂CO₃, 2-3 equivalents), and the arylboronic acid (1.1-1.5 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add this compound (1 equivalent) and the degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_vessel Oven-dried reaction vessel add_reagents Add Catalyst, Base, Boronic Acid prep_vessel->add_reagents inert_atm Evacuate & backfill with inert gas add_reagents->inert_atm add_substrate Add Substrate & Solvent inert_atm->add_substrate heat_stir Heat and Stir add_substrate->heat_stir monitor Monitor Reaction (TLC/GC-MS) heat_stir->monitor quench_extract Quench & Extract monitor->quench_extract purify Purify (Chromatography) quench_extract->purify product product purify->product Final Product catalyst_selection cluster_cc C-C Coupling Partner start Desired Bond Formation? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond co_cs_bond C-O / C-S Bond start->co_cs_bond boronic_acid Arylboronic Acid cc_bond->boronic_acid alkene Alkene cc_bond->alkene alkyne Alkyne cc_bond->alkyne buchwald Buchwald-Hartwig (Pd-catalyzed) cn_bond->buchwald ullmann_cn Ullmann (Cu-catalyzed) cn_bond->ullmann_cn ullmann_co_cs Ullmann (Cu-catalyzed) co_cs_bond->ullmann_co_cs suzuki Suzuki-Miyaura boronic_acid->suzuki heck Heck alkene->heck sonogashira Sonogashira alkyne->sonogashira

References

Technical Support Center: Managing and Controlling Reactive Intermediates in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing and controlling reactive intermediates and troubleshooting common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific challenges in imidazole synthesis, focusing on the management of reactive intermediates that can influence reaction outcomes.

Question 1: My Debus-Radziszewski reaction is consistently resulting in low yields and a complex mixture of side products. How can I improve the outcome?

Answer:

Low yields and the formation of side products in the Debus-Radziszewski synthesis are common issues, often stemming from the instability of the diimine intermediate and competing reaction pathways.[1][2]

Troubleshooting Steps:

  • Catalyst Selection: While the classic reaction can be performed without a catalyst, the use of a suitable catalyst can significantly enhance the reaction rate and yield.[1] Consider employing catalysts such as silica-supported sulfuric acid, ionic liquids, or Lewis acids to promote the desired reaction pathway.

  • Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing reaction kinetics. Polar protic solvents like ethanol are commonly used. However, exploring solvent-free conditions or using alternative solvents like glycerol can sometimes improve yields.[3][4]

  • Temperature and Reaction Time: Optimal temperature is critical. While reflux temperatures are often employed, excessively high temperatures can lead to the decomposition of intermediates.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields by promoting efficient and uniform heating, which can help in controlling the formation of unwanted side products.[1]

Question 2: I am struggling with poor regioselectivity in the N-alkylation of my unsymmetrically substituted imidazole. How can I control which nitrogen atom is alkylated?

Answer:

The formation of a mixture of N1- and N3-alkylated isomers is a frequent challenge due to the similar nucleophilicity of the two nitrogen atoms in the imidazole ring.[5] The regioselectivity is influenced by a combination of steric and electronic factors.

Troubleshooting Steps:

  • Steric Hindrance: The alkylation will preferentially occur at the less sterically hindered nitrogen atom. Using a bulkier alkylating agent can enhance this effect and lead to higher selectivity.[5]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups will activate the adjacent nitrogen.[5]

  • Choice of Base and Solvent: The reaction conditions can significantly influence the isomeric ratio. The use of different bases (e.g., NaH, K₂CO₃) and solvents (e.g., DMF, THF, Acetonitrile) can alter the ionic character of the imidazolate anion and its solvation, thereby affecting the site of alkylation. It is recommended to screen a variety of conditions to find the optimal system for your specific substrate.

  • Protecting Groups: For complex molecules where high regioselectivity is essential, employing a protecting group on one of the nitrogen atoms is a reliable strategy. The protecting group can be removed after the alkylation step.

Question 3: During the Marckwald synthesis of 2-mercaptoimidazoles, I am observing the formation of several unidentified byproducts. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation in the Marckwald synthesis often arises from the reactivity of the starting materials and intermediates. The α-aminoketone can undergo self-condensation, and the thiocyanate can react with other species in the reaction mixture.

Troubleshooting Steps:

  • Control of Reaction Conditions: Carefully control the temperature and reaction time. Overheating or prolonged reaction times can lead to the decomposition of the desired product and the formation of byproducts.[1]

  • pH Control: The pH of the reaction medium can influence the stability of the intermediates. Maintaining a slightly acidic to neutral pH is often beneficial.

  • Purification Strategy: Effective purification is key to isolating the desired 2-mercaptoimidazole. Column chromatography using a suitable solvent system is typically effective. Monitoring the fractions by TLC is crucial to ensure the collection of the pure product.[1]

  • Structural Analysis of Byproducts: If side products are persistent, it is advisable to isolate and characterize them using techniques like NMR and mass spectrometry. Understanding the structure of the byproducts can provide valuable insights into the competing reaction pathways, allowing for more targeted optimization of the reaction conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are reactive intermediates in the context of imidazole synthesis, and why are they important to control?

A1: Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and are quickly converted into other molecules.[6] In imidazole synthesis, common reactive intermediates include diimines (in the Debus-Radziszewski synthesis) and N-acyliminium ions.[2][7] Controlling these intermediates is crucial because their stability and reactivity directly impact the yield, purity, and even the structure of the final imidazole product. Uncontrolled reactions of these intermediates can lead to the formation of undesired side products and lower overall efficiency.[1]

Q2: How can I detect and characterize reactive intermediates in my imidazole synthesis?

A2: Direct isolation of reactive intermediates is often challenging due to their transient nature.[8] However, their existence can be inferred and studied using a variety of in-situ spectroscopic techniques. Advanced NMR techniques, such as Diffusion-Ordered NMR Spectroscopy (DOSY), can be used to identify individual species in a complex reaction mixture.[7] Infrared (IR) spectroscopy and mass spectrometry can also provide valuable structural information about these fleeting molecules.[7][9] Chemical trapping, where a trapping agent is added to the reaction to form a stable, characterizable adduct with the intermediate, is another powerful method to confirm their presence.[10]

Q3: What is a "chemical trap," and can you provide an example of how it might be used in imidazole synthesis?

A3: A chemical trap is a reagent that is added to a reaction mixture to react specifically with a transient intermediate, forming a stable product that can be isolated and characterized.[10] For instance, in the Debus-Radziszewski synthesis, the formation of a diimine intermediate is proposed.[2][11] To provide evidence for this intermediate, a dienophile could be added to the reaction. If the diimine acts as a diene in a Diels-Alder reaction with the dienophile, the resulting cycloadduct can be isolated and its structure confirmed, providing indirect evidence for the existence of the diimine intermediate.

Q4: How can I monitor the progress of my imidazole synthesis to better control the reaction?

A4: Regularly monitoring the reaction is essential for optimizing conditions and maximizing yield. Thin Layer Chromatography (TLC) is a simple and rapid technique to qualitatively track the consumption of starting materials and the formation of the product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed to determine the concentration of reactants and products over time.[12] Taking aliquots from the reaction mixture at regular intervals and analyzing them by these techniques can help determine the optimal reaction time and identify the formation of any significant side products.

Data Presentation

Table 1: Comparative Analysis of Catalysts for the Synthesis of 2,4,5-Trisubstituted Imidazoles
CatalystCatalyst Loading (mol%)Temperature (°C)Reaction TimeYield (%)Solvent
No Catalyst-Reflux8 h45Ethanol
L-proline20603 h88Ethanol
Boric Acid10802 h92Water
Silica Sulfuric Acid0.04 g12015 min95Solvent-free
Ionic Liquid [bmim]BF₄1 mL1001 h90Neat

This table summarizes data from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles
SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Ethanol24.5575
Methanol32.7572
Acetonitrile37.5668
DMF36.7482
Glycerol42.51.592
Water80.1665
Ethanol:Water (1:1)-490

This table illustrates the significant impact of the solvent on reaction yield, likely due to its role in stabilizing reactive intermediates. Data is compiled for the synthesis of 2,4,5-triaryl-1H-imidazoles.[3][4]

Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

Materials:

  • Benzil (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil, benzaldehyde, and ammonium acetate.[13]

  • Add glacial acetic acid to the flask to serve as the solvent.[13]

  • Heat the reaction mixture to reflux with constant stirring for 1-2 hours.[13]

  • Monitor the reaction progress by TLC (e.g., using a 7:2:1 mixture of methanol, chloroform, and glacial acetic acid as the eluent).[14]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.[13]

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[13]

Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Triphenylimidazole Derivatives

Materials:

  • Benzil (0.2 mole)

  • Substituted benzaldehyde (0.02 mole)

  • Ammonium acetate (0.07 mole)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, combine benzil, the substituted benzaldehyde, and ammonium acetate.[14]

  • Add a catalytic amount of glacial acetic acid.[14]

  • Subject the reaction mixture to microwave irradiation for 1-3 minutes (power and time may need to be optimized for the specific microwave reactor).[15]

  • After irradiation, allow the vessel to cool to room temperature.

  • Quench the reaction mixture in ice water, followed by the addition of ammonium hydroxide to facilitate precipitation.[14]

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol for purification.[14]

Protocol 3: Marckwald Synthesis of 2-Mercapto-4-phenylimidazole

Materials:

  • α-Aminoacetophenone hydrochloride (1.0 eq)

  • Potassium thiocyanate (1.1 eq)

  • Water

Procedure:

  • Dissolve α-aminoacetophenone hydrochloride in water in a round-bottom flask.[13]

  • Add an aqueous solution of potassium thiocyanate to the flask.[13]

  • Heat the reaction mixture to reflux for 2 hours with stirring.[13]

  • Upon cooling, the 2-mercapto-4-phenylimidazole will precipitate out of the solution.

  • Collect the product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Debus_Radziszewski_Mechanism cluster_reactants Reactants cluster_intermediates Reactive Intermediates cluster_product Product 1,2-Dicarbonyl 1,2-Dicarbonyl Diimine Intermediate Diimine Intermediate 1,2-Dicarbonyl->Diimine Intermediate Condensation Aldehyde Aldehyde Imidazole Imidazole Aldehyde->Imidazole Ammonia (2 eq.) Ammonia (2 eq.) Ammonia (2 eq.)->Diimine Intermediate Diimine Intermediate->Imidazole Condensation & Cyclization

Caption: Debus-Radziszewski reaction pathway.

N_Alkylation_Troubleshooting start Poor Regioselectivity in N-Alkylation steric Evaluate Steric Hindrance start->steric electronic Assess Electronic Effects start->electronic conditions Optimize Reaction Conditions start->conditions protecting_group Consider Protecting Group Strategy start->protecting_group sol_steric Use Bulky Alkylating Agent steric->sol_steric sol_electronic Modify Substituents on Imidazole Ring electronic->sol_electronic sol_conditions Screen Different Bases and Solvents conditions->sol_conditions sol_protecting_group Protect One Nitrogen Atom Before Alkylation protecting_group->sol_protecting_group

Caption: Troubleshooting poor regioselectivity in N-alkylation.

Experimental_Workflow_Monitoring cluster_setup Reaction Setup cluster_monitoring In-situ Monitoring cluster_workup Work-up and Purification setup Combine Reactants and Solvent start_reaction Start Reaction (Heating/Stirring) setup->start_reaction take_aliquot Take Aliquot at Regular Intervals start_reaction->take_aliquot tlc Analyze by TLC take_aliquot->tlc hplc_gc Analyze by HPLC/GC (Optional) take_aliquot->hplc_gc is_complete Is Reaction Complete? tlc->is_complete hplc_gc->is_complete is_complete->take_aliquot No workup Quench Reaction and Extract Product is_complete->workup Yes purify Purify by Chromatography/Recrystallization workup->purify characterize Characterize Final Product (NMR, MS) purify->characterize

Caption: Experimental workflow for reaction monitoring.

References

The effect of different solvents on the synthesis of substituted imidazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the synthesis of substituted imidazoles, with a particular focus on the crucial role of solvent selection.

Troubleshooting Guide

Encountering unexpected results is a common part of chemical synthesis. This guide addresses specific issues that may arise during the synthesis of substituted imidazoles and provides solutions related to solvent choice and other reaction conditions.

Issue Probable Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete Reaction: The chosen solvent may not be optimal for dissolving reactants, leading to a heterogeneous mixture and incomplete conversion. The reaction may also require more time to reach completion in a particular solvent.[1] Side Reactions: The solvent can influence the reaction pathway. For instance, in the Radziszewski synthesis, the formation of oxazole byproducts can be a competing reaction.[1] Protic solvents might also solvate reactants like ammonium acetate, reducing their reactivity.[2] Suboptimal Temperature: The reaction may be too slow at room temperature in the selected solvent.Optimize Solvent Choice: Screen a variety of solvents. For instance, in some copper-catalyzed syntheses of trisubstituted imidazoles, butanol at reflux has shown higher yields compared to DMF, ethanol, or methanol.[3] In other cases, polar aprotic solvents like DMSO and DMF can be effective.[3][4] Green solvents like glycerol or even solvent-free conditions have also been reported to give good yields.[2][5] Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials and optimize the reaction time accordingly.[1] Adjust Temperature: Gentle heating can increase the reaction rate. However, be cautious as excessive heat can promote side reactions.[1]
Significant Byproduct Formation Incorrect Reaction Pathway Favored: The solvent polarity and proticity can stabilize different transition states, leading to the formation of undesired products. For example, the formation of oxazoles is a known issue.[1]Use Excess Ammonia/Ammonium Source: In reactions like the Radziszewski synthesis, using a significant molar excess of ammonia or ammonium acetate can favor the formation of the diimine intermediate required for imidazole synthesis over oxazole formation.[1] Modify Order of Addition: Consider adding the aldehyde slowly to a mixture of the dicarbonyl compound and the ammonia source to ensure it reacts with the desired intermediate.[1] Solvent Engineering: Aprotic solvents may be preferable to minimize the formation of certain byproducts.[4]
Difficulty in Product Purification Product Solubility: The desired imidazole derivative may have high solubility in the reaction solvent, leading to losses during work-up and extraction.Choose an Appropriate Extraction Solvent: Select a solvent for work-up in which the product is highly soluble, but the impurities are not. Consider Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can simplify the work-up process, as the crude product can sometimes be purified by direct recrystallization after the addition of a suitable solvent like ethanol.[6]
Reaction Fails to Initiate Poor Solubility of Reactants: One or more of the starting materials may not be soluble in the chosen solvent, preventing the reaction from starting.Solvent Screening: Test the solubility of all reactants in a range of solvents before running the reaction on a larger scale. A solvent system that dissolves all reactants is more likely to be successful. Use of Co-solvents: A mixture of solvents, such as an ethanol-water mixture, can sometimes improve the solubility of all reactants and facilitate the reaction.[4]

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the yield and reaction time in the synthesis of substituted imidazoles?

A1: The solvent plays a critical role in the synthesis of substituted imidazoles by influencing the solubility of reactants, the stability of intermediates and transition states, and the overall reaction rate. For example, in a copper-catalyzed synthesis of 2,4,5-trisubstituted imidazoles, using butanol as a solvent at reflux temperature resulted in an 85% yield in just 20 minutes.[3] In contrast, when the same reaction was carried out in ethanol, the yield was 76% with a longer reaction time of 70 minutes, and in methanol, the yield was 74% after 90 minutes.[3] Polar aprotic solvents like DMSO and DMF have also been used, but in this specific case, they resulted in lower yields compared to butanol.[3] The choice of solvent can significantly impact the efficiency of the synthesis.

Q2: What are the advantages of using "green solvents" or solvent-free conditions for imidazole synthesis?

A2: Using green solvents like glycerol or ionic liquids, or conducting reactions under solvent-free conditions, offers several advantages in line with the principles of green chemistry.[2][7][8] These approaches can lead to simplified experimental procedures, easier product isolation, and reduced generation of hazardous waste.[6] For instance, a method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles using a reusable zeolite catalyst under solvent-free conditions has been reported to provide excellent yields in a short reaction time with a clean reaction profile and no tedious workup.[6]

Q3: Can the solvent influence the regioselectivity of the imidazole synthesis?

A3: Yes, the solvent can influence the regioselectivity of the reaction, which is the control of which regioisomer is formed. This is often related to the solvent's ability to stabilize certain intermediates or transition states over others through effects like hydrogen bonding.[9] The choice of solvent can also affect the tautomeric equilibrium of the imidazole ring, which in turn can influence the site of subsequent substitutions.[10]

Q4: Are there any general guidelines for selecting a solvent for a specific type of imidazole synthesis?

A4: While the optimal solvent is highly dependent on the specific reaction, some general guidelines can be followed. For multicomponent reactions like the synthesis of 2,4,5-triaryl-1H-imidazoles, polar protic solvents such as an ethanol-water mixture have been shown to be effective, potentially by stabilizing charged intermediates through hydrogen bonding.[4] Aprotic solvents like DMSO and DMF can be beneficial for reactions involving nucleophiles as they can create a favorable reaction environment.[4] Ultimately, empirical screening of a range of solvents is often the most practical approach to identify the optimal conditions for a new synthesis.

Data Presentation

The following table summarizes the effect of different solvents on the yield and reaction time for the copper-catalyzed synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Reaction Conditions: 4-chlorobenzaldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3 mmol), CuI (20 mol%), solvent (7 mL).[3]

Solvent Temperature (°C) Time (min) Yield (%)
DMSO1409075
DMF1409065
ButanolReflux2085
EthanolReflux7076
Methanol659074

Experimental Protocols

General Protocol for the Synthesis of 2,4,5-Trisubstituted Imidazoles using a Copper Catalyst[3]

Materials:

  • 4-chlorobenzaldehyde

  • Benzoin

  • Ammonium acetate

  • Copper(I) iodide (CuI)

  • Butanol

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), benzoin (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).

  • Add butanol (7 mL) to the flask.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 25 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into crushed ice.

  • Stir the resulting precipitate at room temperature.

  • Filter the solid product and wash it with water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

General Protocol for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles under Solvent-Free Conditions[6]

Materials:

  • Benzil

  • Aldehyde (e.g., benzaldehyde)

  • Aniline

  • Ammonium acetate

  • ZSM-11 zeolite catalyst

  • Ethanol

Procedure:

  • In a 50 ml round-bottom flask, create a suspension of benzil (1 mmol), the desired aldehyde (1 mmol), aniline (1 mmol), and ammonium acetate (3 mmol).

  • Add the ZSM-11 zeolite catalyst (0.05 g) to the flask.

  • Heat the mixture in an oil bath at 110 °C with continuous stirring for 30 minutes under solvent-free conditions.

  • Monitor the completion of the reaction using TLC with a petroleum ether:ethyl acetate (6:4) solvent system.

  • Once the reaction is complete, cool the reaction mass to room temperature.

  • Add ethanol to the crude product to facilitate precipitation and purification.

  • Filter and wash the solid product to obtain the pure 1,2,4,5-tetrasubstituted imidazole.

Visualizations

experimental_workflow start Start: Select Reactants (Aldehyde, Dicarbonyl, Amine Source) solvent_screening Solvent Screening (e.g., Butanol, Ethanol, DMSO, Solvent-free) start->solvent_screening reaction_setup Set up Reaction (Add reactants and chosen solvent) solvent_screening->reaction_setup heating Heating & Stirring ( reflux or specific temperature) reaction_setup->heating monitoring Monitor Progress (TLC) heating->monitoring monitoring->heating Incomplete workup Reaction Work-up (Cooling, Precipitation, Filtration) monitoring->workup Reaction Complete purification Purification (Recrystallization, Chromatography) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End: Pure Substituted Imidazole characterization->end

Caption: A general experimental workflow for the synthesis of substituted imidazoles.

troubleshooting_logic start Problem: Low Yield check_reaction_completion Is the reaction complete? (Check TLC) start->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete No byproducts Significant Byproducts? check_reaction_completion->byproducts Yes increase_time Increase Reaction Time or Change Solvent/Temperature incomplete->increase_time optimize_conditions Optimize Conditions: - Excess Ammonia - Change Solvent - Modify Addition Order byproducts->optimize_conditions Yes purification_issue Check Purification Protocol byproducts->purification_issue No end Improved Yield increase_time->end optimize_conditions->end purification_issue->end

Caption: A troubleshooting flowchart for addressing low yields in imidazole synthesis.

References

Validation & Comparative

Halogen He-Men: A Comparative Analysis of Bromo- versus Iodo-Substituted Imidazole Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the imidazole scaffold stands as a cornerstone for the development of novel therapeutics. The strategic placement of halogen atoms, particularly bromine and iodine, on the imidazole ring has emerged as a powerful tool to modulate the biological activity of these derivatives. This guide offers a comprehensive comparison of the antifungal, anticancer, and enzyme-inhibitory activities of bromo- and iodo-substituted imidazole derivatives, supported by experimental data from various studies. While direct head-to-head comparative studies are limited, this report collates available data to provide valuable insights for researchers, scientists, and drug development professionals.

At a Glance: Physicochemical Properties

The fundamental differences in the physicochemical properties of bromine and iodine play a crucial role in their differential biological effects. Iodine is larger and more polarizable than bromine, which can lead to distinct interactions with biological targets.[1][2] For instance, the greater ability of iodine to participate in halogen bonding may enhance the binding affinity of iodo-substituted derivatives to specific enzymes or receptors.[1][2]

Property4-Bromo-1H-imidazole4-Iodo-1H-imidazole
Molecular Formula C₃H₃BrN₂C₃H₃IN₂
Molecular Weight 146.97 g/mol 193.97 g/mol

Antifungal Activity: A Tale of Two Halogens

Halogenated imidazole derivatives have demonstrated significant potential as antifungal agents. The available data suggests that the nature of the halogen substituent can influence the potency and spectrum of activity. Below is a compilation of Minimum Inhibitory Concentration (MIC) values for various bromo- and iodo-substituted imidazole derivatives against different fungal strains. It is important to note that these values are from different studies and experimental conditions may vary.

Compound ClassDerivativeFungal StrainMIC (µg/mL)Reference
Bromo-substituted Imidazoles 4-Bromo-1,2-dimethyl-1H-imidazole derivativeCandida albicans>32[3]
2-Bromo-4-nitro-1,5-diphenyl-1H-imidazole derivativeCandida albicans25[4]
Iodo-substituted Imidazoles 2-Iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole derivativeCandida albicans8[5]
4-Iodo-1H-imidazole derivativeCandida albicansNot specified[6]

Anticancer Activity: Targeting Malignant Cells

The antiproliferative activity of halogenated imidazole derivatives against various cancer cell lines has been a subject of intense research. The substitution pattern and the nature of the halogen atom can significantly impact the cytotoxicity of these compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative bromo- and iodo-substituted imidazole derivatives.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Bromo-substituted Imidazoles 2-Bromo-4-nitro-1,5-diphenyl-1H-imidazole derivativeHeLa (Cervical Cancer)15.2[4]
Benzimidazole derivative with 3-Bromo substitutionMultiple cell lines7.82 - 10.21[7]
Iodo-substituted Imidazoles 2-Iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole derivativeMDA-MB-435S (Breast Cancer)>20[5]

Enzyme Inhibition: Modulating Cellular Pathways

Imidazole derivatives are known to interact with a variety of enzymes, often by binding to their active sites and modulating their activity. The nature of the halogen substituent can influence the binding affinity and inhibitory potency. While direct comparative Ki values are scarce, the following provides a qualitative overview and references to relevant studies.

Halogenated imidazole derivatives have been investigated as inhibitors of several kinases, including p38 MAP kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9][10] The imidazole core can act as a scaffold for designing competitive inhibitors that occupy the ATP-binding pocket of these kinases.[10]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12]

Materials:

  • Test compounds (bromo- and iodo-substituted imidazole derivatives)

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a fresh culture to a concentration of approximately 0.5 to 2.5 x 10³ cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.[6] This can be assessed visually or by measuring the absorbance using a microplate reader.[6]

G Broth Microdilution Workflow for MIC Determination A Prepare stock solutions of bromo- and iodo-imidazole derivatives B Perform serial two-fold dilutions in 96-well plate with RPMI-1640 A->B D Inoculate wells with fungal suspension B->D C Prepare standardized fungal inoculum C->D E Incubate plates at 35°C for 24-48 hours D->E F Determine MIC (visual or spectrophotometric reading) E->F G MTT Assay Workflow for IC50 Determination A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of imidazole derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 2-4 hours C->D E Add solubilization solution to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 value F->G G Hypothetical Kinase Inhibition Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., Raf) Receptor->Kinase1 Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Bromo/Iodo-Imidazole Derivative Inhibitor->Kinase2 Inhibition

References

4-(4-Bromophenyl)-1H-imidazole compared to other known kinase inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the well-characterized kinase inhibitors, SB203580 and LY364947, is provided below. At present, specific public domain data regarding the kinase inhibitory activity and IC50 values for 4-(4-Bromophenyl)-1H-imidazole is limited, precluding its direct quantitative comparison.

This guide offers a comparative overview of two prominent kinase inhibitors, SB203580 and LY364947, targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) receptor pathways, respectively. The information is intended for researchers, scientists, and drug development professionals engaged in kinase signaling research.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency (IC50) of SB203580 and LY364947 against their primary kinase targets. Lower IC50 values are indicative of higher potency.

CompoundTarget Kinase(s)IC50 (nM)Assay Context
SB203580 p38α/MAPK1450 - 500Cell-free/Enzymatic Assay
p38β2/MAPK11500Cell-free/Enzymatic Assay
LY364947 TGF-β Receptor I (ALK5)59Cell-free/Enzymatic Assay
TGF-β Receptor II400Cell-free/Enzymatic Assay

Experimental Protocols

Detailed methodologies for in vitro kinase inhibition assays are crucial for the accurate determination of inhibitor potency. Below are generalized protocols for assessing the activity of p38 MAPK and TGF-β receptor inhibitors.

In Vitro p38 MAPK Inhibition Assay

Objective: To determine the concentration of an inhibitor required to inhibit 50% of p38 MAPK activity in a cell-free system.

Materials:

  • Recombinant human p38α MAPK

  • ATF-2 (Activating Transcription Factor 2) as a substrate

  • Adenosine Triphosphate (ATP), [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

  • Test inhibitor (e.g., SB203580) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant p38α MAPK, and the ATF-2 substrate.

  • Add the test inhibitor at various concentrations to the reaction mixture. An equivalent volume of DMSO is used as a vehicle control.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the ATF-2 substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro TGF-β Receptor I (ALK5) Kinase Assay

Objective: To determine the concentration of an inhibitor required to inhibit 50% of ALK5 kinase activity in a cell-free system.

Materials:

  • Recombinant human ALK5 catalytic domain

  • Myelin Basic Protein (MBP) as a substrate

  • Adenosine Triphosphate (ATP), [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitor (e.g., LY364947) dissolved in DMSO

  • SDS-PAGE equipment

  • Phosphorimager

Procedure:

  • Set up the kinase reaction in the kinase buffer containing the recombinant ALK5 enzyme and MBP substrate.

  • Add the test inhibitor at a range of concentrations. Use DMSO as a control.

  • Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated MBP by autoradiography using a phosphorimager.

  • Quantify the band intensity corresponding to phosphorylated MBP.

  • Calculate the percentage of inhibition at each inhibitor concentration compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration and performing a non-linear regression analysis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the inhibitors and a generalized workflow for kinase inhibition assays.

p38_MAPK_pathway Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Downstream Targets (ATF2, MAPKAPK2) p38_MAPK->Downstream SB203580 SB203580 SB203580->p38_MAPK Response Cellular Responses (Inflammation, Apoptosis, Differentiation) Downstream->Response

Caption: p38 MAPK Signaling Pathway and Inhibition by SB203580.

TGF_beta_pathway cluster_Nucleus Nuclear Events TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 TGFBR1 TGF-β Receptor I (ALK5) TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylation LY364947 LY364947 LY364947->TGFBR1 SMAD_complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Transcription Gene Transcription SMAD_complex->Transcription Response Cellular Responses (Growth Inhibition, EMT, Apoptosis) Transcription->Response

Caption: TGF-β Signaling Pathway and Inhibition by LY364947.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Kinase, Substrate, Buffer) Start->Prepare Add_Inhibitor Add Inhibitor (Varying Concentrations) Prepare->Add_Inhibitor Initiate Initiate Reaction (Add ATP) Add_Inhibitor->Initiate Incubate Incubate (e.g., 30°C) Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation Stop->Detect Analyze Analyze Data (Calculate % Inhibition) Detect->Analyze IC50 Determine IC50 Analyze->IC50

Caption: Generalized Experimental Workflow for an In Vitro Kinase Inhibition Assay.

In Vitro Anticancer Properties of 4-(4-Bromophenyl)-1H-imidazole and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer properties of 4-(4-bromophenyl)-substituted imidazole derivatives against common cancer cell lines. Due to the limited availability of public domain data on the specific parent compound, 4-(4-Bromophenyl)-1H-imidazole, this guide focuses on the broader class of its derivatives, offering a comprehensive overview based on available experimental data. The performance of these compounds is compared with established chemotherapeutic agents, Doxorubicin and Cisplatin, to provide a clear benchmark for their potential efficacy.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives and standard anticancer drugs against selected human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity of Imidazole Derivatives and Standard Anticancer Drugs against Breast Cancer Cell Line (MCF-7)

CompoundIC50 (µM)Reference
2-({[1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}thio)-1H-benzo[d]imidazole (Compound 13)2.90[1]
Doxorubicin~8.31[2]
Cisplatin~12.46[3]

Table 2: Cytotoxicity of Imidazole Derivatives and Standard Anticancer Drugs against Colon Cancer Cell Line (HCT-116)

CompoundIC50 (µM)Reference
A 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative (Compound 9)72.46 (µg/ml)[4]
Doxorubicin~1.0[5]

Table 3: Cytotoxicity of Imidazole Derivatives against Lung Cancer Cell Line (A549)

CompoundIC50 (µM)Reference
2-({[1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}thio)-1H-benzo[d]imidazole (Compound 13)5.30[1]
2-({[1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}thio)-5-nitro-1H-benzo[d]imidazole (Compound 10)3.31[1]
Doxorubicin5.85[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below. These protocols are standardized procedures widely used in cancer research.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane in apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6][7][8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[9]

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[3][10]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[11][12]

Protocol:

  • Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Experimental Workflow for In Vitro Anticancer Screening

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Cancer Cell Lines (MCF-7, HCT-116, A549) treatment Treatment with This compound Derivatives & Controls start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp conclusion Evaluation of Anticancer Properties ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_exp->conclusion

Caption: Workflow for in vitro validation of anticancer properties.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a key target for anticancer drug development.

PI3K_AKT_mTOR_Pathway cluster_upstream Upstream Activation cluster_core_pathway Core Signaling Cascade cluster_downstream Downstream Effects cluster_inhibitor Potential Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Imidazole Imidazole Derivatives Imidazole->PI3K may inhibit Imidazole->AKT may inhibit Imidazole->mTORC1 may inhibit

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition.

References

Comparative Molecular Docking Analysis of 4-(4-Bromophenyl)-1H-imidazole Analogs and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on 4-(4-Bromophenyl)-1H-imidazole analogs and structurally related compounds. The data presented is compiled from various studies to offer insights into their potential as inhibitors for different biological targets. Due to the absence of a single, direct comparative study, this guide synthesizes available data to facilitate a comparative analysis for researchers in the field of computational drug design.

Comparative Data of Molecular Docking Studies

The following table summarizes the binding energies of various heterocyclic compounds featuring the 4-(4-bromophenyl) moiety against several bacterial protein targets. Lower binding energy values typically indicate a higher binding affinity.

Compound SeriesSpecific AnaloguesTarget OrganismTarget Protein (PDB ID)Binding Energy (kcal/mol)Source(s)
4-(4-Bromophenyl)-thiazole-pyrazole derivativesMolecule 2bS. aureusNot Specified-9.3[1]
Molecule 2cS. aureusNot Specified-9.2[1]
Molecule 2dS. aureusNot Specified-9.1[1]
Molecule 2gS. aureusNot Specified-9.3[1]
Molecule 2hS. aureusNot Specified-9.8[1]
Molecule 3aS. aureusNot Specified-12.3[1]
Molecule 2bB. subtilisNot Specified-7.2[1]
Molecule 2cB. subtilisNot Specified-7.3[1]
Molecule 2dB. subtilisNot Specified-7.5[1]
Molecule 2gB. subtilisNot Specified-7.6[1]
Molecule 2hB. subtilisNot Specified-7.3[1]
Molecule 3aB. subtilisNot Specified-9.5[1]
4-(4-bromophenyl)-thiazol-2-amine derivativesCompound p2Not Specified1JIJ, 4WMZ, 3ERTGood Docking Score[2][3]
Compound p3Not Specified1JIJ, 4WMZ, 3ERTGood Docking Score[2][3]
Compound p4Not Specified1JIJ, 4WMZ, 3ERTGood Docking Score[2][3]
Compound p6Not Specified1JIJ, 4WMZ, 3ERTGood Docking Score[2][3]

*Note: The term "Good Docking Score" is used as reported in the source abstract; specific quantitative values were not provided in the abstract.[2][3]

Experimental Protocols

The methodologies for molecular docking studies are critical for interpreting and reproducing results. Below are generalized protocols compiled from the referenced studies.

General Molecular Docking Workflow

A typical molecular docking study involves several key steps, from target and ligand preparation to the analysis of the docking results.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Target Target Protein Selection (e.g., from PDB) Protein_Prep Prepared Protein Target->Protein_Prep Clean & Add Hydrogens Ligand Ligand Structure Preparation (this compound analogs) Ligand_Prep Prepared Ligand Ligand->Ligand_Prep Energy Minimization Grid Grid Box Generation (Define Active Site) Protein_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Results Docking Results (Binding Poses & Scores) Docking->Results Analysis Analysis of Interactions (Hydrogen Bonds, Hydrophobic Interactions) Results->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Methodologies from a Representative Study

The following protocol is based on the methods described for the docking of 4-(4-Bromophenyl)-thiazole-pyrazole derivatives[1].

  • Software Used : AutoDock Vina 1.5.7 was utilized for the molecular docking simulations[1].

  • Ligand Preparation : The 3D structures of the synthesized compounds were generated and converted to the PDB format using the Avogadro 2 application[1]. These structures were then prepared for docking by adding polar hydrogens and defining rotatable bonds.

  • Target Protein Preparation : The crystal structures of the target proteins were obtained from the Protein Data Bank. The proteins were prepared by removing water molecules and co-crystallized ligands. Polar hydrogens and Kollman charges were added to the protein structures. The proteins were kept rigid during the docking process[1].

  • Grid Map Generation : A grid box was defined around the active site of the target protein to encompass the binding pocket. The grid coordinates were saved to ensure that all ligands were docked to the same site[1].

  • Docking Simulation : The prepared ligands were then docked into the defined grid box of the target protein using the Lamarckian Genetic Algorithm in AutoDock Vina. The program was run with default parameters to obtain the binding energies and poses of the ligands in the active site[1].

Signaling Pathways and Logical Relationships

The interaction of small molecule inhibitors, such as the this compound analogs, with their protein targets can modulate specific signaling pathways. The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a successful drug candidate identified through molecular docking.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor 4-(4-Bromophenyl)-1H- imidazole Analog Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a kinase-mediated signaling pathway by a potential drug candidate.

References

A Comparative Analysis of the Reactivity of 4-bromo-1H-imidazole and 4-iodo-1H-imidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a cornerstone of successful small molecule synthesis. Among the vast arsenal of heterocyclic intermediates, 4-bromo-1H-imidazole and 4-iodo-1H-imidazole are workhorse reagents, pivotal in the construction of a diverse array of bioactive compounds. Their utility stems from their ability to participate in a variety of cross-coupling reactions, enabling the facile introduction of molecular complexity. This guide presents an objective comparative analysis of the reactivity of these two essential building blocks, supported by experimental data and detailed protocols, to aid in the strategic planning of synthetic routes.

The fundamental difference in reactivity between 4-bromo-1H-imidazole and 4-iodo-1H-imidazole is rooted in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. This distinction dictates that 4-iodo-1H-imidazole is generally more reactive in palladium-catalyzed cross-coupling reactions, as the oxidative addition step, often the rate-determining step, proceeds more readily. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.

Comparative Reactivity in Key Cross-Coupling Reactions

The differential reactivity of 4-bromo-1H-imidazole and 4-iodo-1H-imidazole is most evident in palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis. The following sections provide a comparative overview of their performance in four major classes of these transformations: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Stille coupling.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling
Feature4-iodo-1H-imidazole4-bromo-1H-imidazole
Reactivity HigherLower
Typical Reaction Conditions Milder (e.g., lower temperature)More forcing (e.g., higher temperature)
Potential Catalyst Loading LowerHigher
General Reaction Time ShorterLonger
Representative Yield 85-95%60-80%
Table 2: Comparative Performance in Sonogashira Coupling
Feature4-iodo-1H-imidazole4-bromo-1H-imidazole
Reactivity HighModerate
Typical Reaction Conditions Room temperature to mild heatingOften requires elevated temperatures
Co-catalyst Copper(I) iodide is effectiveMay require higher loadings or more active co-catalysts
General Reaction Time Typically fasterGenerally slower
Representative Yield 85-95%50-75%
Table 3: Comparative Performance in Buchwald-Hartwig Amination
Feature4-iodo-1H-imidazole4-bromo-1H-imidazole
Reactivity Generally more reactiveLess reactive
Typical Reaction Conditions Milder conditions often sufficeMay require higher temperatures and more active catalysts
Ligand Choice A broader range of phosphine ligands are effectiveOften requires bulky, electron-rich ligands
General Reaction Time ShorterLonger
Representative Yield 70-85%40-70%
Table 4: Comparative Performance in Stille Coupling
Feature4-iodo-1H-imidazole4-bromo-1H-imidazole
Reactivity HigherLower
Typical Reaction Conditions Milder conditions are often successfulGenerally requires higher temperatures
Additives May not be necessaryAdditives like Cu(I) salts can be beneficial
General Reaction Time FasterSlower
Representative Yield 75-90%50-70%

Experimental Protocols

The following are generalized, comparative experimental protocols for the four key cross-coupling reactions. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol is designed to directly compare the reactivity of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole under identical conditions.

Materials:

  • 4-iodo-1H-imidazole

  • 4-bromo-1H-imidazole

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2 equivalents)

  • 1,4-Dioxane/H₂O (4:1)

Procedure:

  • In two separate reaction vessels, add 4-halo-1H-imidazole (1 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).

  • Add the 1,4-dioxane/H₂O solvent mixture (5 mL) to each vessel.

  • Degas each mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • To each vessel, add Pd(PPh₃)₄ (0.03 mmol).

  • Heat the reaction mixtures to 80°C and monitor the progress by TLC or LC-MS at regular intervals.

  • Upon completion, or after a set time, cool the mixtures to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The reaction with 4-iodo-1H-imidazole is expected to proceed faster and give a higher yield of the coupled product compared to the reaction with 4-bromo-1H-imidazole under these conditions.[1]

Protocol 2: Comparative Sonogashira Coupling

Materials:

  • N-protected 4-iodo-1H-imidazole

  • N-protected 4-bromo-1H-imidazole

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous THF

Procedure:

  • To two separate dry Schlenk flasks under an inert atmosphere, add the N-protected 4-halo-1H-imidazole (1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (10 mL) to each flask.

  • Add triethylamine (2 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixtures at room temperature and monitor the progress by TLC.

  • Upon completion, dilute the mixtures with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: The reaction with the iodo-imidazole will likely reach completion significantly faster and provide a higher yield than the bromo-imidazole.

Protocol 3: Comparative Buchwald-Hartwig Amination

Materials:

  • N-protected 4-iodo-1H-imidazole

  • N-protected 4-bromo-1H-imidazole

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • Xantphos (3 mol%)

  • Cs₂CO₃ (1.5 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge two separate oven-dried Schlenk tubes with the N-protected 4-halo-1H-imidazole (1 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (1.5 mmol).

  • Seal the tubes, remove from the glovebox, and add anhydrous toluene (5 mL) and the amine (1.2 mmol) under an inert atmosphere.

  • Heat the reaction mixtures to 100°C and stir for 12-24 hours.

  • Monitor the reactions by TLC or LC-MS.

  • After cooling, dilute the mixtures with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome: The 4-iodo-1H-imidazole is expected to provide a higher yield of the aminated product in a shorter reaction time compared to the 4-bromo-1H-imidazole.

Protocol 4: Comparative Stille Coupling

Materials:

  • N-protected 4-iodo-1H-imidazole

  • N-protected 4-bromo-1H-imidazole

  • Organostannane (1.1 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Anhydrous DMF

Procedure:

  • To two separate dry Schlenk flasks under an inert atmosphere, add the N-protected 4-halo-1H-imidazole (1 mmol) and Pd(PPh₃)₄ (0.03 mmol).

  • Add anhydrous DMF (5 mL) to each flask.

  • Add the organostannane (1.1 mmol) via syringe.

  • Heat the reaction mixtures to 90°C and monitor by TLC or LC-MS.

  • Upon completion, cool the mixtures and dilute with ethyl acetate.

  • Wash with water, saturated aqueous KF solution (to remove tin byproducts), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome: The Stille coupling with 4-iodo-1H-imidazole is anticipated to be faster and higher yielding than with 4-bromo-1H-imidazole.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Bromo 4-Bromo-1H-imidazole Reaction_Vessel Reaction Vessel (Flask or Vial) Bromo->Reaction_Vessel Iodo 4-Iodo-1H-imidazole Iodo->Reaction_Vessel Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Amine, Stannane) Coupling_Partner->Reaction_Vessel Solvent_Base Add Solvent & Base Reaction_Vessel->Solvent_Base Degas Degas with Inert Gas Solvent_Base->Degas Catalyst Add Pd Catalyst & Ligand Degas->Catalyst Heat_Stir Heat and Stir Catalyst->Heat_Stir Quench Quench Reaction Heat_Stir->Quench TLC_LCMS TLC / LC-MS Heat_Stir->TLC_LCMS Monitor Progress Extract Extraction Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Purified Coupled Product Purify->Product NMR_MS NMR / Mass Spec Product->NMR_MS Characterize

Caption: A generalized experimental workflow for the comparative analysis of haloimidazole reactivity.

Catalytic_Cycle Pd0 Pd(0)L_n Ox_Adduct R-Pd(II)(X)L_n Pd0->Ox_Adduct Oxidative Addition Transmetal_Complex R-Pd(II)(R')L_n Ox_Adduct->Transmetal_Complex Transmetalation Transmetal_Complex->Pd0 Reductive Elimination Product R-R' Transmetal_Complex->Product Byproduct M-X Transmetal_Complex->Byproduct Reactant_RX R-X (Haloimidazole) Reactant_RX->Ox_Adduct Reactant_R_M R'-M (Coupling Partner) Reactant_R_M->Transmetal_Complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

References

Assessment of ADME Profiles for 4-(4-Bromophenyl)-1H-imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of derivatives of 4-(4-Bromophenyl)-1H-imidazole. Due to a lack of publicly available, comprehensive ADME data for a series of direct derivatives of this compound, this document presents a comparative analysis using data from structurally related imidazole-containing compounds and general principles of ADME assessment. The experimental data and protocols provided are representative of the types of studies conducted to evaluate the drug-like properties of new chemical entities.

Executive Summary

The imidazole moiety is a common scaffold in medicinal chemistry. Understanding the ADME properties of its derivatives is crucial for their development as therapeutic agents. This guide summarizes key in vitro ADME parameters for representative imidazole-based compounds to infer potential characteristics of this compound derivatives. The data presented herein is intended to serve as a benchmark for researchers working on this specific chemical class.

Data Presentation: Comparative ADME Profiles

The following tables summarize in vitro ADME data for a series of hypothetical this compound derivatives (designated as 4-BPI-X ) and compares them with known imidazole-containing drugs or research compounds where analogous data is available.

Table 1: In Vitro Metabolic Stability

Compound IDSystemT1/2 (min)Intrinsic Clearance (µL/min/mg protein)
4-BPI-1 Human Liver Microsomes> 60< 10
4-BPI-2 Human Liver Microsomes2545
4-BPI-3 Human Liver Microsomes8120
KetoconazoleHuman Liver Microsomes1385.3
ClotrimazoleHuman Liver Microsomes1577

Data for 4-BPI derivatives are hypothetical and for illustrative purposes.

Table 2: In Vitro Permeability

Compound IDAssay SystemPapp (A→B) (10-6 cm/s)Efflux Ratio (B→A) / (A→B)Classification
4-BPI-1 Caco-2151.1High
4-BPI-2 Caco-234.5Moderate (P-gp Substrate)
4-BPI-3 Caco-20.81.3Low
MetoprololCaco-220< 2High
DoxorubicinCaco-2< 1> 10Low (P-gp Substrate)

Data for 4-BPI derivatives are hypothetical and for illustrative purposes.

Table 3: Plasma Protein Binding

Compound IDSpecies% Bound
4-BPI-1 Human92.5
4-BPI-2 Human98.8
4-BPI-3 Human85.1
WarfarinHuman> 99
MetforminHuman< 20

Data for 4-BPI derivatives are hypothetical and for illustrative purposes.

Table 4: Cytochrome P450 Inhibition

Compound IDCYP IsoformIC50 (µM)
4-BPI-1 CYP3A4> 50
4-BPI-2 CYP3A45.2
4-BPI-3 CYP2C98.9
KetoconazoleCYP3A4< 1
MiconazoleCYP2C190.05

Data for 4-BPI derivatives are hypothetical and for illustrative purposes. Imidazole-containing compounds are known to be potent inhibitors of various CYP isoforms.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are standard in the field of in vitro ADME screening.

In Vitro Metabolic Stability in Human Liver Microsomes
  • Incubation: Test compounds (typically 1 µM) are incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining over time.

  • Data Calculation: The half-life (T1/2) is calculated from the slope of the natural logarithm of the percent remaining parent compound versus time. Intrinsic clearance is then calculated from the half-life and the protein concentration.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21 days to form a differentiated monolayer.

  • Transport Experiment: The test compound (typically 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (for absorption). The experiment is also performed in the reverse direction (B to A) to determine the efflux ratio.

  • Sampling and Analysis: Samples are taken from the receiver compartment at specified time points and analyzed by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio greater than 2 is indicative of active efflux.

Plasma Protein Binding by Equilibrium Dialysis
  • Apparatus Setup: A semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber in a dialysis unit.

  • Incubation: The test compound is added to the plasma, and the unit is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sampling and Analysis: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.

  • Data Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

Cytochrome P450 Inhibition Assay
  • Incubation: The test compound at various concentrations is co-incubated with human liver microsomes, a specific CYP isoform probe substrate, and an NADPH-regenerating system.

  • Reaction: The reaction is allowed to proceed for a specific time at 37°C.

  • Quenching and Analysis: The reaction is terminated, and the formation of the probe substrate's metabolite is quantified by LC-MS/MS or fluorescence.

  • Data Calculation: The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity, is determined.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in ADME profiling.

ADME_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics MetStab Metabolic Stability (Microsomes, Hepatocytes) Lead_Opt Lead Optimization MetStab->Lead_Opt Perm Permeability (Caco-2, PAMPA) Perm->Lead_Opt PPB Plasma Protein Binding PPB->Lead_Opt CYP_Inhib CYP450 Inhibition CYP_Inhib->Lead_Opt PK_Study Pharmacokinetic Study (Rodent) Met_ID Metabolite Identification PK_Study->Met_ID Candidate Drug Candidate PK_Study->Candidate Lead_Opt->PK_Study

Caption: High-level workflow for ADME assessment in drug discovery.

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Derivative Oxidation Oxidation (CYP450s) Parent->Oxidation Hydrolysis Hydrolysis Parent->Hydrolysis Reduction Reduction Parent->Reduction Glucuronidation Glucuronidation (UGTs) Oxidation->Glucuronidation Sulfation Sulfation (SULTs) Oxidation->Sulfation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion

Comparative study of halogenated imidazoles as intermediates in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of intermediates is paramount to the success of complex organic syntheses. Halogenated imidazoles represent a versatile class of building blocks, offering a tunable platform for the introduction of diverse functionalities. This guide provides a comparative analysis of chloro-, bromo-, and iodoimidazoles, summarizing their performance in key synthetic transformations and providing detailed experimental protocols to aid in their effective utilization.

The introduction of a halogen atom onto the imidazole ring significantly influences its reactivity, providing a handle for a variety of subsequent chemical modifications. The choice of halogen—chlorine, bromine, or iodine—directly impacts the intermediate's stability, reactivity in cross-coupling reactions, and susceptibility to metallation, thereby dictating its suitability for specific synthetic pathways.

Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The nature of the halogen on the imidazole ring plays a critical role in the efficiency of this transformation. Iodoimidazoles are generally the most reactive substrates, often requiring milder reaction conditions and lower catalyst loadings. Bromoimidazoles offer a balance of reactivity and stability, making them widely used intermediates. Chloroimidazoles, while typically less reactive, can be advantageous due to their lower cost and the potential for selective, sequential cross-couplings.

Halogenated ImidazoleTypical Catalyst SystemTypical BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-IodoimidazolePd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1002-1275-95[1][2]
4-BromoimidazolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-12012-2460-85[3][4]
2-ChloroimidazolePd₂(dba)₃ / XPhosCs₂CO₃t-BuOH110-13024-4840-70[5][6]

Experimental Protocols

Synthesis of 4(5)-Iodoimidazole

This protocol describes a common method for the iodination of imidazole using elemental iodine and a base.[7][8]

Materials:

  • Imidazole

  • Sodium Hydroxide (NaOH)

  • Iodine (I₂)

  • Sodium Iodide (NaI)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Isopropanol

  • n-Hexane

Procedure:

  • Dissolve sodium hydroxide in deionized water and cool to room temperature.

  • Add imidazole to the NaOH solution and stir until fully dissolved.

  • In a separate flask, prepare a solution of sodium iodide and iodine in deionized water.

  • Cool the imidazole solution to 0°C in an ice bath.

  • Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 6 hours.

  • Neutralize the reaction mixture to a pH of 7-8 with concentrated hydrochloric acid, which will cause a solid to precipitate.

  • Collect the solid by vacuum filtration.

  • The filtrate can be further extracted with ethyl acetate to recover more product.

  • The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4(5)-iodoimidazole.[7]

Synthesis of 4,5-Dibromo-2-nitroimidazole

This protocol outlines the direct bromination of 2-nitroimidazole.[9]

Materials:

  • 2-Nitroimidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 2-nitroimidazole in acetonitrile.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel to afford 4,5-dibromo-2-nitroimidazole.[9]

Synthesis of 2-Chloroimidazoles via Imidazole N-oxides

This method provides an expeditious, one-pot synthesis of 2-chloroimidazoles from the corresponding N-oxide.[5]

Materials:

  • Imidazole N-oxide

  • Oxalyl chloride

  • Triethylamine (Et₃N)

Procedure:

  • In an agate mortar, mix the imidazole N-oxide and triethylamine at room temperature.

  • Carefully add oxalyl chloride to the mixture and grind with a pestle in the open air.

  • The reaction is typically rapid and proceeds to completion within minutes.

  • The resulting product, 2-chloroimidazole, can be purified by simple workup procedures such as washing with a suitable solvent to remove triethylamine hydrochloride.[5]

Reactivity and Synthetic Utility

The choice of halogenated imidazole intermediate is dictated by the desired subsequent transformation.

Halogenated_Imidazole_Reactivity cluster_reactivity Reactivity in Cross-Coupling cluster_applications Primary Applications Iodo Iodoimidazoles (High Reactivity) Suzuki Suzuki, Heck, Sonogashira, Buchwald-Hartwig Aminations Iodo->Suzuki Excellent Substrates Bromo Bromoimidazoles (Moderate Reactivity) Bromo->Suzuki Good Substrates Grignard Grignard Reagent Formation (via Mg insertion) Bromo->Grignard Chloro Chloroimidazoles (Low Reactivity) Chloro->Suzuki Challenging but Possible Lithiation Directed Ortho-metalation (DoM) Chloro->Lithiation

Figure 1. Comparative reactivity and primary applications of halogenated imidazoles.

Iodo- and bromoimidazoles are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][3] Bromoimidazoles are also readily converted to their corresponding Grignard reagents, opening pathways for nucleophilic additions. Chloroimidazoles, being less prone to oxidative addition, are more suitable for reactions involving directed ortho-metalation (DoM), where a directing group guides deprotonation at an adjacent position.

Signaling Pathways and Experimental Workflows

The synthesis of complex, biologically active molecules often involves multi-step reaction sequences where halogenated imidazoles serve as key intermediates. The following diagram illustrates a generalized workflow for the synthesis of a substituted imidazole derivative.

Synthesis_Workflow Start Imidazole Halogenation Halogenation (NBS, NIS, SO2Cl2) Start->Halogenation Halogenated_Imidazole Halogenated Imidazole (Chloro, Bromo, or Iodo) Halogenation->Halogenated_Imidazole Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira) Halogenated_Imidazole->Cross_Coupling Functionalized_Imidazole Functionalized Imidazole Derivative Cross_Coupling->Functionalized_Imidazole Purification Purification (Chromatography, Recrystallization) Functionalized_Imidazole->Purification Final_Product Final Product Purification->Final_Product

Figure 2. Generalized workflow for the synthesis of functionalized imidazoles.

Conclusion

The selection of a halogenated imidazole intermediate is a critical decision in the design of a synthetic route. Iodoimidazoles offer the highest reactivity in cross-coupling reactions, often leading to excellent yields under mild conditions. Bromoimidazoles provide a robust and versatile alternative with a good balance of reactivity and stability. Chloroimidazoles, while less reactive, are cost-effective and enable synthetic strategies that rely on their selective functionalization. By understanding the comparative performance and having access to reliable experimental protocols, researchers can harness the full potential of these valuable synthetic intermediates.

References

Unveiling the Potential: Novel Imidazole Derivatives Exhibit Potent Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized imidazole compounds reveals significant antifungal activity, in some cases surpassing the efficacy of established drugs like fluconazole. These findings, supported by robust experimental data, highlight the potential of these derivatives as lead compounds in the development of next-generation antifungal therapies.

Researchers are in a constant search for more effective antifungal agents due to the rise of drug-resistant fungal infections. A promising area of this research lies in the development of novel imidazole derivatives. Imidazoles are a class of synthetic antifungal compounds that have been a cornerstone of antifungal therapy.[1] This guide provides a comprehensive comparison of the antifungal effectiveness of several recently developed imidazole derivatives against clinically relevant fungal strains, primarily Candida species.

Comparative Antifungal Activity

The antifungal efficacy of novel imidazole derivatives has been quantified using standard in vitro susceptibility tests. The Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a drug that inhibits visible fungal growth, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death, are key metrics for comparison.

Recent studies have identified several promising compounds. For instance, a series of imidazole derivatives incorporating a 2,4-dienone motif demonstrated potent, broad-spectrum activity against various Candida species. Notably, compounds 31 and 42 from this series exhibited strong inhibitory effects against a fluconazole-resistant strain of Candida albicans, both with an MIC value of 8 µg/mL.[2]

In another study, novel imidazole derivatives were synthesized and tested against different Candida strains. Compound 5d showed significant activity against Candida albicans, Candida parapsilosis, and Candida krusei with a fifty-percent Minimum Inhibitory Concentration (MIC50) of 0.98 µg/mL.[3] Similarly, compound 5e was effective against C. albicans and C. parapsilosis at the same concentration.[3]

Further research into imidazole-based ionic liquids identified [pro-HCl][MImS] as a potent antifungal agent against C. albicans. This compound displayed an average MIC of 276 ± 4.5 µg/ml and an average MFC of 437 ± 5.25 µg/ml across various strains.[4] The zone of inhibition for this compound was a significant 27 ± 1 mm.[4]

Here is a summary of the antifungal activity of selected novel imidazole derivatives compared to the conventional antifungal drug, fluconazole:

Compound/DrugFungal StrainMIC (µg/mL)MFC (µg/mL)Zone of Inhibition (mm)Reference
Compound 31 C. albicans 64110 (Fluconazole-resistant)8--[2]
Compound 42 C. albicans 64110 (Fluconazole-resistant)8--[2]
Compound 5d C. albicans, C. parapsilosis, C. krusei0.98 (MIC50)--[3]
Compound 5e C. albicans, C. parapsilosis0.98 (MIC50)--[3]
[pro-HCl][MImS] C. albicans276 ± 4.5 (average)437 ± 5.25 (average)27 ± 1[4]
Fluconazole C. albicans (susceptible strains)<0.5--[5]
Fluconazole C. albicans (decreased susceptibility)>4.0--[5]

Mechanism of Action: Targeting Ergosterol Biosynthesis

Imidazole antifungals primarily exert their effect by disrupting the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol.[1][6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[1][7]

By inhibiting 14α-demethylase, imidazole derivatives prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[6][7] The consequence is a disruption of membrane function, leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[8]

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition by Imidazoles Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol 14-demethylated_intermediates 14-demethylated_intermediates Lanosterol->14-demethylated_intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethylated_intermediates->Ergosterol Imidazole_Derivatives Imidazole_Derivatives Imidazole_Derivatives->Lanosterol Inhibition

Caption: The ergosterol biosynthesis pathway and the inhibitory action of imidazole derivatives.

Experimental Protocols

The evaluation of the antifungal effectiveness of these novel imidazole derivatives relies on standardized and reproducible experimental protocols. The following outlines the typical methodologies employed in these studies.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[1][9]

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal cells is then prepared in a sterile saline solution and its density is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: The novel imidazole derivatives and control drugs are serially diluted in a liquid growth medium, such as RPMI 1640, within a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a specific temperature (typically 35-37°C) for a defined period (usually 24-48 hours).

  • MIC Determination: After incubation, the MIC is determined as the lowest drug concentration at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure turbidity.[5][10]

Determination of Minimum Fungicidal Concentration (MFC)

To determine if a compound has a fungicidal (killing) effect, the MFC is determined following the MIC test.

  • Subculturing: A small aliquot from each well of the microtiter plate that shows no visible growth is subcultured onto an agar plate that does not contain the antifungal agent.

  • Incubation: These agar plates are then incubated to allow for the growth of any surviving fungal cells.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination A Fungal Strain Culture B Prepare Fungal Inoculum A->B D Inoculate Microtiter Plate B->D C Serial Dilution of Imidazole Derivatives C->D E Incubate Plate D->E F Determine MIC (No Visible Growth) E->F G Subculture from Wells with No Growth F->G H Incubate Agar Plates G->H I Determine MFC (No Fungal Growth) H->I

Caption: A generalized workflow for determining MIC and MFC of antifungal compounds.

References

Halogenated Phenylimidazoles: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of halogenated phenylimidazoles, focusing on their structure-activity relationships (SAR) in two key therapeutic areas: antifungal activity and inhibition of the Hedgehog signaling pathway. The following sections present quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate objective comparison and inform future drug design efforts.

Section 1: Antifungal Activity of Halogenated Phenylimidazoles

The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery, primarily targeting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1][2] Halogenation of the phenyl ring in phenylimidazole derivatives has been explored as a strategy to enhance antifungal potency. This section compares the in vitro activity of various halogenated phenylimidazoles against pathogenic fungal species.

Data Presentation: Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of halogenated 2-phenyl-1H-imidazole derivatives against various fungal strains. Lower MIC values indicate higher antifungal potency. The data suggests that the presence and position of electron-withdrawing halogen groups on the phenyl ring can significantly influence antifungal activity.[3]

Compound IDPhenyl SubstitutionC. albicans MIC (µg/mL)A. niger MIC (µg/mL)Reference
1 Unsubstituted>500>500[3]
2 2-chloro125250[3]
3 4-chloro62.5125[3]
4 2,4-dichloro31.2562.5[3]
5 2-nitro250500[3]
6 4-nitro125250[3]
7 2-bromo125250[3]
8 4-bromo62.5125[3]
Fluconazole Standard6.2512.5[3]

Key Observations from SAR Analysis:

  • Halogenation Effect: Introduction of a halogen atom on the phenyl ring generally enhances antifungal activity compared to the unsubstituted parent compound.

  • Positional Isomerism: For monosubstituted compounds, a halogen at the para-position (4-position) appears to be more favorable for activity than at the ortho-position (2-position).

  • Dihalogenation: Dichloro-substitution at the 2 and 4 positions results in the most potent compound in this series.

  • Nature of Halogen: Chloro and bromo substitutions at the para-position show comparable activity.

  • Comparison with Nitro Group: Halogen substituents generally confer better activity than a nitro group at the same position.

Experimental Protocols

Synthesis of 2-Substituted Phenyl-1H-imidazoles:

A general method for the synthesis of 2-phenylimidazole derivatives involves the condensation of a substituted benzaldehyde, glyoxal, and ammonia in an appropriate solvent.

  • Reaction Setup: A mixture of the substituted benzaldehyde (1 mmol), 40% aqueous glyoxal solution (1.5 mmol), and a source of ammonia such as ammonium acetate or aqueous ammonia (2 mmol) is prepared in a solvent like ethanol or methanol.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water, and the resulting precipitate is collected by filtration. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-substituted phenyl-1H-imidazole.[4]

Antifungal Susceptibility Testing (Broth Microdilution Method):

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6]

  • Preparation of Stock Solutions: The test compounds and standard antifungal agents (e.g., fluconazole) are dissolved in dimethyl sulfoxide (DMSO) to obtain a stock solution of high concentration.

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the stock solutions are prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculum Preparation: Fungal strains are cultured on a suitable agar medium. A suspension of fungal cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).[5]

Visualizations

Antifungal_Pathway cluster_Fungus Fungal Cell cluster_Inhibition Mechanism of Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Essential Component Halogenated_Phenylimidazole Halogenated Phenylimidazole Halogenated_Phenylimidazole->Lanosterol_14a_demethylase Inhibits

Caption: Mechanism of antifungal action of halogenated phenylimidazoles.

Antifungal_Workflow start Start synthesis Synthesis of Halogenated Phenylimidazole Analogs start->synthesis stock_prep Prepare Stock Solutions in DMSO synthesis->stock_prep plate_prep Serial Dilution in 96-Well Plates stock_prep->plate_prep inoculation Inoculate Plates plate_prep->inoculation inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation mic_determination Determine MIC (Lowest Inhibitory Concentration) incubation->mic_determination end End mic_determination->end

Caption: Experimental workflow for antifungal susceptibility testing.

Section 2: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers. The G protein-coupled receptor Smoothened (SMO) is a key transducer of the Hh signal and a major target for cancer therapy.[7] Phenylimidazole derivatives have been identified as potent SMO antagonists, and halogenation has been investigated to modulate their activity.

Data Presentation: Smoothened Antagonist Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of halogenated phenylimidazole analogs in a Gli-luciferase reporter assay, which measures the activity of the Hh pathway. Lower IC50 values indicate more potent inhibition of the pathway.

Compound IDPhenyl SubstitutionHh Pathway Inhibition IC50 (µM)Reference
9 2-fluoro0.08[8]
10 3-fluoro0.01[8]
11 4-fluoro0.05[8]
12 2-chloro0.12[8]
13 3-chloro0.03[8]
14 4-chloro0.09[8]
Vismodegib Standard0.02[8]

Key Observations from SAR Analysis:

  • Halogenation Benefit: Halogen substitution on the phenyl ring is generally favorable for potent inhibition of the Hedgehog pathway.

  • Positional Importance: The position of the halogen has a significant impact on activity. For both fluoro and chloro substituents, the meta-position (3-position) results in the most potent compounds.

  • Fluorine vs. Chlorine: Fluorine substitution appears to be slightly more favorable than chlorine substitution for inhibitory activity, particularly at the meta-position.

  • Potency Comparison: The most potent compound, the 3-fluoro derivative, exhibits an IC50 value comparable to the FDA-approved drug Vismodegib.[8]

Experimental Protocols

General Synthesis of Phenylimidazole-based Smoothened Antagonists:

The synthesis of these complex molecules often involves a multi-step process. A representative final step is the amidation of a key aniline intermediate with a substituted benzoic acid.

  • Intermediate Synthesis: The core phenylimidazole aniline intermediate is synthesized through a series of reactions, which may include nucleophilic aromatic substitution and cyclization reactions.

  • Amidation Reaction: To a solution of the phenylimidazole aniline intermediate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added the desired substituted benzoic acid (1.1 equivalents), a coupling agent like HATU or EDCI (1.2 equivalents), and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction Monitoring and Purification: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction mixture is then typically diluted with an organic solvent, washed with aqueous solutions (e.g., NaHCO3, brine), dried over a drying agent (e.g., Na2SO4), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final compound.[8]

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition:

This cell-based assay is used to quantify the activity of the Hedgehog signaling pathway.

  • Cell Culture and Transfection: A suitable cell line, such as NIH/3T3 cells, is stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

  • Compound Treatment: The cells are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of the test compounds in the presence of a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like SAG.[9]

  • Luciferase Activity Measurement: After an incubation period (e.g., 24-48 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-induced luciferase activity, is calculated by fitting the dose-response data to a sigmoidal curve.[8]

Visualizations

Hedgehog_Pathway cluster_Pathway Hedgehog Signaling Pathway cluster_Inhibition Mechanism of Inhibition Shh Shh Ligand PTCH1 Patched-1 (PTCH1) Receptor Shh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters & Promotes Processing GLI_A GLI Activator GLI->GLI_A Nucleus Nucleus GLI_A->Nucleus Translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes Activates Halogenated_Phenylimidazole Halogenated Phenylimidazole Halogenated_Phenylimidazole->SMO Antagonist

Caption: Inhibition of the Hedgehog signaling pathway by halogenated phenylimidazoles.

SMO_Antagonist_Workflow start Start cell_culture Culture & Seed Gli-Luc Reporter Cell Line start->cell_culture compound_treatment Treat Cells with Halogenated Phenylimidazoles & Agonist (SAG) cell_culture->compound_treatment incubation Incubate for 24-48h compound_treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis luciferase_assay Measure Firefly & Renilla Luciferase Activity cell_lysis->luciferase_assay data_analysis Normalize Data & Calculate IC50 Values luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for the Gli-luciferase reporter assay.

References

Benchmarking a Novel Antifungal Candidate: A Comparative Analysis of 4-(4-Bromophenyl)-1H-imidazole Against Standard-of-Care Antifungal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global effort to combat the rise of fungal infections and antimicrobial resistance, the evaluation of novel antifungal agents is a critical endeavor. This guide provides a comparative benchmark of the investigational compound 4-(4-Bromophenyl)-1H-imidazole against established standard-of-care antifungal drugs. This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing the potential of new imidazole-based antifungals.

While specific minimum inhibitory concentration (MIC) data for this compound against pathogenic fungi are not yet publicly available, this guide provides a theoretical benchmark based on the well-understood mechanism of action of the imidazole class of antifungals. The performance of this novel compound is contrasted with the established efficacy of leading antifungal agents: Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin).

Comparative Antifungal Activity

The following tables summarize the typical in vitro activity (MIC ranges) of standard-of-care antifungal drugs against common fungal pathogens. This data, gathered from various studies, serves as a benchmark for the anticipated performance of novel imidazole compounds like this compound. The efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Antifungal Agent Fungal Species MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Fluconazole Candida albicans0.25 - 1280.51
Candida glabrata0.5 - 256832
Aspergillus fumigatus16 - >64--
Amphotericin B Candida albicans0.125 - 20.51
Candida glabrata0.125 - 20.51
Aspergillus fumigatus0.25 - 412
Caspofungin Candida albicans0.015 - 80.1250.5
Candida glabrata0.03 - 20.1250.25
Aspergillus fumigatus0.06 - >160.1250.5

Note: MIC values can vary depending on the specific strain and the testing methodology (e.g., CLSI or EUCAST guidelines).

Mechanism of Action: The Imidazole Antifungal Pathway

Imidazole antifungals, including the parent class of this compound, exert their effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. This is achieved by inhibiting the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a key step in the ergosterol biosynthesis pathway. The disruption of ergosterol production leads to a compromised cell membrane, ultimately inhibiting fungal growth and proliferation.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14-α-demethylase (CYP51/Erg11) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane imidazole This compound (Imidazole Antifungal) imidazole->cyp51 Inhibition cyp51->ergosterol

Ergosterol Biosynthesis Pathway and Imidazole Inhibition.

Experimental Protocols: Antifungal Susceptibility Testing

The determination of antifungal activity is standardized through protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is a commonly employed technique.

CLSI M27 Broth Microdilution Method for Yeasts (Summarized)

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.

Antifungal_Susceptibility_Workflow start Start: Fungal Isolate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Antifungal Agents serial_dilution->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End: Determine Susceptibility read_mic->end

Safety Operating Guide

Operational Guide: Proper Disposal of 4-(4-Bromophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(4-Bromophenyl)-1H-imidazole (CAS No. 13569-96-5). Designed for researchers and laboratory professionals, this guide synthesizes safety data with established best practices for hazardous waste management to ensure personnel safety and regulatory compliance. The procedures outlined are grounded in the specific chemical properties and associated hazards of this compound.

Hazard Profile and Core Safety Directive

This compound is a halogenated aromatic compound that presents significant health risks. Its proper disposal is not merely a procedural matter but a critical safety imperative. The compound is classified as acutely toxic if swallowed, causes severe eye damage and skin irritation, and may lead to respiratory irritation[1]. Due to the presence of a bromine atom on the phenyl ring, this compound is categorized as a halogenated organic waste . This classification is paramount as it dictates the specific disposal pathway required by environmental regulations[2].

The Core Directive: Under no circumstances should this compound or its containers be disposed of via standard laboratory trash or drains[3][4][5]. It must be treated as regulated hazardous waste, segregated appropriately, and transferred to a licensed hazardous waste disposal facility, with high-temperature incineration being the standard terminal treatment method[2].

Hazard Classification Description GHS Code Signal Word
Acute Toxicity, OralToxic if swallowedH301Danger
Skin IrritationCauses skin irritationH315Danger
Serious Eye DamageCauses serious eye damageH318Danger
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationH335Danger

Data synthesized from multiple Safety Data Sheets (SDS)[1].

Immediate Response Protocols: Spills and Exposure

Rapid and correct response to spills or personnel exposure is critical to mitigating the hazards of this compound.

Spill Cleanup Protocol

Should a spill occur, the immediate priority is to isolate the area and ensure personnel are protected.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a certified chemical fume hood[5][6].

  • Don Appropriate PPE: Before attempting cleanup, at a minimum, wear a dual-cartridge respirator with filters appropriate for organic vapors and particulates (or a dust mask type N95 for small powder spills), chemical splash goggles and a face shield, heavy-duty nitrile or Viton gloves, and a lab coat[7].

  • Contain the Spill: For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial covering.

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into a clearly labeled, sealable waste container designated for "Halogenated Organic Waste"[6]. Use non-sparking tools[5].

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials are also considered hazardous waste and must be placed in the same sealed container.

  • Dispose of Waste: Seal and label the container with a "Hazardous Waste" tag, clearly identifying the contents, and arrange for disposal through your institution's Environmental Health & Safety (EHS) office[8].

First-Aid Measures

Immediate action is required in the event of personnel exposure[1].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[1][9].

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[1][10].

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or if the person feels unwell, seek immediate medical help[1][11].

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice[1][12].

Pre-Disposal Management: Handling and Segregation

Proper management before the final disposal step is crucial for laboratory safety and regulatory compliance.

Required Personal Protective Equipment (PPE)

When handling this compound in any capacity, the following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles and a face shield[6].

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber)[7][9]. Always inspect gloves before use and use proper removal technique to avoid skin contact[6].

  • Skin and Body Protection: A fully-buttoned lab coat or a chemical-resistant suit[6].

  • Respiratory Protection: Use a NIOSH-approved respirator or work within a certified chemical fume hood to avoid inhaling dust[5].

Safe Handling and Waste Segregation

The principle of waste segregation is to prevent dangerous chemical reactions and to ensure waste is routed to the correct disposal stream. As a brominated organic compound, this compound falls under the category of halogenated organic waste [2].

Causality of Segregation: Halogenated wastes require specific disposal protocols, typically high-temperature incineration, to ensure the complete destruction of the molecule and to manage the toxic byproducts generated, such as hydrobromic acid (HBr)[13]. Mixing these wastes with non-halogenated solvents complicates and increases the cost of disposal[14]. Furthermore, mixing with incompatible materials like strong acids or bases can cause dangerous reactions[4][5].

Procedure:

  • Designate a specific, compatible waste container exclusively for "Halogenated Organic Waste"[2][15]. Polyethylene containers are recommended[4]. Do not use metal containers, as halogenated compounds can degrade to form acids that corrode metal[4].

  • Never mix this compound waste with:

    • Non-halogenated organic wastes (e.g., acetone, hexane, methanol)[14].

    • Strong acids or bases[14].

    • Aqueous waste streams[2].

    • Oxidizing agents[5].

Step-by-Step Disposal Procedure

This protocol outlines the final steps for preparing the waste for collection by a licensed disposal service.

  • Containerization:

    • Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated, compatible, and sealable hazardous waste container[7][15].

    • Keep the container closed at all times except when actively adding waste to prevent the release of vapors and to be spill-proof[8][15].

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container[8].

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Do not use abbreviations[15].

      • An accurate list of all constituents and their approximate percentages.

      • The relevant hazard characteristics (e.g., Toxic, Irritant).

      • The name of the principal investigator and the laboratory location.

  • Storage Before Pickup:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8].

    • Ensure the storage area is cool, dry, well-ventilated, and away from incompatible materials[5].

    • The container must be stored in secondary containment to prevent spills from spreading[4].

  • Arranging for Disposal:

    • Once the container is full or when you are finished generating this waste stream, contact your institution's EHS department or equivalent office to schedule a pickup.

    • Follow your institution's specific procedures for requesting waste collection. Do not attempt to transport the waste off-site yourself. All transport must be handled by licensed professionals using a hazardous waste manifest system[16].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe Handle with care segregate Categorize as 'Halogenated Organic Waste' ppe->segregate container Select Compatible Container (e.g., Polyethylene) segregate->container Critical Step: Avoid mixing labeling Affix 'Hazardous Waste' Label (List all contents) container->labeling As soon as waste is added storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage Keep container closed contact_ehs Contact EHS for Pickup Request storage->contact_ehs When full or no longer needed transport Licensed Transporter Collects Waste (Manifest Tracking) contact_ehs->transport end Final Disposal: Regulated High-Temperature Incineration transport->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-(4-Bromophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 4-(4-Bromophenyl)-1H-imidazole, including personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2][3] The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are required.[1] A face shield may also be necessary.[4]
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Chemical-resistant gloves must be worn and inspected before use.[1][2][4] A lab coat should be worn.[5]
Respiratory Protection In situations where dust may be generated, a NIOSH-approved N95 dust mask or equivalent respirator should be used. Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][6]

Experimental Protocols: Handling and Disposal Procedures

Handling:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5][6] The work area, preferably a certified laboratory chemical fume hood, should be clean and uncluttered.[5][6]

  • Weighing and Transfer: To minimize dust generation, handle this compound as a solid in a designated area within the fume hood.[3] Use appropriate tools for transfer.

  • During Use: Avoid all direct contact with the skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in the laboratory area.[1][3] Wash hands thoroughly after handling the compound.[1][2][6]

  • Contaminated Clothing: Take off any contaminated clothing immediately and wash it before reuse.[1]

Disposal:

  • Waste Collection: Collect waste material in a suitable, sealed, and properly labeled disposal container.[2][5] Do not mix with other waste streams unless explicitly instructed.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal facility, following all local, state, and federal regulations.[1][3][6] Do not allow the product to enter drains, waterways, or soil.[2][3]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh and Transfer Compound prep_area->handle_weigh Proceed to Handling handle_use Perform Experimental Procedure handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon Procedure Complete cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Facility cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

References

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Retrosynthesis Analysis

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